molecular formula C10H8N2O3 B1580621 6-Methoxy-8-nitroquinoline CAS No. 85-81-4

6-Methoxy-8-nitroquinoline

Cat. No.: B1580621
CAS No.: 85-81-4
M. Wt: 204.18 g/mol
InChI Key: MIMUSZHMZBJBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1883. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMUSZHMZBJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234050
Record name Quinoline, 6-methoxy-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-81-4
Record name 6-Methoxy-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-8-nitroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-8-nitroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 6-methoxy-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 8-nitro-6-quinolyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXY-8-NITROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATS412O1XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Methoxy-8-nitroquinoline stands as a cornerstone intermediate in the realms of synthetic organic and medicinal chemistry. Its molecular architecture, featuring a quinoline core functionalized with strategically placed methoxy and nitro groups, confers a unique electronic and steric profile that is highly sought after for the construction of complex molecular targets.[1] Most notably, it serves as an indispensable precursor in the industrial synthesis of the crucial antimalarial agent, primaquine, and its various metabolites.[2] This guide presents a comprehensive, in-depth exploration of the fundamental physicochemical characteristics of this compound. It is designed to furnish researchers, medicinal chemists, and professionals in drug development with critical data and practical insights. This document will systematically dissect its structural, spectroscopic, and thermal properties, alongside a detailed examination of its solubility and synthetic pathways, bridging theoretical principles with actionable experimental protocols.

Molecular Identity and Core Physicochemical Properties

At ambient conditions, this compound manifests as a yellow to light-tan crystalline solid.[1][3][4] The distinct yellow hue is largely attributable to the chromophoric nature of the C-nitro group attached to the aromatic system.[1]

Table 1: Core Physicochemical Data Summary

The essential physicochemical data for this compound are consolidated below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₃[2][5]
Molecular Weight 204.18 g/mol [2][5]
CAS Number 85-81-4[2][5]
Appearance Yellow to light-tan crystalline solid[1][3][4]
Melting Point 158-160 °C[2][3]
Computed Density 1.3 - 1.4 g/cm³[1][4]
XLogP3 (Lipophilicity) 1.9[4]
Topological Polar Surface Area 67.9 Ų[4]
Crystallographic Structure

The precise three-dimensional arrangement of atoms in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Structural Database (CSD) under the deposition code 209294 .[6] Analysis of the crystal structure confirms the planarity of the bicyclic quinoline system. This empirical structural data is invaluable for computational chemists performing molecular modeling, docking studies, and for understanding solid-state packing and intermolecular forces which influence physical properties like melting point and solubility.

Spectroscopic Fingerprint: A Multi-technique Analysis

Spectroscopic analysis is fundamental for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled view of the molecule's hydrogen and carbon framework.

  • ¹H NMR Spectroscopy: The proton spectrum is characterized by a set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group create a distinct chemical shift pattern, and the coupling constants between adjacent protons are diagnostic of their relative positions. A sharp singlet, integrating to three protons, is observed in the upfield region (typically δ 3.9-4.1 ppm), which is unequivocally assigned to the methoxy group protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum displays ten unique resonances, one for each carbon atom in the asymmetric molecule. The aromatic and heteroaromatic carbons resonate between δ 110-160 ppm. The carbon atom directly attached to the nitro group (C8) is typically found at the downfield end of this range due to strong deshielding effects. The methoxy carbon signal appears characteristically around δ 56 ppm.

Vibrational Spectroscopy (Infrared - IR)

The IR spectrum provides a signature of the molecule's functional groups through their characteristic vibrational frequencies.

  • Nitro Group (NO₂) Vibrations: The most diagnostic absorptions in the IR spectrum are the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. These are typically observed around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Aryl-Ether C-O Stretch: The stretching of the C-O bond of the methoxy group results in a strong absorption band, typically found in the 1250-1270 cm⁻¹ region.

  • Aromatic Ring Vibrations: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline core.

  • C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns. Under electron ionization (EI), this compound exhibits a prominent molecular ion (M⁺) peak at an m/z of 204 , confirming its molecular weight.[3] The fragmentation is complex but key fragment ions are often observed at m/z 128 and m/z 146 .[7] A plausible fragmentation pathway involves the initial loss of a nitro group (NO₂) or a methoxy radical (•OCH₃), followed by subsequent rearrangements and losses of small neutral molecules like CO or HCN.

Solubility Profile: A Guide for Practical Application

Understanding the solubility is paramount for designing reaction conditions, purification strategies, and formulation studies.

Table 2: Quantitative Solubility Data
SolventTemperatureSolubility (g / 100 g of solvent)Source(s)
MethanolRoom Temperature0.8[8]
MethanolBoiling Point4.1[8]
ChloroformRoom Temperature3.9[8]
ChloroformBoiling Point14.2[8]
Ethylene DichlorideHotSuitable for recrystallization[8]
Qualitative Solubility Insights

From a practical standpoint, this compound is known to be soluble in common polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Conversely, it demonstrates poor solubility in water and non-polar hydrocarbon solvents.[1] The basicity of the quinoline nitrogen atom means that the compound's solubility can be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble protonated salt.[1]

Synthesis and Chemical Reactivity

The Skraup Reaction: A Classic Approach

The benchmark synthesis of this compound is achieved through a modified Skraup reaction, a robust method for constructing the quinoline ring system.[3] This one-pot reaction involves the treatment of an aniline precursor with glycerol, an oxidizing agent, and a strong acid.

This protocol is a synthesized representation of established methodologies.[3]

Core Reagents:

  • 3-Nitro-4-aminoanisole (the aniline component)

  • Glycerol (the acrolein precursor)

  • Arsenic(V) oxide or another suitable oxidizing agent

  • Concentrated Sulfuric Acid (catalyst and dehydrating agent)

Step-by-Step Methodology:

  • Reagent Charging: In a multi-necked flask equipped for mechanical stirring and controlled addition, a slurry of 3-nitro-4-aminoanisole, arsenic(V) oxide, and glycerol is prepared.

  • Initial Dehydration & Acrolein Formation: Concentrated sulfuric acid is added dropwise with efficient stirring. The temperature is then carefully raised to ~105-110 °C under vacuum to drive off the water formed as glycerol dehydrates to acrolein. This step is critical; in situ generation of the highly reactive acrolein is key to driving the reaction forward.

  • Cyclization and Dehydrogenation: The temperature is further increased to 117-119 °C, and additional sulfuric acid is added slowly. The reaction is held at this temperature for several hours. This is the core cyclization phase where the aniline derivative undergoes a Michael addition with acrolein, followed by electrophilic substitution and subsequent oxidation to form the aromatic quinoline ring.

  • Isolation and Quenching: The reaction is cooled and carefully diluted with water. The acidic mixture is then poured into a vessel containing ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product base.

  • Purification Cascade: The crude solid is isolated by filtration and washed sequentially with water and methanol. For high-purity material, recrystallization from a suitable solvent like chloroform or hot ethylene dichloride, often with the aid of decolorizing carbon, is performed.[3][8]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Core Reaction Sequence cluster_workup Product Isolation & Purification Reactant1 3-Nitro-4-aminoanisole Step2 Michael Addition Reactant1->Step2 Reactant2 Glycerol Step1 In situ Acrolein Formation Reactant2->Step1 Reactant3 Oxidizing Agent (e.g., As₂O₅) Step3 Cyclization & Dehydrogenation Reactant3->Step3 Reactant4 H₂SO₄ (conc.) Reactant4->Step1 Step1->Step2 Step2->Step3 Step4 Neutralization & Precipitation Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization Step5->Step6 Product High-Purity this compound Step6->Product

Caption: Key stages in the synthesis of this compound via the Skraup reaction.

Signature Reactivity: Nitro Group Reduction

The most synthetically valuable transformation of this compound is the selective reduction of the C8-nitro group to the corresponding primary amine. This reaction yields 8-amino-6-methoxyquinoline, the immediate precursor to the antimalarial drug primaquine. This reduction must be performed chemoselectively, leaving the quinoline ring intact. Common and effective methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

  • Dissolving Metal Reduction: Employing metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid).

Safety, Handling, and Storage

From a safety perspective, this compound is classified as a hazardous substance. It is harmful if ingested, absorbed through the skin, or inhaled. It is known to cause irritation to the skin, eyes, and respiratory system. Furthermore, it is suspected of being a carcinogen. Therefore, stringent safety protocols must be observed during its handling. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety glasses with side shields, and a properly fitted respirator. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a molecule of profound importance in synthetic chemistry, acting as a critical gateway to a variety of valuable compounds, most notably in the pharmaceutical industry. A deep and functional understanding of its physicochemical properties—from its solid-state structure and spectroscopic signature to its solubility and reactivity—is indispensable for its efficient and safe application in a laboratory or industrial setting. This technical guide has consolidated this essential information, providing a robust and practical resource for the scientific community.

References

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-8-nitroquinoline is a pivotal heterocyclic compound, serving as a cornerstone in the synthesis of various pharmacologically active molecules. Its rigid, planar structure, adorned with strategically placed methoxy and nitro functional groups, dictates its chemical reactivity and biological interactions. This guide provides a comprehensive exploration of its molecular architecture, synthesizing data from spectroscopic, crystallographic, and computational analyses. We delve into the rationale behind its synthesis, the interpretation of its spectral signatures, and its significant role as a precursor in drug development, particularly for antimalarial agents. This document is intended to be a definitive resource for scientists engaged in medicinal chemistry and materials science.

Introduction: The Significance of a Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of bioactive compounds. Within this family, this compound (CAS No. 85-81-4) emerges as a critical synthetic intermediate.[1][2] Its primary claim to fame lies in its role as the direct precursor to 6-methoxy-8-aminoquinoline, the foundational amine for the synthesis of 8-aminoquinoline antimalarials, including the indispensable drug Primaquine.[3][4] The electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing nitro group create a unique chemical environment that is not only crucial for its synthetic utility but has also spurred investigations into its own potential therapeutic activities, such as in oncology.[5] This guide will systematically deconstruct the molecular characteristics that underpin the importance of this compound.

Molecular Identity and Physicochemical Characteristics

A clear definition of a molecule's fundamental properties is the bedrock of all further investigation. This compound is a yellow crystalline solid, a coloration imparted by the nitro group's chromophoric nature.[6] Its solubility profile—soluble in organic solvents like chloroform and ethylene dichloride but sparingly soluble in methanol and largely insoluble in water—is a direct consequence of its predominantly aromatic and hydrophobic quinoline core.[6][7]

Identifier Value
IUPAC Name This compound[1][8]
CAS Number 85-81-4[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.18 g/mol [1][8]
Melting Point 158-162 °C[9]
SMILES COC1=CC(=C2C(=C1)C=CC=N2)--INVALID-LINK--[O-][8]
InChIKey MIMUSZHMZBJBPO-UHFFFAOYSA-N[1][8]

Elucidating the Molecular Structure: A Spectroscopic Approach

Spectroscopy provides a non-destructive window into the molecule's soul, revealing the connectivity of atoms and the nature of their chemical bonds. For this compound, a combination of IR, NMR, UV-Vis, and Mass Spectrometry paints a complete structural picture.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique fingerprint of the functional groups present. For this compound, the key absorptions are:

  • Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

  • Nitro Group (NO₂) Asymmetric & Symmetric Stretching: Two strong, distinct bands are the most telling features. The asymmetric stretch appears around 1530-1550 cm⁻¹, and the symmetric stretch is found near 1340-1360 cm⁻¹. The NIST IR spectrum for this compound confirms these characteristic absorptions.[1]

  • Aryl Ether C-O-C Stretching: The C-O bond of the methoxy group gives rise to a strong absorption, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom.

    • Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, would appear in the upfield region of the aromatic spectrum, typically around 3.9-4.0 ppm. Its isolation (singlet) is due to the absence of adjacent protons.

    • Aromatic Protons: The five protons on the quinoline ring will appear as a complex series of doublets and triplets between ~7.0 and 9.0 ppm. The electron-withdrawing effect of the nitro group at C8 and the nitrogen atom in the ring will significantly deshield adjacent protons (e.g., H7 and H2), shifting them downfield. Conversely, the electron-donating methoxy group at C6 will shield adjacent protons (e.g., H5 and H7), shifting them slightly upfield compared to an unsubstituted quinoline.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule.[10]

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

    • Aromatic Carbons: The 9 carbons of the quinoline ring will appear in the 100-160 ppm range. The carbon bearing the nitro group (C8) and those adjacent to the ring nitrogen (C2, C8a) will be significantly deshielded (shifted downfield). The carbon attached to the methoxy group (C6) will also be strongly influenced and shifted downfield.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The extended π-conjugated system of the quinoline ring, along with the auxochromic methoxy group and chromophoric nitro group, gives rise to characteristic absorptions. Computational studies on the related hydrogen sulfate salt show that these absorptions are due to π → π* and n → π* electronic transitions within the molecule.[5] This technique is particularly useful for quantitative analysis.[11]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For this compound, the electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (204.18).[1]

Synthesis: The Skraup Reaction Pathway

The most established and reliable method for synthesizing this compound is a modification of the Skraup reaction.[7] This classic organic reaction constructs the quinoline ring system from an aniline derivative.

Experimental Protocol: A Modified Skraup Synthesis

This protocol is adapted from the robust procedure published in Organic Syntheses.[7]

  • Reactant Charging: In a large reaction vessel equipped for heating and stirring, 3-nitro-4-aminoanisole (the aniline precursor), glycerol, and an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now preferred) are combined.

  • Acidic Cyclization: Concentrated sulfuric acid is slowly added to the mixture. The sulfuric acid serves two purposes: it acts as a catalyst and a dehydrating agent.

  • Controlled Heating: The mixture is carefully heated. The reaction is exothermic and requires vigilant temperature control to prevent the formation of tars and byproducts.[7] Glycerol first dehydrates to form acrolein, the three-carbon unit that will form part of the new heterocyclic ring.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into a large volume of ice water. The solution is then carefully neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude solid is collected and purified by recrystallization, typically from chloroform or ethylene dichloride, to yield light-tan crystals of this compound.[7] Methanol washes are effective at removing unreacted starting material.[7]

SynthesisWorkflow

Causality in Experimental Choices:
  • Glycerol: It serves as the source for the C2, C3, and C4 atoms of the quinoline ring after in-situ dehydration to acrolein.

  • Sulfuric Acid: It is not merely a solvent but a crucial dehydrating agent that facilitates the formation of acrolein and the subsequent cyclization steps.

  • Oxidizing Agent: The cyclized intermediate is a dihydroquinoline, which must be oxidized to the fully aromatic quinoline system. Arsenic pentoxide is a traditional but toxic choice; other oxidizing agents can be employed.

Computational and Crystallographic Insights

Modern research integrates experimental data with computational and crystallographic analyses for a deeper understanding of molecular structure and reactivity.

Computational Chemistry

Density Functional Theory (DFT) calculations have been performed on this compound and its derivatives to complement experimental findings.[5][12] These studies help in:

  • Optimizing Molecular Geometry: Predicting bond lengths and angles that are in close agreement with crystallographic data.

  • Simulating Spectra: Calculating vibrational frequencies (IR) and electronic transitions (UV-Vis) that aid in the assignment of experimental spectra.[5][13]

  • Mapping Reactivity: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces reveals the most electron-rich and electron-poor regions of the molecule, predicting its reactivity in chemical reactions and biological interactions.[5]

CharacterizationLoop

X-ray Crystallography

While detailed crystallographic data for the parent molecule is available through crystallographic databases (e.g., CCDC), a study on the related tautomer, 6-methoxy-8-nitro-5(1H)-quinolone, highlights key structural features common to this class.[14] The analysis confirms the planarity of the quinoline ring system. An interesting finding in that related structure was an unusually short C-N bond between the quinoline ring (at C8) and the nitro group, suggesting significant electronic delocalization and conjugation, a feature that is central to the molecule's overall properties.[14]

Conclusion: A Versatile Building Block

This compound is more than a simple organic compound; it is a testament to the power of functional group chemistry on a heterocyclic scaffold. Its molecular structure, characterized by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on a rigid quinoline frame, is precisely tuned for its role as a key intermediate in the synthesis of life-saving drugs. The detailed understanding of its spectroscopic, synthetic, and computational profiles provided in this guide empowers researchers to fully leverage its chemical potential in the ongoing quest for novel therapeutic agents.

References

The Solubility Profile of 6-Methoxy-8-nitroquinoline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the intricate dance between a molecule and a solvent is a constant source of both challenge and opportunity. The solubility of a compound is not merely a physical constant; it is a critical determinant of its utility, governing everything from reaction kinetics and purification efficiency to bioavailability and formulation stability. This guide is dedicated to a molecule of significant interest in medicinal chemistry, 6-methoxy-8-nitroquinoline. While its potential is vast, unlocking it hinges on a thorough understanding of its behavior in various chemical environments. This document moves beyond a simple recitation of data, offering a deeper dive into the causality behind experimental choices and providing a framework for robust, self-validating solubility determination.

Introduction: The Significance of this compound's Solubility

This compound is a key intermediate in the synthesis of various biologically active compounds, including antimalarial agents. Its chemical structure, featuring a quinoline core, a methoxy group, and a nitro group, bestows upon it a unique combination of polarity and aromaticity that dictates its solubility profile.[1] A comprehensive understanding of its solubility in a range of organic solvents is paramount for:

  • Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and enabling efficient work-up procedures.

  • Pharmaceutical Development: Informing the selection of suitable solvents for formulation, predicting potential precipitation issues, and influencing drug delivery strategies.

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, for quantification and quality control.

This guide provides a detailed exploration of the known solubility of this compound, methodologies for its experimental determination, and a theoretical framework for predicting its behavior in various solvent systems.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by a delicate balance of intermolecular forces. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This interplay is influenced by several key factors:

  • "Like Dissolves Like": This age-old adage remains a fundamental principle. Polar solutes, like this compound with its nitro and methoxy groups, tend to dissolve in polar solvents that can engage in similar intermolecular interactions (e.g., dipole-dipole forces). Conversely, nonpolar solutes dissolve best in nonpolar solvents.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. Increased temperature provides this energy, favoring the dissolution process.

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent, along with its ability to act as a hydrogen bond donor or acceptor, plays a crucial role. The nitrogen atom in the quinoline ring and the oxygen atoms in the methoxy and nitro groups of this compound can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely exhibit enhanced solubility for this compound.

  • Molecular Structure: The rigid, aromatic structure of the quinoline core contributes to its hydrophobicity, while the methoxy and nitro groups introduce polarity. The overall solubility is a result of the interplay between these structural features.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, some key data points have been reported, providing a valuable starting point for understanding its behavior.

SolventTemperatureSolubility ( g/100 g of solvent)
MethanolRoom Temperature0.8[1]
MethanolBoiling Point4.1[1]
ChloroformRoom Temperature3.9[1]
ChloroformBoiling Point14.2[1]

Inferred Solubility Profile:

Based on its chemical structure and the available data, a qualitative solubility profile in other common organic solvents can be inferred:

  • Good Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and in chlorinated solvents.

  • Moderate Solubility: Likely in polar protic solvents such as ethanol and other short-chain alcohols.

  • Poor Solubility: Expected in nonpolar solvents like hexane and other aliphatic hydrocarbons.

  • Very Low Solubility: In water, due to the predominantly hydrophobic nature of the quinoline ring system.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is essential. The following sections detail the "gold standard" shake-flask method, followed by common analytical techniques for concentration determination.

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound. Its inherent design ensures that a saturated solution in equilibrium with the solid phase is achieved.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent to vial A->B Combine C Seal vial and place in shaker bath B->C D Agitate at constant temperature (e.g., 24h) C->D E Centrifuge or allow to stand D->E F Filter supernatant (0.45 µm filter) E->F G Dilute filtrate appropriately F->G H Analyze by UV-Vis or HPLC G->H I Calculate solubility H->I UVVisWorkflow A Prepare stock solution of known concentration B Create a series of standard dilutions A->B C Measure absorbance of each standard at λmax B->C D Plot absorbance vs. concentration (Calibration Curve) C->D E Measure absorbance of diluted unknown sample F Determine concentration from calibration curve E->F

References

Introduction: A Linchpin Molecule in Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 6-Methoxy-8-nitroquinoline

This compound is a yellow crystalline solid that, while not a therapeutic agent itself, holds a position of immense significance in the history of medicinal chemistry.[1][2] Its discovery and the refinement of its synthesis were critical milestones in the fight against malaria, a disease that has afflicted humanity for millennia. This quinoline derivative is the cornerstone intermediate for the production of the 8-aminoquinoline class of antimalarial drugs, most notably primaquine.[2][3] The story of this compound is therefore inextricably linked to the evolution of synthetic antimalarials and the quest to overcome the limitations of naturally derived treatments. This guide provides a comprehensive overview of its discovery, the chemical principles behind its synthesis, detailed experimental protocols, and its pivotal role in the development of life-saving medicines.

The Dawn of Synthetic Antimalarials: Beyond Quinine

For centuries, the primary defense against malaria was quinine, an alkaloid extracted from the bark of the Cinchona tree.[4][5][6] First used in Europe in the 17th century, quinine was the only effective treatment for over 200 years.[5][6][7] However, reliance on a natural source had significant drawbacks, including supply shortages, particularly during wartime, and the emergence of resistant parasite strains.[7] The chemical structure of quinine, elucidated in the early 20th century, revealed a quinoline core, which catalyzed a global effort among chemists to design and produce synthetic quinoline-based drugs that could offer a more reliable and effective alternative.[4][5] This research led to the development of various classes of antimalarials, including the crucial 8-aminoquinolines, which are unique in their ability to eradicate the dormant liver-stage parasites responsible for malaria relapse.[3][8] The synthesis of these drugs required a specific, functionalized quinoline precursor, a role perfectly filled by this compound.

Discovery and Synthesis: The Skraup Reaction

The first synthesis of this compound was achieved by Schulemann and his colleagues through a modification of the Skraup reaction.[9] The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic and powerful method for constructing the quinoline ring system.[10] The archetypal reaction involves heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and a mild oxidizing agent.[10][11]

The reaction is notoriously vigorous and requires careful control.[9][10] In the synthesis of this compound, the starting aromatic amine is 3-nitro-4-aminoanisole (also known as 4-amino-3-nitroanisole). The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization and oxidation yield the final quinoline product.

Reaction Mechanism Overview
  • Dehydration of Glycerol: Sulfuric acid acts as a dehydrating agent, converting glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aromatic amine (3-nitro-4-aminoanisole) acts as a nucleophile, attacking the β-carbon of acrolein.

  • Cyclization: The intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration and Oxidation: The resulting dihydroquinoline is dehydrated and then oxidized to form the stable aromatic quinoline ring. In the original syntheses, arsenic oxide or the starting nitro compound itself served as the oxidizing agent.[9]

Skraup_Synthesis cluster_reactants Reactants A 3-Nitro-4-aminoanisole I2 Michael Adduct A->I2 Michael Addition B Glycerol I1 Acrolein (from Glycerol) B->I1 Dehydration Cat H₂SO₄ Cat->I1 I3 Cyclized Intermediate Cat->I3 Ox Arsenic Oxide (Oxidizing Agent) I4 Dihydroquinoline Derivative Ox->I4 I1->I2 Michael Addition I2->I3 Cyclization (Acid-catalyzed) I3->I4 Dehydration P This compound I4->P Oxidation

General workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the validated procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale production.[9] This procedure emphasizes the importance of precise temperature and time control to manage the exothermic nature of the Skraup reaction.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Mass ( g/mol )MolesQuantityRole
Arsenic Oxide (As₂O₃)197.842.45588 gOxidizing Agent
3-Nitro-4-aminoanisole168.153.5588 gAromatic Amine
Glycerol92.09131.2 kg (950 mL)Acrolein Precursor
Sulfuric Acid (conc.)98.085.9315 mLCatalyst/Dehydrating Agent
Initial Reaction Temp. --105-110 °CWater Removal
Main Reaction Temp. --117-119 °CRing Formation
Final Yield --~65-72%-
Step-by-Step Methodology

Caution: This reaction is potentially violent and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower should be readily accessible.[9]

  • Preparation of Reaction Slurry: In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, combine 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol. Stir to form a homogeneous slurry.

  • Initial Acid Addition: Place 315 mL of concentrated sulfuric acid in a dropping funnel. While stirring vigorously, add the acid to the slurry over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration Step: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask in an oil bath, carefully raising the internal temperature to 105°C. Maintain the temperature between 105-110°C under vacuum until 235-285 g of water has been removed (approx. 2-3 hours). This step removes the water formed from the dehydration of glycerol to acrolein.

  • Main Reaction Phase: Cool the mixture slightly, then re-equip the flask with the stirrer and a dropping funnel containing an additional 236 mL of concentrated sulfuric acid. Add this acid dropwise over 2.5-3.5 hours, ensuring the internal temperature is strictly maintained at 117-119°C.

  • Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for a final 3 hours to drive the reaction to completion.

  • Workup and Isolation: Cool the reaction mixture below 100°C and dilute it with 1.5 L of water. Allow it to cool overnight. Pour this acidic solution into a stirred mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of crushed ice to neutralize the acid and precipitate the crude product.

  • Purification:

    • Filter the crude, dark-brown solid and wash it thoroughly with water, then with methanol to remove unreacted starting materials.[9]

    • The product is purified by recrystallization. Boil the crude solid with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.

    • Filter the hot solution through a pre-warmed Büchner funnel.

    • Concentrate the filtrate by distillation until crystals begin to form. Cool the solution to 5°C to maximize crystallization.

    • Collect the yellow crystals by filtration. A typical yield is 500-550 g (65-72%).[9] The product may also be recrystallized from ethylene dichloride.[9]

Alternative Quinoline Syntheses

While the Skraup reaction is the classical method for producing this compound, other named reactions are fundamental to quinoline chemistry and offer routes to different derivatives.

  • Friedländer Synthesis: Discovered in 1882, this method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[12][13] It is a versatile method for producing highly functionalized quinolines.

  • Pfitzinger Reaction: This reaction uses isatin or its derivatives, which are condensed with carbonyl compounds in the presence of a strong base to yield quinoline-4-carboxylic acids.[14][15][16][17]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones as reactants instead of generating acrolein in situ from glycerol.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O₃[2][18][19]
Molecular Weight 204.18 g/mol [18]
Appearance Yellow crystalline solid/powder[1][2]
Melting Point 158-161 °C[9]
Solubility Soluble in chloroform; sparingly soluble in methanol and ethanol; largely insoluble in water.[1][9]
Topological Polar Surface Area 67.9 Ų[2]
CAS Number 85-81-4[18]

The Gateway to 8-Aminoquinoline Antimalarials

The primary and most crucial application of this compound is its role as the direct precursor to 8-aminoquinoline antimalarials.[2] The synthetic pathway involves the selective reduction of the nitro group at the 8-position to an amine, followed by the attachment of a diamine side chain.

Primaquine_Synthesis Start This compound Intermediate1 6-Methoxy-8-aminoquinoline Start->Intermediate1 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) SideChain 1,4-Dibromopentane + Potassium Phthalimide (or similar precursors) Intermediate2 N-(4-bromopentyl)phthalimide SideChain->Intermediate2 Side Chain Synthesis Product Primaquine Intermediate1->Product Condensation & Hydrolysis Intermediate2->Product Condensation & Hydrolysis

Simplified synthetic pathway from this compound to Primaquine.

This transformation is the key to unlocking the biological activity of the 8-aminoquinoline class. The resulting compound, primaquine , was synthesized in 1946 and remains the only widely available drug that effectively targets the dormant hypnozoite stage of Plasmodium vivax and Plasmodium ovale, thereby preventing malarial relapse.[8][20] The 6-methoxy group on the quinoline ring is essential for this activity.[8] Other important drugs derived from this same intermediate include pamaquine (the first synthetic 8-aminoquinoline) and the more recent tafenoquine, which was approved in 2018.[8][21]

Conclusion

This compound is a testament to the power of synthetic organic chemistry in addressing global health challenges. Born from the pioneering work on

References

A Guide to 6-Methoxy-8-nitroquinoline: A Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Methoxy-8-nitroquinoline is a quinoline derivative that serves as a cornerstone in medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a critical chemical intermediate—a foundational building block for synthesizing more complex, biologically active molecules.[1] Its structure is particularly privileged in drug discovery, most notably as the indispensable precursor to the 8-aminoquinoline class of antimalarial drugs, including the radical curative agent, primaquine.[2][3] This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, core applications, and essential safety protocols, tailored for researchers and professionals in the field of drug development.

The Quinoline Scaffold: A Foundation of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in a wide array of pharmacologically active compounds.[4] Since its discovery in the 19th century, this heterocyclic scaffold has been extensively studied and modified, leading to the development of drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral properties.[1][4] Within this broad family, this compound (CAS No. 85-81-4) emerges as a particularly significant intermediate.[5] Its strategic placement of methoxy and nitro functional groups provides the necessary chemical handles for elaboration into potent therapeutic agents, making it a subject of considerable interest for synthetic and medicinal chemists.

Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. This compound is typically a yellow or light-tan crystalline powder.[6][7] Its solubility profile reflects its structure; it is more soluble in organic solvents like chloroform, ethanol, or dimethyl sulfoxide (DMSO) than in water, owing to the hydrophobic nature of the quinoline core.[1][6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 85-81-4[5][8][9]
Molecular Formula C₁₀H₈N₂O₃[8][9]
Molecular Weight 204.18 g/mol [8][10]
Melting Point 158-160 °C[8][11]
Appearance Yellow to light-tan crystalline powder[6][7]
IUPAC Name This compound[5][9]
XLogP3 1.9[7][10]

For quality control and reaction monitoring, this intermediate is routinely characterized by a suite of analytical techniques. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its identity and purity.[5]

Synthesis of this compound: The Skraup Reaction

The most established and widely cited method for preparing this compound is a modification of the Skraup reaction.[6] This classic organic reaction synthesizes quinolines from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. The specific preparation of this compound often starts from 3-nitro-4-aminoanisole.

The causality behind this choice of reagents is critical. The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein, the key electrophile. The 3-nitro-4-aminoanisole then undergoes a Michael addition with the in-situ generated acrolein, followed by cyclization and oxidation to yield the final quinoline ring system. Arsenic pentoxide or the nitro group from the starting material can serve as the oxidizing agent in the final aromatization step.[6][12]

G r1 3-Nitro-4-aminoanisole p1 Skraup Reaction (117-119 °C, ~7h) r1->p1 r2 Glycerol r2->p1 r3 Sulfuric Acid (H₂SO₄) r3->p1 r4 Arsenic Oxide (As₂O₅) r4->p1 p2 Purification (Recrystallization from Chloroform) p1->p2 prod This compound p2->prod

Caption: Workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses)[6]
  • Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: Arsenic oxide, 3-nitro-4-aminoanisole, and glycerol are added to the flask and mixed.

  • Acid Addition: Concentrated sulfuric acid is added dropwise over 2.5–3.5 hours, ensuring the reaction temperature is strictly maintained between 117–119 °C. This temperature control is critical; deviations can lead to incomplete reactions or the formation of tars, complicating purification.

  • Heating: After the addition is complete, the mixture is held at 120 °C for 4 hours and then at 123 °C for 3 hours to drive the reaction to completion.

  • Workup: The mixture is cooled, diluted with water, and then poured into an ice/ammonium hydroxide mixture to neutralize the acid and precipitate the crude product base.

  • Purification: The crude solid is collected and purified by boiling with chloroform and decolorizing carbon. The hot solution is filtered, and the filtrate is concentrated and cooled to crystallize the pure this compound. A typical yield is in the range of 65–76%.[6]

Core Application: Intermediate in Primaquine Synthesis

The primary and most significant role of this compound is as the direct precursor to 6-methoxy-8-aminoquinoline, which is a key building block for the antimalarial drug primaquine.[2][8] Primaquine is essential for its ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing malaria relapse.[2]

The synthetic pathway from this compound to primaquine involves two fundamental transformations:

  • Reduction of the Nitro Group: The 8-nitro group is chemically reduced to an 8-amino group.

  • Side-Chain Alkylation: The resulting 8-amino group is alkylated with a suitable side chain (e.g., from 1,4-dibromopentane) to form the final primaquine structure.[13][14]

G start This compound step1 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) start->step1 amine 6-Methoxy-8-aminoquinoline step1->amine step2 Condensation amine->step2 side_chain N-(4-bromopentyl)phthalimide (from 1,4-dibromopentane) side_chain->step2 phthalimido Phthalimido-Primaquine Intermediate step2->phthalimido step3 Hydrazinolysis (Hydrazine Hydrate) phthalimido->step3 primaquine Primaquine (Base) step3->primaquine

Caption: Synthetic pathway from this compound to primaquine.

Protocol: Reduction to 6-Methoxy-8-aminoquinoline

The reduction of the nitro group is a standard procedure in organic synthesis. A common method involves catalytic hydrogenation.

  • Reaction Setup: this compound is dissolved in a suitable solvent such as ethanol in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10%) is added to the solution.

  • Hydrogenation: The vessel is purged and filled with hydrogen gas (typically at 2-3 atm pressure) and agitated at room temperature until hydrogen uptake ceases.

  • Workup: The reaction mixture is filtered through celite to remove the catalyst. The solvent is then removed under reduced pressure to yield 6-methoxy-8-aminoquinoline, which can be used in the next step, often without further purification.

Protocol: Synthesis of Primaquine from 6-Methoxy-8-aminoquinoline

This step involves the condensation of the aminoquinoline with an alkyl halide side chain. A widely used method employs a protected side chain to prevent unwanted side reactions.[13][14]

  • Side-Chain Preparation: 1,4-dibromopentane is reacted with potassium phthalimide in boiling acetone to form N-(4-bromopentyl)phthalimide. The use of acetone as a solvent is crucial, as other solvents like ethanol can cause dehydrobromination.[14]

  • Condensation: 6-methoxy-8-aminoquinoline is heated with N-(4-bromopentyl)phthalimide, often without a solvent initially, followed by the addition of a solvent to complete the reaction.[13] This forms the phthalimido-protected primaquine intermediate.

  • Deprotection (Hydrazinolysis): The intermediate is treated with hydrazine hydrate in a solvent like ethanol. This cleaves the phthalimide group, liberating the primary amine of the side chain and yielding primaquine free base.[13]

  • Salt Formation: For stability and pharmaceutical use, the primaquine base is often converted to a salt, such as the diphosphate, by reacting it with phosphoric acid.[2][13]

Other Synthetic Applications

While its role in primaquine synthesis is paramount, the utility of this compound extends to other areas. It serves as a starting material for:

  • Substituted Quinolines: The nitro and methoxy groups, along with the quinoline ring itself, can be further modified to create a library of novel compounds for drug discovery. This includes the synthesis of 2-substituted and 2,5-disubstituted-6-methoxy-8-nitroquinolines.[8]

  • Potential Antituberculosis Agents: The quinoline scaffold is being investigated for activity against Mycobacterium tuberculosis, and derivatives of this compound have been explored in this context.[8]

  • Metabolite Synthesis: It is used to synthesize reference standards of primaquine metabolites, such as 6-methoxy-8-hydroxylaminoquinoline, which are crucial for studying the drug's metabolism and toxicity.[8][15]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.

Table 2: GHS Hazard Classification for this compound [7][10]

GHS CodeHazard Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H351 Suspected of causing cancer
Recommended Safety Protocols
  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17] Avoid breathing dust and prevent contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

    • Inhalation: Move the person to fresh air.[17]

    • Ingestion: Rinse mouth and seek immediate medical attention.[16]

Conclusion

This compound is more than a simple chemical compound; it is a critical enabler in the synthesis of life-saving medicines. Its well-defined synthesis and versatile reactivity make it an invaluable intermediate for drug development professionals. Its central role in the production of primaquine underscores its enduring importance in the global fight against malaria. A comprehensive understanding of its synthesis, properties, and safe handling procedures is fundamental for any researcher or scientist working to leverage this pivotal molecule for the advancement of pharmaceutical science.

References

The Pharmacological Potential of 6-Methoxy-8-nitroquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of modern pharmacology. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant therapeutic agents.[1] From the potent antimalarial effects of quinine and chloroquine to the antibacterial prowess of fluoroquinolones, the quinoline scaffold has proven to be a versatile template for drug design. This guide delves into the specific pharmacological potential of a key synthetic intermediate, 6-Methoxy-8-nitroquinoline, not as a standalone therapeutic, but as a critical molecular building block for potent drug candidates, most notably in the realm of infectious diseases.

Physicochemical Characterization and Synthesis of this compound

This compound is a yellow crystalline powder with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[2][3] Its structure features a quinoline core substituted with a methoxy group at the 6-position and a nitro group at the 8-position. These functional groups significantly influence the molecule's reactivity and its utility in organic synthesis.[4]

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₃[5][6]
Molecular Weight204.18 g/mol [3]
Melting Point158-160 °C[7]
AppearanceYellow crystalline powder[2]
SolubilitySoluble in organic solvents like ethanol and DMSO; largely insoluble in water.[4]

The synthesis of this compound is most commonly achieved through a modified Skraup reaction.[8][9] This well-established method involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent, such as arsenic pentoxide, and a dehydrating agent like sulfuric acid.[8][10]

Detailed Experimental Protocol: Modified Skraup Synthesis of this compound

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a slurry of powdered arsenic oxide and 3-nitro-4-aminoanisole in glycerol.[8]

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid to the reaction mixture. The temperature should be carefully monitored and controlled, as the reaction is exothermic.[8]

  • Heating and Dehydration: The flask is then fitted for vacuum distillation to remove the water generated during the reaction. The mixture is heated to and maintained at 105-110°C until the theoretical amount of water is removed.[8]

  • Reaction Quench and Neutralization: After cooling, the reaction mixture is diluted with water and neutralized with a base, such as sodium hydroxide, to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like chloroform or ethylene dichloride to yield light-tan crystals.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps 3-nitro-4-aminoanisole 3-nitro-4-aminoanisole Slurry Formation Slurry Formation 3-nitro-4-aminoanisole->Slurry Formation Glycerol Glycerol Glycerol->Slurry Formation Arsenic Oxide Arsenic Oxide Arsenic Oxide->Slurry Formation Sulfuric Acid Sulfuric Acid Acid Addition Acid Addition Sulfuric Acid->Acid Addition Slurry Formation->Acid Addition Heating & Dehydration Heating & Dehydration Acid Addition->Heating & Dehydration Neutralization Neutralization Heating & Dehydration->Neutralization Purification Purification Neutralization->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

The Pivotal Role of this compound in the Synthesis of 8-Aminoquinoline Antimalarials

The primary pharmacological significance of this compound lies in its role as a precursor to 8-aminoquinolines, a class of compounds essential for the radical cure of relapsing malaria.[11] The nitro group at the 8-position is readily reduced to an amine, yielding 6-methoxy-8-aminoquinoline, which serves as the core scaffold for drugs like primaquine and tafenoquine.[9][12]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Primaquine

Primaquine, a cornerstone in the treatment of Plasmodium vivax and Plasmodium ovale malaria, is synthesized from 6-methoxy-8-aminoquinoline.[11] The synthesis involves the condensation of 6-methoxy-8-aminoquinoline with a substituted alkylamine side chain. The reduction of this compound to 6-methoxy-8-aminoquinoline is a critical step in this process.

Caption: Key steps in the synthesis of Primaquine from this compound.

Inferred Pharmacological Profile and Potential Therapeutic Applications

While this compound is primarily a synthetic intermediate, its structural motifs suggest potential, albeit uninvestigated, biological activities. The quinoline core is a known pharmacophore, and the nitroaromatic group can be bioreduced to reactive intermediates in hypoxic environments, a characteristic exploited in some anticancer and antimicrobial drugs.

Antimalarial Potential

The most direct pharmacological relevance of this compound is in the context of malaria. Its derivatives, the 8-aminoquinolines, are unique in their ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale.[11] The mechanism of action of primaquine is believed to involve its metabolic activation to electrophilic intermediates that generate reactive oxygen species (ROS), leading to oxidative damage and parasite death.[11]

Anticancer and Antimicrobial Investigations

Quinoline derivatives have been explored for their anticancer and antimicrobial properties.[1][13][14] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has shown activity against various pathogens and cancer cell lines.[13][14] The presence of the nitro group in this compound suggests that it could be a candidate for similar investigations, particularly in hypoxic solid tumors where the nitro group could be selectively reduced to cytotoxic species.

Experimental Protocol: In Vitro Assessment of Antiparasitic Activity

To investigate the direct antiparasitic activity of this compound, a standard in vitro assay against Plasmodium falciparum can be employed.

  • Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in culture medium.

  • In Vitro Assay: Synchronize the parasite culture to the ring stage and expose it to the various concentrations of the test compound for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, measurement of parasite lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Toxicological Profile and Safety Considerations

The toxicological profile of this compound is not extensively documented in publicly available literature, likely due to its primary use as a contained intermediate in chemical synthesis. However, based on its structure and the known toxicity of related compounds, several potential hazards can be inferred.

  • General Toxicity: The GHS classification indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.[15] It can also cause skin and eye irritation and may cause respiratory irritation.[15]

  • Carcinogenicity: There is a suspicion that it may cause cancer.[15]

  • Primaquine Toxicity: The primary derivative, primaquine, is known to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the generation of reactive oxygen species by its metabolites.[16]

Handling Precautions: Due to the potential hazards, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a respirator, in a well-ventilated area.[17]

Future Directions and Conclusion

This compound stands as a testament to the importance of synthetic intermediates in drug discovery and development. While its direct pharmacological applications remain largely unexplored, its role as a cornerstone in the synthesis of life-saving antimalarial drugs is undisputed. Future research could focus on exploring the potential biological activities of this compound itself, particularly in the areas of oncology and microbiology, leveraging the known reactivity of its nitroaromatic system. However, its primary value will likely remain as a critical building block, enabling the synthesis of complex and potent quinoline-based therapeutics.

References

An In-Depth Technical Guide to In Vitro Studies Involving 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the scientific investigation of 6-Methoxy-8-nitroquinoline. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical execution of key assays to evaluate the compound's cytotoxic, genotoxic, and potential enzymatic inhibitory activities. By integrating established protocols with mechanistic insights, this guide serves as a foundational resource for the robust preclinical assessment of this compound and its derivatives. We will explore the rationale behind experimental design, from fundamental cytotoxicity screening to more complex genotoxicity and mechanism of action studies, ensuring a thorough understanding of the compound's in vitro pharmacological profile.

Introduction: The Scientific Imperative for In Vitro Evaluation of this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] The specific substitutions of a methoxy group at the 6-position and a nitro group at the 8-position confer unique physicochemical properties that can influence its biological interactions.[4] As an intermediate in the synthesis of pharmaceuticals, such as the antimalarial drug primaquine, a thorough understanding of its intrinsic biological effects is paramount for both therapeutic development and safety assessment.

This guide will provide a structured approach to the in vitro evaluation of this compound, beginning with an assessment of its cytotoxic potential, followed by an investigation into its genotoxicity, and culminating in an exploration of its potential mechanisms of action.

Foundational In Vitro Analysis: Cytotoxicity Assessment

A primary step in the in vitro characterization of any compound is to determine its cytotoxic potential. This data is crucial for identifying a therapeutic window and for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

A Case Study: Cytotoxicity of this compound Hydrogen Sulphate

A study on the hydrogen sulphate salt of this compound (6M8NQHS) demonstrated its cytotoxic effects against human cervical cancer (ME180) and breast cancer (MDA MB 231) cell lines.[6] The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), revealing a greater inhibitory effect on the cervical cancer cell line.[6]

CompoundCell LineCell TypeIC50 (µM)
This compound Hydrogen SulphateME180Cervical CancerData not specified
This compound Hydrogen SulphateMDA MB 231Breast CancerData not specified
Table 1: Summary of reported in vitro cytotoxicity of this compound hydrogen sulphate. While the study indicated greater inhibition in ME180 cells, specific IC50 values were not provided in the available abstract.[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed, step-by-step protocol for performing an MTT assay, which can be adapted for the evaluation of this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Target cell lines (e.g., ME180, MDA MB 231)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Diagram of the MTT Assay Workflow:

MTT_Workflow seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare serial dilutions of This compound add_compound Add compound to cells prepare_dilutions->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Genotoxicity and Mutagenicity Profiling

Assessing the genotoxic and mutagenic potential of a compound is a critical component of its safety evaluation. Genotoxicity refers to the ability of a chemical to damage the genetic material within a cell, while mutagenicity is the capacity to induce permanent and transmissible changes in the genetic material.[8][9] Standardized in vitro assays, such as the Ames test and the micronucleus assay, are employed to investigate these endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[10][11] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a particular amino acid due to a mutation. The assay assesses the ability of the test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[12]

Experimental Protocol: Ames Test (OECD 471)

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • S9 fraction (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of this compound.

  • Exposure: In a test tube, combine the bacterial tester strain, the test compound dilution, and either a buffer or the S9 mix for metabolic activation.

  • Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]

In Vitro Micronucleus Assay

The in vitro micronucleus test is designed to detect chromosomal damage.[8][14] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[15] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[16]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Materials:

  • This compound

  • Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • Cytochalasin B (optional, to block cytokinesis and identify cells that have completed one nuclear division)

  • Fixative and staining solutions

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound, with and without S9 metabolic activation.

  • Incubation: Incubate for a period that allows for at least one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of cells (typically binucleated cells if cytochalasin B is used).

Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[15]

Diagram of Genotoxicity Testing Workflow:

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Assay (Chromosome Damage) start This compound ames_exposure Expose bacterial strains to compound start->ames_exposure mn_treat Treat mammalian cells with compound start->mn_treat ames_plate Plate on minimal medium ames_exposure->ames_plate ames_incubate Incubate and count revertant colonies ames_plate->ames_incubate result_ames result_ames ames_incubate->result_ames Mutagenic Potential mn_harvest Harvest, fix, and stain cells mn_treat->mn_harvest mn_score Score micronuclei frequency mn_harvest->mn_score result_mn result_mn mn_score->result_mn Genotoxic Potential

Caption: A streamlined workflow for assessing the genotoxicity of this compound.

Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effects is a cornerstone of drug discovery and development. For this compound, in vitro studies can provide valuable insights into its potential molecular targets.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and plays a crucial role in cell proliferation, differentiation, and apoptosis.[17] Dysregulation of this pathway is implicated in various diseases, including cancer.[18] Molecular docking studies have suggested that this compound hydrogen sulphate can inhibit human p38α Mitogen-activated protein kinase 14, a key enzyme in this pathway.[6] This inhibition is proposed as a potential mechanism for its observed anticancer activity.[6]

Experimental Protocol: In Vitro p38α Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Materials:

  • This compound

  • Recombinant human p38α kinase

  • p38 substrate (e.g., ATF2)

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay system)

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, combine the p38α kinase, the test compound at various concentrations, and the substrate in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Diagram of the p38 MAPK Inhibition Pathway:

p38_Pathway stimuli Stress / Inflammatory Stimuli mkk Upstream Kinases (MKK3/6) stimuli->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response compound This compound compound->p38 inhibits

Caption: Proposed mechanism of action of this compound via inhibition of the p38 MAPK signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a systematic in vitro approach for the characterization of this compound. The methodologies described, from initial cytotoxicity screening to detailed genotoxicity and mechanistic studies, provide a robust framework for generating a comprehensive pharmacological profile of this compound. The available data on the hydrogen sulphate salt suggests a promising avenue for further investigation into its anticancer properties, potentially through the inhibition of the p38 MAPK pathway.[6]

Future in vitro studies should aim to generate specific data for this compound in a broader range of cancer cell lines and should include direct enzymatic assays to confirm its inhibitory effect on p38 MAPK. Furthermore, a comprehensive assessment of its genotoxic and mutagenic potential using the Ames and micronucleus assays is essential for a complete safety profile. Investigating its potential antimicrobial activity against a panel of relevant pathogens would also be a valuable extension of its in vitro characterization. Finally, in vitro ADME (absorption, distribution, metabolism, and excretion) studies would provide crucial data to predict its pharmacokinetic behavior in vivo, thereby bridging the gap between preclinical research and potential therapeutic applications.[19][20]

References

A Technical Guide to the Preliminary Biological Activity Screening of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comprehensive framework for the preliminary biological activity screening of a specific derivative, 6-Methoxy-8-nitroquinoline. We delve into the rationale behind experimental choices, present detailed, field-proven protocols for assessing anticancer and antimicrobial activities, and offer insights into the potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of novel quinoline derivatives.

Introduction: The Rationale for Screening this compound

Quinolines are heterocyclic aromatic compounds that have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[1][2][3] The specific molecule of interest, this compound, combines several structural features that suggest significant biological potential:

  • The Quinoline Core: This bicyclic system is a cornerstone of many established drugs. Its planar nature allows it to intercalate with DNA, and the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with various biological targets.[4]

  • The Nitro Group (-NO₂): The presence of a strong electron-withdrawing nitro group at the 8-position is critical. Nitroaromatic compounds are known pro-drugs that can be bioreduced in hypoxic environments (common in tumors) or by microbial enzymes to generate reactive nitrogen species and reactive oxygen species (ROS), leading to cellular damage.[5] This is a key feature of the known carcinogen 4-nitroquinoline 1-oxide (4-NQO), which is used to model DNA damage.[5]

  • The Methoxy Group (-OCH₃): The methoxy group at the 6-position is an electron-donating group that can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially influencing its pharmacokinetic profile and target interactions.[6]

Given these features, a preliminary screening campaign for this compound is logically focused on two primary areas: anticancer and antimicrobial activities. This guide outlines a validated workflow for this initial assessment.

G cluster_prep Phase 1: Preparation & Characterization cluster_analysis Phase 3: Data Analysis & Interpretation Compound This compound (Purity & Identity Confirmed) StockSol Prepare DMSO Stock (e.g., 10-50 mM) Compound->StockSol Solubilization Anticancer Anticancer Activity (Cytotoxicity Screening) StockSol->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) StockSol->Antimicrobial AC_Data Calculate IC50 Values (Dose-Response Curves) Anticancer->AC_Data AM_Data Determine MIC Values (Lowest concentration with no growth) Antimicrobial->AM_Data Tox Assess Selectivity Index (IC50 Normal Cells / IC50 Cancer Cells) AC_Data->Tox

Caption: High-level workflow for the preliminary biological screening of this compound.

Anticancer Activity Screening

The structural analogy to DNA-damaging agents and the observed cytotoxicity of related compounds provide a strong rationale for evaluating this compound as a potential anticancer agent.[7][8] A recent study demonstrated that a salt of this compound, this compound hydrogen sulfate, induces apoptosis in cervical (ME180) and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values of 70 and 75 µg/ml, respectively.[7]

Experimental Design: The Cytotoxicity Assay

The primary goal is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to assess its selectivity towards cancer cells over non-cancerous cells.

  • Choice of Cell Lines: A standard panel should include:

    • Adherent Cancer Lines: ME180 (cervical) and MDA-MB-231 (breast) are good starting points based on existing data.[7] Including a line from a different origin, such as A549 (lung), is advisable.

    • Suspension Cancer Line (Optional): A leukemia line like Raji can reveal different sensitivities.[8]

    • Non-Cancerous Control: A line such as HEK293 (human embryonic kidney) or primary fibroblasts is crucial for determining the therapeutic window.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Selected cell lines and appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (DMSO stock solution, e.g., 20 mM)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. A common concentration range for initial screening is 0.1 to 500 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for a defined period, typically 24 and 48 hours, to assess time-dependent effects.[7]

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values in a table for clear comparison.

Cell LineTypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
ME180Cervical CancerExperimental ValueExperimental Value
MDA-MB-231Breast CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
HEK293Non-CancerousExperimental ValueExperimental Value

A potent compound will exhibit low micromolar or nanomolar IC₅₀ values against cancer cells. A promising therapeutic candidate will also show a high Selectivity Index (SI) , calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). An SI > 10 is generally considered significant.

Postulated Mechanism of Anticancer Action

The cytotoxicity of nitroquinolines is often multifactorial. Based on related compounds, the mechanism may involve:

  • Generation of Reactive Oxygen Species (ROS): Enzymatic reduction of the nitro group can produce superoxide radicals, leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately apoptosis.[5]

  • DNA Adduct Formation: The reduced metabolite, a hydroxylaminoquinoline, can be further activated to an electrophilic species that covalently binds to DNA, forming adducts that stall replication and trigger cell cycle arrest or cell death.[5]

  • Enzyme Inhibition: Related nitroquinolines like nitroxoline have been shown to inhibit critical enzymes involved in cancer progression, such as methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1/2), leading to cell senescence.[9]

G Compound This compound Reduction Intracellular Enzymatic Reduction Compound->Reduction Enzyme Enzyme Inhibition (e.g., MetAP2, Sirtuins) Compound->Enzyme ROS Reactive Oxygen Species (ROS) Reduction->ROS Byproduct Metabolite Reactive Metabolite (e.g., Hydroxylaminoquinoline) Reduction->Metabolite DNA_Damage Oxidative DNA Damage ROS->DNA_Damage DNA_Adducts DNA Adduct Formation Metabolite->DNA_Adducts Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis DNA_Adducts->Apoptosis Enzyme->Apoptosis

Caption: Potential mechanisms of anticancer activity for this compound.

Antimicrobial Activity Screening

The quinolone scaffold is the basis for a major class of antibiotics that target bacterial DNA synthesis.[4] Furthermore, nitro-substituted 8-hydroxyquinolines like nitroxoline are effective antimicrobial agents.[10][11] Studies on 8-methoxyquinoline and its 5-nitro derivative have confirmed antibacterial and antifungal activity, making this a crucial area for investigation.[12]

Experimental Design: Minimum Inhibitory Concentration (MIC)

The objective is to determine the lowest concentration of this compound that prevents the visible growth of a microorganism.

  • Choice of Microorganisms: A representative panel should include:

    • Gram-Positive Bacteria: Staphylococcus aureus (a common cause of skin and systemic infections).[1][4]

    • Gram-Negative Bacteria: Escherichia coli (a common cause of urinary tract and gastrointestinal infections).[4]

    • Fungus (Optional): Candida albicans (an opportunistic yeast pathogen).

  • Methodology: The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[4]

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well round-bottom sterile microtiter plates

  • Bacterial/fungal strains and appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • This compound (DMSO stock solution)

  • Standard antibiotic control (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[4]

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (should show turbidity).

    • Sterility Control: A well containing only broth (should remain clear).

    • Positive Control: A row with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[4]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[4]

Data Presentation and Interpretation

Present the MIC values in a clear, tabular format.

MicroorganismStrainCompound MIC (µg/mL)Ampicillin MIC (µg/mL)
S. aureusATCC 29213Experimental ValueControl Value
E. coliATCC 25922Experimental ValueControl Value
C. albicansATCC 90028Experimental ValueN/A (Use Fluconazole)

Potent antimicrobial activity is indicated by low MIC values. The results should be compared to the standard antibiotic to gauge relative efficacy. The distinct mechanisms of action between quinolones and standard drugs like ampicillin (a β-lactam) suggest the compound could be valuable against resistant strains.[4]

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of quinolones is classically attributed to the inhibition of key bacterial enzymes essential for DNA replication.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes control DNA topology (supercoiling and decatenation) during replication. Quinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and rapid cell death.[4]

  • ROS Production: Similar to the anticancer mechanism, reduction of the nitro group by bacterial nitroreductases can generate ROS, contributing to cellular damage.

  • Metal Chelation: The 8-hydroxyquinoline scaffold (a close analog) is a known metal chelator. Chelation of essential metal ions can disrupt microbial enzyme function.[10]

G Compound Quinolone Core Inhibition Inhibition Compound->Inhibition Enzymes DNA Gyrase & Topoisomerase IV DNA_Rep DNA Replication Enzymes->DNA_Rep Enables Enzymes->Inhibition Inhibition->DNA_Rep Blocks Breaks Double-Strand DNA Breaks Inhibition->Breaks Stabilizes cleavage complex Death Bacterial Cell Death Breaks->Death

Caption: Primary mechanism of action for quinolone-class antimicrobial agents.

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary biological evaluation of this compound. The outlined protocols for anticancer and antimicrobial screening serve as a robust starting point to generate initial data on the compound's efficacy and selectivity.

Positive results from this preliminary screen—specifically, low-micromolar IC₅₀ values against cancer cells with a high selectivity index, or potent MIC values against relevant microbial pathogens—would warrant progression to the next stage of drug discovery. Future work would involve:

  • Secondary Screening: Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and ROS detection to elucidate the specific mechanism of cell death.

  • Target Identification: Investigating inhibition of specific targets like topoisomerases or MetAP2.

  • In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of cancer or infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.[2][3]

The systematic application of these screening protocols will enable a thorough and efficient initial assessment of this compound, paving the way for the potential development of a novel therapeutic agent.

References

In-Depth Technical Guide to the Toxicological Profile of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Toxicological Landscape of a Key Synthetic Intermediate

6-Methoxy-8-nitroquinoline, a substituted quinoline derivative, serves as a crucial intermediate in the synthesis of various compounds, most notably the antimalarial drug primaquine.[1][2][3] Its chemical structure, featuring a quinoline core with both a methoxy and a nitro group, suggests a complex toxicological profile that warrants a thorough investigation.[4][5] This guide provides a comprehensive analysis of the available toxicological data for this compound, drawing upon established knowledge of quinoline and nitroaromatic compound toxicity to build a predictive and informative profile. The insights presented herein are intended to support researchers and drug development professionals in making informed decisions regarding the safe handling, risk assessment, and potential therapeutic applications of this compound and its derivatives.

Acute Toxicity and Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic and hazardous upon exposure through multiple routes.[1][2]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Table 1: GHS Hazard Statement Summary for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Carcinogenicity2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Genotoxicity: Assessing the Potential for DNA Damage

The genotoxic potential of this compound is a significant concern due to the presence of the nitroaromatic moiety, a structural alert for mutagenicity. While direct genotoxicity data for this specific compound is limited, the known genotoxicity of related nitroquinolines provides a strong basis for inferring its likely properties.

Insights from Related Nitroquinolines

Studies on other nitroquinoline derivatives have demonstrated their mutagenic and genotoxic effects. For instance, 6-nitroquinoline and 8-nitroquinoline have been shown to be mutagenic in the Ames test.[6] The mechanism of genotoxicity for many nitroaromatic compounds involves the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA, leading to mutations.[7]

Recommended Genotoxicity Testing Strategy

A thorough assessment of the genotoxicity of this compound would necessitate a battery of in vitro and in vivo tests.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a fundamental screening assay to detect point mutations.[8]

  • In Vitro Micronucleus Assay: This assay identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[9][10]

  • SOS/Chromotest: This test measures the induction of the SOS DNA repair system in bacteria as an indicator of DNA damage.[11]

A standard protocol for the in vitro micronucleus assay is as follows:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to a logarithmic growth phase.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound, including a vehicle control and a positive control, for a defined period (e.g., 3-6 hours for a short treatment or 24 hours for a continuous treatment).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Micronucleus_Assay_Workflow cluster_protocol In Vitro Micronucleus Assay Protocol start Start: Logarithmically Growing Mammalian Cells treatment Treat with this compound (various concentrations) start->treatment cyto_block Add Cytochalasin B (Inhibit Cytokinesis) treatment->cyto_block harvest Harvest, Fix, and Stain Cells cyto_block->harvest analysis Microscopic Analysis: Score Micronuclei in Binucleated Cells harvest->analysis end_point Endpoint: Frequency of Micronucleated Cells analysis->end_point

Caption: Workflow for the In Vitro Micronucleus Assay.

Carcinogenicity: Evaluation of Tumorigenic Potential

The classification of this compound as "suspected of causing cancer" (H351) is primarily based on the known carcinogenicity of the parent compound, quinoline, and other related nitroquinolines.[1][2]

Carcinogenicity of Quinoline and its Derivatives

The International Agency for Research on Cancer (IARC) has evaluated quinoline and classified it as "possibly carcinogenic to humans" (Group 2B).[8][12] Animal studies have shown that oral administration of quinoline can induce liver vascular tumors in rats and mice.[13][14][15]

Long-term carcinogenicity studies in rats have been conducted on 6-nitroquinoline and 8-nitroquinoline.[6] While 6-nitroquinoline only induced focal hyperplasia in the forestomach of rats, 8-nitroquinoline was found to be a potent carcinogen, inducing a high incidence of squamous cell papillomas and carcinomas in the forestomach of both male and female rats.[6] This finding is particularly relevant for this compound, given the shared 8-nitroquinoline core structure.

Need for Further Studies

To date, no long-term carcinogenicity bioassays specifically on this compound have been reported in the publicly available literature. Such studies, typically conducted in two rodent species over a two-year period according to guidelines from organizations like the National Toxicology Program (NTP), would be necessary to definitively characterize its carcinogenic potential.[16]

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of this compound. This represents a critical knowledge gap, especially if the compound is to be considered for any application with potential for human exposure.

General Concerns for Quinoline Derivatives

The potential for reproductive and developmental toxicity should be carefully considered for any quinoline derivative.[17] Standardized testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be required to assess effects on fertility, prenatal development, and postnatal development.[5]

Mechanistic Toxicology: Unraveling the Pathways to Toxicity

The toxicity of this compound is likely driven by the metabolic activation of its nitro group, a common mechanism for nitroaromatic compounds.[7]

Metabolic Activation of the Nitro Group

The primary proposed mechanism involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as the nitroso and hydroxylamino derivatives.[15] These reactive species can then exert their toxic effects through several pathways:

  • DNA Adduct Formation: The electrophilic intermediates can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.

  • Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress, damage to cellular macromolecules (lipids, proteins, and DNA), and disruption of cellular signaling pathways.

  • Protein Binding: Covalent binding of reactive metabolites to cellular proteins can impair their function, leading to cytotoxicity.

Toxicity_Mechanism cluster_pathway Proposed Mechanism of this compound Toxicity parent This compound metabolism Metabolic Reduction of Nitro Group (e.g., by Nitroreductases) parent->metabolism intermediates Reactive Intermediates (Nitroso, Hydroxylamino derivatives) metabolism->intermediates dna_damage DNA Adduct Formation intermediates->dna_damage oxidative_stress Oxidative Stress (ROS Production) intermediates->oxidative_stress protein_binding Covalent Protein Binding intermediates->protein_binding mutagenesis Mutagenesis & Carcinogenesis dna_damage->mutagenesis cell_damage Cellular Damage (Lipid Peroxidation, etc.) oxidative_stress->cell_damage cytotoxicity Cytotoxicity & Organ Damage protein_binding->cytotoxicity

Caption: Proposed metabolic activation and toxicity pathways for this compound.

Relevance to Primaquine Hemotoxicity

It is noteworthy that this compound is an impurity and a synthetic precursor of the antimalarial drug primaquine.[3] Primaquine itself is known to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[18] Studies have shown that a metabolite of primaquine, 6-methoxy-8-hydroxylaminoquinoline, is a potent hemolytic agent.[12] This suggests that the metabolic reduction of the nitro group in this compound to a hydroxylamine could be a key step in its potential hemotoxicity.

Conclusion and Future Directions

The available data, largely based on its GHS classification and toxicological information from structurally related compounds, indicates that this compound is an acutely toxic and potentially carcinogenic substance. The primary mechanism of toxicity is likely to involve the metabolic activation of the nitro group to reactive intermediates that can induce genotoxicity and oxidative stress.

Significant data gaps remain, particularly in the areas of quantitative acute toxicity, in vitro cytotoxicity, definitive genotoxicity, and reproductive/developmental toxicity. To enable a more complete and accurate risk assessment, further experimental studies are essential. Researchers and drug development professionals working with this compound should adhere to strict safety precautions and consider the potential for long-term health effects. Future research should focus on generating specific toxicological data for this compound to move beyond predictive toxicology and establish a definitive safety profile.

References

Methodological & Application

Application Notes & Protocol: Synthesis of 6-Methoxy-8-nitroquinoline via the Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate in the production of various pharmaceuticals, utilizing the classic Skraup reaction. The protocol detailed herein is grounded in established, peer-reviewed procedures to ensure reliability and reproducibility.

Introduction and Scientific Context

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction in heterocyclic chemistry for the synthesis of quinolines.[1][2] The reaction typically involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] This process, while powerful, is notoriously exothermic and requires careful control to prevent violent excursions.[5][6]

This compound is a crucial precursor for the synthesis of 8-aminoquinoline antimalarials, such as primaquine. Its synthesis is a frequent topic of process development and optimization. The following protocol is a robust method adapted from the well-regarded Organic Syntheses collection, which provides a reliable pathway to the target compound with a good yield.[5]

Reaction Principle and Mechanism

The Skraup reaction proceeds through a cascade of transformations, beginning with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8] The aromatic amine then undergoes a conjugate (Michael) addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. The final step is an in-situ oxidation to furnish the aromatic quinoline ring system.[9][10]

In this specific synthesis, 3-nitro-4-aminoanisole serves as the aromatic amine precursor. Arsenic oxide is employed as a mild oxidizing agent, which is considered to result in a less violent reaction compared to alternatives like nitrobenzene.[1][5]

Skraup_Mechanism Fig. 1: Generalized Skraup Reaction Mechanism cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Dehydration cluster_oxidation Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Amine Aromatic Amine (3-Nitro-4-aminoanisole) Intermediate1 β-Anilinopropionaldehyde Intermediate Amine->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Derivative Intermediate1->Dihydroquinoline H⁺ -H₂O Product Quinoline Product (this compound) Dihydroquinoline->Product [O] (e.g., As₂O₅)

Caption: Fig. 1: Generalized Skraup Reaction Mechanism.

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 3, p. 591 (1955).[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )MolesQuantityNotes
3-Nitro-4-aminoanisole168.153.5588 gStarting aromatic amine.
Arsenic Oxide (As₂O₅)229.842.45588 gOxidizing agent. (Toxic!)
Glycerol (U.S.P.)92.09~131.2 kg (950 mL)Acrolein precursor.
Sulfuric Acid (conc.)98.08~5.9315 mL (579 g)First addition. Catalyst & dehydrating agent.
Sulfuric Acid (conc.)98.08~4.4236 mL (438 g)Second addition.
Ammonium Hydroxide (conc.)35.05-1.8 LFor neutralization during workup.
Chloroform119.38-~5 LFor purification.
Methanol32.04-~1.6 LFor washing and purification.
Decolorizing Carbon--30 gFor purification.
Safety Precautions
  • Extreme Caution Required: The Skraup reaction is notoriously exothermic and can become violent if not strictly controlled.[5] This procedure must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Goggles, a face shield, and appropriate chemical-resistant gloves are mandatory. A safety shower and eyewash station must be readily accessible.[5]

  • Toxicity: Arsenic oxide is highly toxic and a known carcinogen. Handle with extreme care and appropriate containment.

  • Corrosives: Concentrated sulfuric acid and ammonium hydroxide are highly corrosive. Handle with care.

Step-by-Step Procedure

The experimental workflow is outlined below. It is highly recommended to prepare the initial slurry on one day and begin the reaction the following morning to ensure it can be completed without interruption.[5]

Workflow Fig. 2: Experimental Workflow A 1. Slurry Preparation Mix As₂O₅, 3-nitro-4-aminoanisole, and glycerol in a 5-L flask. B 2. Initial Acid Addition Add 315 mL H₂SO₄ dropwise (30-45 min). Temp rises to 65-70°C. A->B C 3. Dehydration Heat in oil bath to 105-110°C under vacuum. Monitor weight loss (235-285 g). B->C D 4. Main Reaction Add 236 mL H₂SO₄ dropwise (2.5-3.5 h). Maintain temp rigidly at 117-119°C. C->D E 5. Heating & Completion Hold at 120°C for 4h, then 123°C for 3h. D->E F 6. Quenching & Precipitation Cool, dilute with H₂O. Pour into NH₄OH/ice slurry. E->F G 7. Isolation & Washing Filter the crude solid. Wash with H₂O, then with methanol. F->G H 8. Purification Dissolve in hot chloroform with carbon. Filter hot, concentrate, and crystallize. G->H I 9. Final Product Collect crystals, wash with methanol. Obtain 2nd crop from filtrate. H->I

Caption: Fig. 2: Experimental Workflow for Synthesis.

Reaction Setup:

  • In a 5-L, three-necked, round-bottomed flask, prepare a homogeneous slurry by mixing the reagents in the following order: 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[5]

  • Equip the flask with an efficient mechanical stirrer and a 500-mL dropping funnel.

Procedure:

  • Initial Acid Addition: While stirring vigorously, add 315 mL of concentrated sulfuric acid from the dropping funnel over 30–45 minutes. The temperature will spontaneously increase to 65–70°C.[5]

  • Dehydration Step: Remove the stirrer and funnel. Insert a thermometer and connect one neck to a water aspirator via a trap. Close the third neck. Heat the flask carefully in an oil bath to raise the internal temperature to 105°C. Maintain the temperature between 105–110°C under vacuum until 235–285 g of water has been removed (determined by weight loss), which typically takes 2–3 hours.[5]

  • Main Reaction: Once dehydration is complete, remove the vacuum setup and re-install the stirrer and dropping funnel. With extreme care, raise the internal temperature to 118°C. Add 236 mL of concentrated sulfuric acid dropwise over 2.5–3.5 hours, rigidly maintaining the temperature between 117–119°C. This temperature control is critical to the success and safety of the reaction.[5]

  • Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then increase it to 123°C for an additional 3 hours.[5]

  • Workup - Quenching and Neutralization: Cool the reaction mixture to below 100°C and cautiously dilute it with 1.5 L of water. Allow it to cool overnight, preferably with stirring. Pour the diluted mixture into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice, stirring continuously.[5]

  • Isolation and Washing: Filter the resulting thick slurry through a large Büchner funnel. Wash the earth-colored precipitate with four 700-mL portions of water. Transfer the solid to a beaker and stir with 1 L of methanol for 15 minutes, then filter. Repeat this methanol wash.[5]

  • Purification by Recrystallization: Transfer the crude, light-brown product to a flask and add 4.5 L of chloroform and 30 g of decolorizing carbon. Boil the mixture for 30 minutes. Filter the hot solution through a warm Büchner funnel to remove the carbon and insoluble materials.[5]

  • Concentrate the combined chloroform filtrates by distillation on a steam bath to a volume of 1.5–2.5 L, at which point the product will begin to crystallize. Cool the solution to 5°C and collect the first crop of crystals by filtration.[5]

  • Wash the collected crystals with 400 mL of methanol, followed by another 200 mL of methanol on the funnel.[5]

  • A second crop of crystals can be obtained by concentrating the mother liquor.[5]

Expected Results and Data

ParameterExpected ValueSource
Product This compound[5][11]
Appearance Light-tan crystals[5]
Total Yield 460–540 g (65–76%)[5]
Melting Point 158–160°C[5]
Molecular Formula C₁₀H₈N₂O₃[11]
Molecular Weight 204.18 g/mol [11]

Troubleshooting and Field-Proven Insights

  • Temperature Control is Paramount: The most critical parameter is the strict maintenance of the 117–119°C temperature range during the second sulfuric acid addition. Deviation can lead to a violent, uncontrolled reaction or the formation of impurities that are very difficult to remove.[5]

  • Incomplete Reaction: If the reaction does not go to completion (e.g., due to insufficient heating time or lower temperatures), unreacted 3-nitro-4-aminoanisole will contaminate the product. This necessitates repeated, difficult recrystallizations. The methanol washes are specifically designed to remove much of this starting material.[5]

  • Moderators: While this specific protocol uses arsenic oxide, other Skraup reactions often employ moderators like ferrous sulfate or boric acid to make the reaction less violent and more controllable.[1][12][13]

  • Purification Solvent Choice: Chloroform is used for the final recrystallization due to the high solubility of this compound at its boiling point (14.2 g/100 g) compared to its solubility at room temperature (3.9 g/100 g). This differential solubility allows for efficient crystallization upon cooling.[5]

References

Application Note & Protocol: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate in the development of various pharmaceutical agents, most notably antimalarial drugs like primaquine.[1][2] The protocol details a robust and well-established procedure based on the Skraup quinoline synthesis.[3][4] We delve into the underlying reaction mechanism, provide a meticulous step-by-step experimental procedure, outline critical safety considerations, and offer guidance on product purification and characterization. The aim is to equip researchers with not only the procedural steps but also the scientific rationale behind them, ensuring a successful and safe synthesis.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] this compound is of particular importance as a precursor to 8-aminoquinolines, a class of compounds investigated for their antimalarial, anticancer, and antimicrobial properties.[7][8]

The synthesis described herein employs the Skraup reaction, a classic and powerful method for constructing the quinoline ring system.[4][7] The reaction proceeds by heating a primary aromatic amine—in this case, 3-nitro-4-aminoanisole—with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as arsenic oxide or nitrobenzene.[3][4]

Mechanism of the Skraup Synthesis: The reaction mechanism is a multi-step process that exemplifies several fundamental organic chemistry principles:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[9]

  • Michael Addition: The aromatic amine (3-nitro-4-aminoanisole) undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, where the newly formed side chain attacks the aromatic ring to close the heterocyclic ring.[10]

  • Dehydration & Oxidation: A subsequent dehydration step yields a dihydroquinoline intermediate, which is then oxidized by the oxidizing agent (e.g., arsenic oxide) to furnish the final aromatic quinoline product.[9]

Understanding this pathway is crucial, as it dictates the stringent control required over reaction conditions, particularly temperature, to prevent runaway reactions and ensure a high yield of the desired product.

Skraup_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product reagent reagent Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Amine 3-Nitro-4-aminoanisole Adduct Michael Adduct Amine->Adduct Michael Addition Acrolein->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Electrophilic Aromatic Substitution Dihydroquinoline Dihydroquinoline Cyclized->Dihydroquinoline -H₂O Product This compound Dihydroquinoline->Product Oxidation (As₂O₅) Workflow step step critical_step critical_step purify_step purify_step product product A 1. Mix Reactants: - Arsenic Oxide - 3-Nitro-4-aminoanisole - Glycerol B 2. Add H₂SO₄ (Portion 1) (Temp rises to 65-70°C) A->B C 3. Dehydrate under Vacuum (105-110°C, 2-3h) B->C D 4. Add H₂SO₄ (Portion 2) (117-119°C, 2.5-3.5h) C->D E 5. Heat to Completion (120°C for 4h, 123°C for 3h) D->E F 6. Cool, Dilute with H₂O E->F G 7. Neutralize with NH₄OH/Ice & Precipitate Product F->G H 8. Filter and Wash (Water, then Methanol) G->H I 9. Recrystallize from Chloroform H->I J Pure this compound I->J

References

Application Note: Unambiguous Structural Characterization of 6-Methoxy-8-nitroquinoline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-8-nitroquinoline is a key heterocyclic compound, serving as a fundamental scaffold in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Its precise molecular structure is critical for understanding its chemical reactivity, and structure-activity relationships (SAR) in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][3] This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR, detailing experimental protocols and in-depth spectral interpretation.

Principles of NMR Spectroscopy for Substituted Quinolines

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin.[3] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.[1][3]

For substituted quinolines like this compound, ¹H and ¹³C NMR provide crucial information:

  • ¹H NMR Spectroscopy: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom and the nitro group significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).[1][4] Conversely, the electron-donating methoxy group will shield nearby protons, shifting their signals upfield.[4]

  • ¹³C NMR Spectroscopy: Provides information about the number and electronic environment of the carbon atoms. The chemical shifts of the carbon atoms in the quinoline ring are also influenced by the substituents. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the spectrum and providing a direct count of non-equivalent carbons.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

  • Compound Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.[5]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline derivatives. The solvent should be free of residual proton signals that could overlap with the analyte signals.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. Be aware that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[6]

  • Sample Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean and dry NMR tube to prevent magnetic field distortions.

  • NMR Tube: Use a high-quality, clean NMR tube to ensure optimal magnetic field homogeneity.

NMR Data Acquisition

The following are typical acquisition parameters for a modern high-field NMR spectrometer (e.g., 400 or 500 MHz).

ParameterRecommended ValueRationale
Pulse ProgramStandard single-pulseFor routine 1D proton spectra.
Spectral Width (SW)~12-16 ppmTo encompass all aromatic and aliphatic proton signals.
Acquisition Time (AT)2-4 secondsTo ensure adequate resolution.
Relaxation Delay (D1)1-2 secondsTo allow for sufficient relaxation of the protons between scans.
Number of Scans (NS)8-16Sufficient for samples with good concentration.
ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled single-pulseTo simplify the spectrum by removing C-H coupling.
Spectral Width (SW)~200-220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time (AT)1-2 secondsAdequate for most applications.
Relaxation Delay (D1)2-5 secondsLonger delay is needed for quaternary carbons which have longer relaxation times.
Number of Scans (NS)≥ 128A higher number of scans is typically required due to the low natural abundance of ¹³C.

Spectral Interpretation and Data Analysis

The following sections detail the expected ¹H and ¹³C NMR spectral features of this compound, based on established principles of NMR spectroscopy and literature data for similar compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.8-9.0ddJ ≈ 4.2, 1.7 HzDeshielded by the adjacent nitrogen atom.[1]
H-3~7.4-7.6ddJ ≈ 8.3, 4.2 HzCoupled to H-2 and H-4.
H-4~8.0-8.2ddJ ≈ 8.3, 1.7 HzCoupled to H-3 and H-2.
H-5~7.0-7.2dJ ≈ 2.5 HzInfluenced by the electron-donating methoxy group at C-6.
H-7~7.8-8.0dJ ≈ 2.5 HzDeshielded by the adjacent electron-withdrawing nitro group.
-OCH₃~3.9-4.1s-Singlet for the three equivalent methoxy protons.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.[4][6]

Workflow for ¹H NMR Spectral Assignment

G cluster_0 ¹H NMR Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Assignment A Acquire 1D ¹H Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Identify Signal Regions (Aromatic, Aliphatic) B->C D Analyze Multiplicities (s, d, dd) C->D E Measure Coupling Constants (J-values) D->E F Integrate Signals E->F G Assign Methoxy Protons F->G H Assign Aromatic Protons based on Chemical Shifts & Coupling Patterns G->H I Confirm Assignments with 2D NMR (COSY) if needed H->I

Caption: Workflow for the assignment of ¹H NMR signals.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)Rationale
C-2~148-150Deshielded by the adjacent nitrogen.
C-3~122-124Aromatic CH.
C-4~135-137Aromatic CH.
C-4a~128-130Quaternary carbon.
C-5~105-107Shielded by the electron-donating methoxy group.
C-6~158-160Carbon attached to the electron-donating methoxy group.
C-7~120-122Aromatic CH.
C-8~140-142Carbon attached to the electron-withdrawing nitro group.
C-8a~145-147Quaternary carbon adjacent to nitrogen.
-OCH₃~55-57Aliphatic carbon of the methoxy group.

Note: These are approximate chemical shift ranges and can be influenced by the solvent.

Workflow for ¹³C NMR Spectral Assignment

G cluster_0 ¹³C NMR Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Assignment A Acquire Proton-Decoupled ¹³C Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Count the Number of Signals B->C D Identify Quaternary Carbons (DEPT or APT if needed) C->D E Predict Chemical Shifts based on Substituent Effects D->E F Assign Methoxy Carbon E->F G Assign Aromatic Carbons F->G H Confirm Assignments with 2D NMR (HSQC, HMBC) if necessary G->H

Caption: Workflow for the assignment of ¹³C NMR signals.

Troubleshooting and Advanced Techniques

In cases of signal overlap in the ¹H NMR spectrum, which can be common in the aromatic region of substituted quinolines, 2D NMR techniques are invaluable for unambiguous assignment.[4]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace out the connectivity of the proton network.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon to which it is directly attached, aiding in the assignment of both ¹H and ¹³C spectra.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.[4]

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential tools for the definitive structural characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

synthesis of 6-methoxy-8-aminoquinoline from 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Methoxy-8-aminoquinoline from 6-Methoxy-8-nitroquinoline

Abstract

This comprehensive guide details the chemical synthesis of 6-methoxy-8-aminoquinoline, a critical precursor in the development of 8-aminoquinoline-based antimalarial drugs such as primaquine and tafenoquine. The protocol focuses on the reduction of the nitro functional group of this compound. We present an in-depth analysis of common reduction methodologies, followed by two detailed, validated laboratory protocols: the classic Bechamp reduction using iron in an acidic medium and a procedure utilizing tin(II) chloride. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development, providing the scientific rationale behind procedural steps, safety protocols, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably as the core of several essential antimalarial agents. 6-Methoxy-8-aminoquinoline is the pivotal intermediate for synthesizing these life-saving drugs. The most common and direct synthetic route to this amine is through the chemical reduction of its nitro analogue, this compound.

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] This reduction dramatically alters the electronic properties of the substituent, changing it from a strongly electron-withdrawing and meta-directing group to a strongly electron-donating, ortho-, para-directing group.[2] This transformation is crucial for subsequent chemical modifications and for the biological activity of the final drug molecule.

The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, cost, scale, and environmental impact. Common methods include catalytic hydrogenation and dissolving metal reductions.[2][3] This guide will explore the practical application of these methods for the target synthesis, providing the necessary details for laboratory execution.

Reaction Overview and Mechanistic Considerations

The overall transformation is the six-electron reduction of the nitro group to an amine, with water as the primary byproduct.

Reaction_Scheme Start    this compound End    6-Methoxy-8-aminoquinoline Start->End [Reducing Agent] Solvent, ΔT Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_final Purification & Analysis Setup 1. Assemble glassware (Round-bottom flask, condenser) Reagents 2. Charge flask with This compound and solvent Setup->Reagents AddReductant 3. Add reducing agent (e.g., Fe/HCl or SnCl₂) Reagents->AddReductant Heat 4. Heat to reflux and stir AddReductant->Heat Monitor 5. Monitor reaction progress via TLC Heat->Monitor Cool 6. Cool reaction mixture Monitor->Cool Filter 7. Filter solids (e.g., iron oxides) Cool->Filter Neutralize 8. Neutralize and extract with organic solvent Filter->Neutralize Dry 9. Dry organic layer and evaporate solvent Neutralize->Dry Purify 10. Purify crude product (Recrystallization or Chromatography) Dry->Purify Analyze 11. Characterize final product (NMR, MS, MP) Purify->Analyze

References

Synthesis of Primaquine: An Application Guide Utilizing 6-Methoxy-8-nitroquinoline as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of the antimalarial drug primaquine, starting from the key precursor, 6-methoxy-8-nitroquinoline. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described synthetic route involves the reduction of the nitro group of the precursor to an amine, followed by the strategic attachment of the 4-amino-1-methylbutyl side chain. This document offers step-by-step experimental procedures, characterization data for quality control, and essential safety considerations. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

Primaquine, an 8-aminoquinoline derivative, is a crucial therapeutic agent for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale. Its unique ability to eradicate the dormant liver-stage hypnozoites of the parasite makes it an indispensable tool in malaria treatment regimens. The synthesis of primaquine has been a subject of extensive research, with various strategies developed to optimize yield and purity.

A common and effective synthetic pathway commences with this compound. This precursor undergoes a critical reduction to form 6-methoxy-8-aminoquinoline, which then serves as the nucleophile for the introduction of the pharmacologically important diamine side chain. This application note details a reliable two-step synthesis of primaquine from this compound, providing a robust methodology for laboratory-scale preparation.

Synthetic Strategy Overview

The synthesis of primaquine from this compound is a two-stage process. The first stage involves the selective reduction of the aromatic nitro group to a primary amine. The second stage is the construction of the primaquine side chain via N-alkylation of the resulting 8-aminoquinoline intermediate.

Synthesis_Workflow cluster_0 Stage 1: Reduction cluster_1 Stage 2: Side-Chain Alkylation This compound This compound 6-Methoxy-8-aminoquinoline 6-Methoxy-8-aminoquinoline This compound->6-Methoxy-8-aminoquinoline   SnCl2·2H2O, EtOH Phthalimide-protected Primaquine Phthalimide-protected Primaquine 6-Methoxy-8-aminoquinoline->Phthalimide-protected Primaquine   Alkylation N-(4-bromopentyl)phthalimide N-(4-bromopentyl)phthalimide N-(4-bromopentyl)phthalimide->Phthalimide-protected Primaquine Primaquine (Base) Primaquine (Base) Phthalimide-protected Primaquine->Primaquine (Base)   Hydrazine Hydrate

Figure 1: Overall synthetic workflow for primaquine synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Tin(II) chloride dihydrate (SnCl₂)ACS reagent, ≥98%Commercially Available
Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Commercially Available
Ethyl acetate (EtOAc)HPLC grade, ≥99.5%Commercially Available
N-(4-bromopentyl)phthalimide≥97%Commercially Available
Hydrazine hydrate (N₂H₄·H₂O)55% solutionCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium hydroxide (NaOH)ACS reagent, ≥97%Commercially Available
Dichloromethane (DCM)HPLC grade, ≥99.8%Commercially Available
Anhydrous magnesium sulfate (MgSO₄)ACS reagent, ≥97%Commercially Available
Deuterated chloroform (CDCl₃)99.8 atom % DCommercially Available
Deuterated dimethyl sulfoxide (DMSO-d₆)99.9 atom % DCommercially Available

Experimental Protocols

Stage 1: Synthesis of 6-Methoxy-8-aminoquinoline

This protocol details the reduction of the nitro group of this compound to a primary amine using tin(II) chloride dihydrate. This method is effective for the selective reduction of aromatic nitro groups in the presence of other functional groups.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g, 24.5 mmol) in ethanol (100 mL).

  • To this solution, add tin(II) chloride dihydrate (27.6 g, 122.5 mmol) portion-wise over 15 minutes. The addition is exothermic, and the reaction mixture may warm up.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a different Rf value than the product.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield 6-methoxy-8-aminoquinoline as a solid. The crude product can be purified by recrystallization from ethanol if necessary.

Stage 2: Synthesis of Primaquine (Base)

This stage involves the N-alkylation of 6-methoxy-8-aminoquinoline with N-(4-bromopentyl)phthalimide, followed by the removal of the phthalimide protecting group using hydrazine hydrate to yield the primaquine free base.

Protocol:

  • In a 250 mL round-bottom flask, combine 6-methoxy-8-aminoquinoline (3.0 g, 17.2 mmol) and N-(4-bromopentyl)phthalimide (5.3 g, 17.2 mmol) in ethanol (100 mL).

  • Heat the mixture to reflux for 48 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol (100 mL) and add hydrazine hydrate (55% solution, 3.2 mL, 51.6 mmol).

  • Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (10 mL). Continue to reflux for an additional hour.

  • Cool the mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (100 mL) and basify with a 2 M aqueous solution of sodium hydroxide until the pH is approximately 12.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield primaquine free base as an oil.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
  • 6-Methoxy-8-aminoquinoline:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (dd, J=4.2, 1.6 Hz, 1H), 7.95 (dd, J=8.3, 1.6 Hz, 1H), 7.29 (dd, J=8.3, 4.2 Hz, 1H), 6.80 (d, J=2.8 Hz, 1H), 6.30 (d, J=2.8 Hz, 1H), 4.80 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃).[1]

    • IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1250 (C-O stretching).[2]

  • Primaquine (Base):

    • ¹H NMR (400 MHz, DMSO-d₆) of Primaquine Diphosphate: δ 8.45 (dd, J=4.2, 1.7 Hz, 1H), 7.90 (dd, J=8.3, 1.7 Hz, 1H), 7.45 (dd, J=8.3, 4.2 Hz, 1H), 6.85 (d, J=2.7 Hz, 1H), 6.45 (d, J=2.7 Hz, 1H), 6.15 (d, J=8.0 Hz, 1H, NH), 3.82 (s, 3H, OCH₃), 3.70 (m, 1H), 2.70 (t, J=6.8 Hz, 2H), 1.65 (m, 2H), 1.55 (m, 2H), 1.22 (d, J=6.3 Hz, 3H).[3] (Note: Chemical shifts for the free base in CDCl₃ will differ slightly, particularly for the amine protons.)

    • ¹³C NMR (100 MHz, DMSO-d₆) of Primaquine Diphosphate: δ 158.5, 145.0, 144.5, 135.0, 134.5, 129.0, 122.0, 108.0, 96.0, 55.5, 48.0, 41.0, 34.0, 27.0, 20.5.[4]

Chromatographic Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for purity assessment.

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:1 M Perchloric Acid:Water (30:7:1:95, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL
Column Temperature 25 °C

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reduction of the nitro group Insufficient reducing agent or reaction time.Increase the molar excess of SnCl₂·2H₂O. Extend the reflux time and monitor by TLC.
Low yield of 6-methoxy-8-aminoquinoline Inefficient extraction or loss during filtration of tin salts.Ensure complete neutralization to precipitate all tin salts. Thoroughly wash the Celite® pad with ethyl acetate. Perform multiple extractions of the aqueous layer.
Incomplete alkylation reaction Insufficient reaction time or reactivity of the alkylating agent.Extend the reflux time for the alkylation step. Ensure the quality of the N-(4-bromopentyl)phthalimide.
Difficulty in removing phthalhydrazide Incomplete precipitation or filtration.Ensure complete reaction with hydrazine. Acidification helps in precipitating the phthalhydrazide. Use a fine porosity filter paper.

Safety Precautions

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Tin(II) chloride (SnCl₂): Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1][6] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrazine hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen.[5][7][8] Handle only in a fume hood with appropriate PPE. Avoid contact with skin, eyes, and clothing.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthetic route described in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of primaquine from this compound. By following the detailed protocols and paying close attention to the safety precautions, researchers can successfully prepare this important antimalarial agent for further study and development. The provided characterization data and troubleshooting guide will aid in ensuring the quality and purity of the final product.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Methoxy-8-nitroquinoline

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically significant compounds, most notably the antimalarial drug primaquine.[1][2] Its quinoline core, functionalized with a methoxy and a nitro group, provides a versatile scaffold for further chemical modifications, making it a compound of high interest in medicinal chemistry and drug discovery.[3][4] The synthesis of this compound is a critical first step in the development of new therapeutic agents. This guide provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound, grounded in established chemical principles.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its successful synthesis, purification, and handling.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 158-160 °C[2]
Boiling Point 373.1 °C at 760 mmHg[1]
Solubility Soluble in organic solvents like chloroform and ethanol; sparingly soluble in water.[4][6]
CAS Number 85-81-4[5]

Synthesis Pathway: A Two-Step Approach

The most common and effective laboratory synthesis of this compound involves a two-step process:

  • Skraup Synthesis of 6-Methoxyquinoline: This classic reaction builds the quinoline ring system from p-anisidine and glycerol.[7][8]

  • Nitration of 6-Methoxyquinoline: The synthesized 6-methoxyquinoline is then nitrated to introduce the nitro group at the 8-position.

This two-step approach allows for greater control over the reaction and purification of the intermediate, leading to a higher overall yield and purity of the final product.

dot

Caption: Overall workflow for the synthesis of this compound.

Part 1: Skraup Synthesis of 6-Methoxyquinoline

The Skraup synthesis is a powerful method for constructing the quinoline ring system.[8] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7] In this protocol, p-anisidine serves as the aromatic amine.

Experimental Protocol

Materials:

  • p-Anisidine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Nitrotoluene (oxidizing agent)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)[9]

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-anisidine, glycerol, and p-nitrotoluene.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Heating: After the addition of sulfuric acid is complete, heat the reaction mixture to 140°C and maintain it at reflux for 8-8.5 hours.[10] The reaction is highly exothermic and can be vigorous, so careful temperature control is crucial.[11][12] The use of ferrous sulfate can help to moderate the reaction.[9]

  • Neutralization: Cool the reaction mixture to room temperature and slowly pour it into a beaker of crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH reaches approximately 5.5.[10] This step should be performed in a fume hood due to the evolution of heat and potential fumes.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[10]

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 6-methoxyquinoline. The crude product can be further purified by vacuum distillation.

Part 2: Nitration of 6-Methoxyquinoline

The second step involves the electrophilic aromatic substitution of the synthesized 6-methoxyquinoline to introduce a nitro group. The methoxy group at the 6-position directs the incoming nitro group primarily to the 8-position.

Experimental Protocol

Materials:

  • 6-Methoxyquinoline (from Part 1)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Chloroform or Methanol for recrystallization

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture.

  • Addition of 6-Methoxyquinoline: Dissolve the 6-methoxyquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture to the solution of 6-methoxyquinoline, maintaining the temperature below 10°C. Careful temperature control is critical to prevent over-nitration and side reactions.

  • Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. The solid product, this compound, will precipitate out.

  • Purification: Collect the crude product by filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as chloroform or methanol.[6] The purified product should be a light-tan to yellow crystalline solid.[1][6]

Safety Precautions

General Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[13][14]

  • An emergency eyewash and safety shower should be readily accessible.[13]

Specific Hazards of Nitration:

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[14][15]

  • Exothermic Reaction: Nitration reactions are highly exothermic and can lead to a runaway reaction if not properly controlled.[16]

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[15]

  • Waste Disposal: Nitric acid waste should be segregated and not mixed with other waste streams, especially organic solvents.[17]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected ResultsReference
Melting Point 158-160 °C[2]
¹H NMR Characteristic peaks corresponding to the aromatic protons and the methoxy group protons.[18]
¹³C NMR Resonances for the ten carbon atoms in the molecule.[18]
FT-IR Strong absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ).[5]

dot

Caption: Simplified reaction mechanisms for the two-step synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Application Note: A Guide to the Regioselective Nitration of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthetic methodology, mechanistic principles, and safety protocols for the nitration of 6-methoxyquinoline. Nitrated derivatives of this scaffold are valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds.[1][2] This document consolidates established chemical principles with practical, field-proven protocols to enable the successful synthesis and purification of 5-nitro- and 7-nitro-6-methoxyquinoline.

Mechanistic Rationale & Regioselectivity

The nitration of 6-methoxyquinoline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The outcome of the reaction is governed by the interplay of the directing effects of the substituents on the quinoline core.

  • The Methoxy Group (-OCH₃): Located on the benzene ring portion (the carbocyclic ring), the methoxy group is a powerful activating group.[4] Through resonance, it donates electron density to the aromatic system, particularly at the positions ortho (C5 and C7) and para (C8) to itself. This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.[5]

  • The Quinoline Nitrogen: The nitrogen atom in the pyridine ring (the heterocyclic ring) is electron-withdrawing, making this ring significantly less reactive towards electrophiles than the benzene ring. Under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom is protonated, forming a quinolinium ion. This positive charge further deactivates the entire ring system, especially the heterocyclic portion, to electrophilic attack.

Governing Principles: In polysubstituted aromatic systems, the most powerful activating group typically controls the regioselectivity of the substitution.[6] In the case of 6-methoxyquinoline, the strongly activating, ortho,para-directing methoxy group dominates over the deactivating effect of the (protonated) quinoline nitrogen.

Therefore, the electrophile—the nitronium ion (NO₂⁺) generated from the mixed acid—will preferentially attack the activated positions ortho to the methoxy group.[7] This leads to the formation of a mixture of two primary products: 5-nitro-6-methoxyquinoline and 7-nitro-6-methoxyquinoline .

Master Protocol: Nitration of 6-Methoxyquinoline

This protocol is a generalized procedure based on established methods for the nitration of activated quinoline systems.[8] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials & Equipment:

  • 6-Methoxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, 90% or as specified)

  • Crushed Ice and Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, Büchner funnel, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 6-methoxyquinoline (1.0 eq).

  • Dissolution & Cooling: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) while stirring, ensuring the temperature is maintained between 0 and 5 °C. Stir until all the substrate has dissolved.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of 6-methoxyquinoline. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A slow addition rate is paramount to prevent runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10-20 volumes).[9] This step is highly exothermic and must be done with caution in a fume hood.

  • Precipitation & Isolation: A precipitate (the crude product mixture of nitro-isomers) should form. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Neutralization: Wash the filtered solid thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper). Subsequently, wash with a cold, saturated sodium bicarbonate solution to remove any remaining acid, followed by a final wash with cold water.

  • Drying: Dry the crude product under vacuum to yield a mixture of 5-nitro- and 7-nitro-6-methoxyquinoline.

Protocol: Purification of Nitro-Isomers

Positional isomers often have very similar polarities, making their separation challenging.[10] Flash column chromatography is the most effective method for separating the 5-nitro and 7-nitro isomers.

Materials & Equipment:

  • Crude nitrated product mixture

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Eluent System: A hexane/ethyl acetate or dichloromethane/methanol gradient is typically effective.

  • Glass column, TLC plates, fraction collector (optional), rotary evaporator.

Step-by-Step Procedure:

  • Solvent System Selection: Determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane/ethyl acetate. The ideal system will show good separation between the two isomer spots.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and carefully pack the chromatography column.

  • Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar components. The 5-nitro and 7-nitro isomers will elute at different rates.

  • Fraction Analysis & Consolidation: Analyze the collected fractions by TLC. Combine the fractions containing the pure, isolated isomers.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-nitro-6-methoxyquinoline and 7-nitro-6-methoxyquinoline as separate solids.

Summary of Reaction Parameters

While a specific protocol for 6-methoxyquinoline is not widely published, conditions can be inferred from similar reactions. The table below summarizes typical conditions for the nitration of related quinoline scaffolds.

SubstrateNitrating AgentSolvent/AcidTemperature (°C)ProductsReference
7-ChloroquinolineFuming HNO₃Conc. H₂SO₄0 to RT7-Chloro-6-nitroquinoline[8]
7-Methylquinoline 1-oxideFuming HNO₃Conc. H₂SO₄0 - 57-Methyl-4-nitroquinoline 1-oxide[11]
6-BromoquinolineConc. HNO₃Conc. H₂SO₄06-Bromo-5-nitroquinoline[1]
8-MethoxyquinolineConc. HNO₃Conc. H₂SO₄Cold5-Nitro-8-methoxyquinoline[12]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Start 6-Methoxyquinoline Reaction Nitration Reaction (0-10 °C) Start->Reaction Acid Conc. H₂SO₄ Acid->Reaction NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Reaction Quench Quench on Ice Reaction->Quench Slowly Pour Filter Vacuum Filtration Quench->Filter Wash Neutralize & Wash Filter->Wash Crude Crude Product (Isomer Mixture) Wash->Crude Column Silica Gel Column Chromatography Crude->Column Product1 5-Nitro-6-methoxyquinoline Column->Product1 Elution Product2 7-Nitro-6-methoxyquinoline Column->Product2 Gradient Elution

References

Application Notes and Protocols for Determining the Purity of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Purity in the Application of 6-Methoxy-8-nitroquinoline

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules and functional materials. The precise purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and compromised material properties. This guide provides a comprehensive overview of robust analytical methodologies for the accurate determination of the purity of this compound, ensuring the reliability and reproducibility of your research and development endeavors.

The synthesis of this compound, often achieved through the Skraup reaction, can introduce specific process-related impurities. A common impurity is the unreacted starting material, 3-nitro-4-aminoanisole.[1] Therefore, the analytical methods employed must be capable of resolving the parent compound from such potential contaminants. This document details several orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), providing both theoretical grounding and practical, step-by-step protocols.

Section 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is highly effective. This approach utilizes a nonpolar stationary phase and a polar mobile phase; the more nonpolar the analyte, the longer it is retained on the column.

Causality in Method Design: The choice of a C18 column is based on its wide applicability and excellent resolving power for a broad range of organic molecules. A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities, which may have significantly different polarities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization for potential mass spectrometry (MS) detection. The UV detection wavelength is chosen based on the chromophoric nature of the quinoline ring system, which typically exhibits strong absorbance in the UV region.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating this compound from its potential impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • This compound reference standard and sample.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard, aiming for a similar final concentration.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Analysis: Inject the blank (sample diluent), followed by the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (area percent method).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (0.5 mg/mL) system_suitability System Suitability (5 injections) prep_std->system_suitability prep_sample Prepare Sample (0.5 mg/mL) analysis Inject Blank, Standard, Sample prep_sample->analysis system_suitability->analysis integrate Integrate Peaks analysis->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Section 2: Analysis of Volatile Impurities by Gas Chromatography (GC)

Principle: GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents and volatile synthesis byproducts. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases.

Causality in Method Design: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point for the analysis of a wide range of organic compounds. The temperature programming allows for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and a wide linear range.

Protocol 2: GC-FID for Impurity Profiling

Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) capillary column.

  • High-purity helium or hydrogen as the carrier gas.

  • Methanol or another suitable solvent (GC grade).

  • This compound reference standard and sample.

Chromatographic Conditions:

ParameterRecommended Value
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL
Split Ratio 50:1
Sample Diluent Methanol

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in methanol at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared solutions into the GC system.

  • Data Analysis: Identify and quantify any impurities by comparing their retention times and peak areas to those of known standards, if available. The purity can be expressed as the area percentage of the main peak.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Processing prep_gc Dissolve Sample in Methanol (1 mg/mL) injection Inject into GC prep_gc->injection separation Temperature Programmed Separation injection->separation detection FID Detection separation->detection quantification Quantify Impurities (Area %) detection->quantification

Caption: Workflow for GC-FID analysis of volatile impurities.

Section 3: Absolute Purity Determination by Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[3][4]

Causality in Method Design: This method provides an orthogonal and highly accurate assessment of purity, which is not dependent on the chromatographic response factor. The choice of a suitable internal standard is critical; it should be stable, non-reactive, have resonances that do not overlap with the analyte, and be accurately weighable. Maleic acid is a common and suitable choice for many organic compounds.

Protocol 3: 1H qNMR for Absolute Purity Assay

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-precision analytical balance.

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., Maleic Acid).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a similar amount of the certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow weigh_analyte Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire_nmr Acquire Quantitative 1H NMR Spectrum dissolve->acquire_nmr process_nmr Process Spectrum (Phase, Baseline, Integrate) acquire_nmr->process_nmr calculate_purity Calculate Absolute Purity process_nmr->calculate_purity

Caption: Workflow for absolute purity determination by qNMR.

Section 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a pure, crystalline substance, melting occurs at a sharp, well-defined temperature. The presence of impurities lowers the melting point and broadens the melting range. This melting point depression can be used to determine the mole fraction of impurities based on the Van't Hoff equation.[5]

Causality in Method Design: This method is particularly useful for highly pure, crystalline organic compounds (typically >98% pure).[6] It provides a measure of the total mole fraction of soluble impurities. It is a valuable orthogonal technique to chromatography, as it is not dependent on the chromophoric properties of the impurities.

Protocol 4: DSC for Purity Determination

Instrumentation and Materials:

  • Differential Scanning Calorimeter.

  • Hermetically sealed aluminum pans.

  • High-purity indium for calibration.

  • This compound sample.

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset of melting and the heat of fusion (ΔHf) from the melting endotherm.

    • Utilize the instrument's software to perform a purity calculation based on the shape of the leading edge of the melting peak, applying the Van't Hoff equation.

System Suitability and Limitations:

  • The method is suitable for crystalline compounds with a sharp melting point.

  • It is not suitable for amorphous materials, compounds that decompose upon melting, or for detecting insoluble impurities.[6]

Summary and Conclusion

The determination of the purity of this compound is a critical step in ensuring the quality and reliability of subsequent research and manufacturing processes. A multi-faceted approach employing orthogonal analytical techniques is highly recommended for a comprehensive purity assessment.

  • HPLC is the workhorse for routine purity analysis and the detection of non-volatile impurities.

  • GC is essential for identifying and quantifying volatile impurities and residual solvents.

  • qNMR provides a highly accurate, absolute measure of purity, serving as an excellent orthogonal technique for verification.

  • DSC offers a rapid assessment of the total mole fraction of soluble impurities in highly pure, crystalline samples.

By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently ascertain the purity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Chlorination of 6-Methoxy-8-nitroquinoline with N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Chlorination of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The targeted introduction of halogen atoms, particularly chlorine, onto this scaffold is a powerful strategy for modulating the electronic, metabolic, and binding properties of drug candidates. 6-Methoxy-8-nitroquinoline is a key intermediate in the synthesis of various biologically active compounds, and its selective chlorination is a critical step in developing novel derivatives. This document provides a comprehensive guide to the chlorination of this compound using N-chlorosuccinimide (NCS), a stable and versatile electrophilic chlorinating agent.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary characterization to ensure the synthesis of the desired product, 5-chloro-6-methoxy-8-nitroquinoline.

Mechanistic Rationale and Regioselectivity

The chlorination of this compound with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The key to a successful and predictable synthesis lies in understanding the directing effects of the substituents on the quinoline ring.

  • The Methoxy Group (-OCH₃): Located at the 6-position, the methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic system through resonance.[3] This effect primarily enriches the electron density at the 5 and 7-positions.

  • The Nitro Group (-NO₂): Positioned at the 8-position, the nitro group is a powerful deactivating group and a meta-director.[4] Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack, particularly at the ortho and para positions relative to it (positions 7 and 5).

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic attack.

Predicting the Site of Chlorination:

The interplay of these electronic effects governs the regioselectivity of the chlorination. The potent activating and ortho, para-directing effect of the methoxy group at C-6 strongly favors substitution at the C-5 and C-7 positions. Conversely, the deactivating nitro group at C-8 disfavors substitution at its ortho (C-7) and para (C-5) positions. However, in cases of competing directing effects, the more powerful activating group typically dictates the outcome.[5] In this specific substrate, the methoxy group's activating influence is dominant, directing the incoming electrophile. Between the two activated positions, C-5 and C-7, the C-5 position is sterically less hindered and is also electronically favored, making 5-chloro-6-methoxy-8-nitroquinoline the expected major product.

Visualizing the Reaction Pathway

Chlorination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound sigma_complex Sigma Complex (Resonance Stabilized Cation) This compound->sigma_complex Electrophilic Attack (Slow Step) NCS N-Chlorosuccinimide (NCS) NCS->sigma_complex 5-Chloro-6-methoxy-8-nitroquinoline 5-Chloro-6-methoxy-8-nitroquinoline sigma_complex->5-Chloro-6-methoxy-8-nitroquinoline Deprotonation (Fast Step) Succinimide Succinimide sigma_complex->Succinimide Byproduct Formation

Caption: Electrophilic aromatic substitution mechanism for the chlorination of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of related heterocyclic systems and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)Reagent Grade, ≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateReagent GradeAcros Organics
Silica Gel60 Å, 230-400 meshSorbent Technologies
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 20 mL per gram of substrate).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.2 eq) portion-wise over 5 minutes at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 55 °C in an oil bath and maintain stirring for 7 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (approximately 100 g).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 5-chloro-6-methoxy-8-nitroquinoline.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for validating the success of the synthesis.

This compound (Starting Material)
PropertyData
Appearance Light-tan crystalline solid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Melting Point 158-160 °C
¹³C NMR Consistent with published data.[6]
¹H NMR Consistent with published data.
5-Chloro-6-methoxy-8-nitroquinoline (Product)
PropertyExpected Data
Appearance Yellow solid
Molecular Formula C₁₀H₇ClN₂O₃
Molecular Weight 238.63 g/mol
¹H NMR (Predicted) Peaks corresponding to the aromatic protons and the methoxy group protons, with shifts influenced by the chloro and nitro substituents.
¹³C NMR (Predicted) Signals for the 10 carbon atoms, with chemical shifts indicative of the chlorinated quinoline structure.

Safety and Handling Precautions

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with appropriate chemical-resistant gloves and eye protection.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when performing this procedure.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature slightly. However, be mindful that higher temperatures may lead to the formation of undesired side products. The purity of the starting materials and NCS is also critical.[6]

  • Incomplete Reaction: Ensure that the NCS is fully dissolved and that the stirring is efficient to maintain a homogeneous reaction mixture.

  • Purification Challenges: The product and starting material may have similar polarities. Careful optimization of the eluent system for column chromatography is necessary for effective separation.

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound in Acetic Acid B Add N-Chlorosuccinimide A->B C Heat at 55°C for 7h B->C D Quench with Ice Water C->D E Neutralize with NaHCO₃ D->E F Extract with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, etc.) H->I

Caption: Step-by-step workflow for the synthesis and purification of 5-chloro-6-methoxy-8-nitroquinoline.

References

Application Note & Protocols for the Reduction of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gateway to 8-Aminoquinoline Antimalarials

The chemical reduction of 6-methoxy-8-nitroquinoline is a pivotal transformation in medicinal chemistry and drug development. The resulting product, 6-methoxy-8-aminoquinoline (also known as 8-amino-6-methoxyquinoline), serves as the foundational scaffold for a critical class of antimalarial drugs, including primaquine and tafenoquine.[1][2] These 8-aminoquinoline agents are uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax, a crucial function for preventing malaria relapse.[2]

Given the enduring global health challenge posed by malaria and the constant threat of drug resistance, robust and efficient synthesis of this key intermediate is of paramount importance.[1] This guide provides researchers and drug development professionals with a comprehensive overview of the primary methods for this nitro group reduction, detailing the underlying mechanisms, comparative advantages, and step-by-step laboratory protocols.

Strategic Overview of Reduction Methodologies

The conversion of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis.[3][4] The choice of method depends on factors such as substrate compatibility, scale, cost, and available equipment. The principal strategies fall into two major categories: Catalytic Hydrogenation and Stoichiometric Chemical Reduction.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[5][6] The reaction is typically clean, with water as the only byproduct, and highly efficient.[7] The mechanism involves the adsorption of both the hydrogen and the nitroarene onto the catalyst surface, facilitating the stepwise reduction of the nitro group.[8][9]

  • Chemical Reduction: This approach utilizes stoichiometric amounts of a reducing agent, often a metal in an acidic medium.[4] Classic examples include tin (Sn) or iron (Fe) in hydrochloric acid.[5][10] A milder and frequently used alternative is tin(II) chloride (SnCl₂), which is particularly effective for this transformation.[1][11] These reactions proceed through a series of single electron transfers from the metal to the nitro group, with subsequent protonation by the acidic solvent.[12][13]

Comparative Analysis of Common Reduction Methods
MethodReagents & CatalystTypical ConditionsAdvantagesDisadvantages & Limitations
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)Methanol or Ethanol, Room Temp to 50°C, 1-50 atm H₂High yield, clean reaction (byproduct is H₂O), catalyst can be recovered and reused.H₂ gas is highly flammable; catalyst can be pyrophoric and expensive; susceptible to catalyst poisoning by sulfur or other functional groups.[10]
Béchamp Reduction Iron (Fe) powder, HCl or Acetic AcidEthanol/Water, RefluxInexpensive and readily available reagents, robust and high-yielding.[5][14]Requires strongly acidic conditions; generates large amounts of iron sludge, complicating work-up and purification; not environmentally friendly.[10]
Tin(II) Chloride Reduction Tin(II) Chloride (SnCl₂·2H₂O), Ethanol or HClRefluxMilder conditions than Fe/HCl, highly effective and often cited for this specific substrate, good functional group tolerance.[1][5][11]Generates stoichiometric tin waste, which is a heavy metal environmental concern; can be costly on a large scale.[11]
Sodium Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Aqueous or Biphasic SystemUseful for substrates incompatible with acidic or hydrogenation conditions.Self-heating and may catch fire[15][16][17]; generates sulfur byproducts; can have lower yields.

Detailed Experimental Protocols

The following protocols provide validated, step-by-step procedures for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Principle: This protocol utilizes the heterogeneous catalytic reduction of the nitro group using hydrogen gas with 10% palladium on activated carbon as the catalyst. The reaction is performed in an ethanol solvent under a positive pressure of hydrogen.

Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 w/w)

  • Ethanol (or Methanol), reagent grade

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenator or a heavy-walled glass reaction vessel (e.g., Büchi flask) suitable for hydrogenation

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add this compound (e.g., 5.0 g, 24.5 mmol).

  • Solvent and Catalyst Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material. Carefully add the 10% Pd/C catalyst (e.g., 0.5 g) to the solution under a gentle stream of nitrogen or argon to prevent ignition. Safety Note: Handle wet Pd/C carefully as it can be pyrophoric upon drying, especially after exposure to hydrogen.[6]

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the vessel by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm or 50 psi) and begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake on the pressure gauge. The reaction is typically complete within 2-6 hours. Progress can also be checked by TLC (Thin Layer Chromatography) by carefully depressurizing, taking an aliquot, filtering it through a small plug of Celite®, and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Filtration: Prepare a small pad of diatomaceous earth (Celite®) in a Büchner funnel. Pre-wet the pad with ethanol. Filter the reaction mixture through the pad to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter pad to dry out in the air. Keep it wet with solvent until it can be properly quenched and disposed of.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid is crude 6-methoxy-8-aminoquinoline.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: The final product should be a pale yellow to light brown solid. Confirm identity and purity via melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: >90%.

Protocol 2: Chemical Reduction with Tin(II) Chloride (SnCl₂)

Principle: This protocol employs the chemical reduction of the nitro group using a stoichiometric amount of tin(II) chloride dihydrate in a refluxing ethanol solution. The acidic environment required for the reduction is provided by the reagent itself and any generated HCl.[1][11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol, absolute (99.5%+)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 24.5 mmol) in absolute ethanol (e.g., 125 mL).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (e.g., 27.6 g, 122.5 mmol, 5.0 eq) portion-wise. The addition may be exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Stir vigorously.

  • Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete in 1-3 hours.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully pour the reaction mixture into a vigorously stirred, chilled saturated solution of sodium bicarbonate (approx. 250 mL). This will neutralize the acid and precipitate tin salts as a white solid (tin hydroxide). Caution: CO₂ evolution will occur.

  • Filtration: Filter the resulting slurry through a pad of diatomaceous earth (Celite®) to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (e.g., 3 x 50 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers. Extract the aqueous layer again with ethyl acetate (e.g., 2 x 50 mL).

  • Washing and Drying: Combine all organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Characterization: If necessary, purify the product by recrystallization (e.g., from ethanol) or column chromatography. Characterize the final product as described in Protocol 1. Expected Yield: 85-95%.

Visualization of Workflow

The general workflow for the synthesis and isolation of 6-methoxy-8-aminoquinoline can be visualized as follows.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start This compound + Solvent Reagents Add Catalyst (Pd/C) & H₂ OR Add Chemical Reductant (SnCl₂) Start->Reagents Reaction Stir under controlled Temperature & Pressure Reagents->Reaction Monitor Monitor via TLC or H₂ Uptake Reaction->Monitor Quench Quench Reaction (e.g., Neutralize with NaHCO₃) Monitor->Quench Reaction Complete Filter Filter to Remove Catalyst / Tin Salts Quench->Filter Extract Liquid-Liquid Extraction (if applicable) Filter->Extract Concentrate Concentrate Filtrate (Rotary Evaporation) Extract->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize Final Pure 6-Methoxy-8-aminoquinoline Characterize->Final

Caption: Experimental workflow for the synthesis of 6-methoxy-8-aminoquinoline.

Safety and Handling Precautions

Proper safety measures are critical when performing these reductions.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.

  • This compound: This is a nitroaromatic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Use a robust and pressure-tested apparatus.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry after use. Never allow the used catalyst to dry on the filter paper in the open air. Quench the catalyst carefully by adding it to a large volume of water in an open container in a fume hood and leaving it for several hours before disposal.

  • Tin(II) Chloride (SnCl₂): Corrosive and can cause severe skin and eye irritation.[11] Avoid inhaling dust. Handle in a fume hood.

  • Acids and Bases: Handle corrosive acids (HCl) and bases (NaOH, NaHCO₃) with appropriate care to avoid chemical burns. Neutralization steps can be exothermic and may release gas.

References

Application Notes & Protocols: 6-Methoxy-8-nitroquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Methoxy-8-nitroquinoline

This compound (CAS No. 85-81-4) is a yellow crystalline solid that serves as a cornerstone intermediate in the synthesis of a multitude of high-value organic compounds, particularly in the pharmaceutical industry.[1][2] Its rigid quinoline scaffold, functionalized with a methoxy group and a strategically placed nitro group, offers a versatile platform for constructing complex molecular architectures. The true synthetic power of this molecule is unlocked through the chemical reactivity of its nitro group, which acts as a precursor to the critical 8-amino functionality.

This guide provides an in-depth exploration of the primary applications of this compound, focusing on its pivotal role in the synthesis of globally important antimalarial drugs. We will delve into the causality behind established synthetic protocols, provide detailed, field-proven methodologies, and present data in a format accessible to researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₃[3][4][5]
Molecular Weight 204.18 g/mol [3][4][5]
Appearance Yellow crystalline solid[2]
Melting Point 158-162 °C[1]
Solubility Soluble in organic solvents like chloroform and hot ethylene dichloride; sparingly soluble in methanol and generally insoluble in water.[2][6]
CAS Number 85-81-4[3][4][5]

Part 1: The Foundational Synthesis via Skraup Reaction

The most established and widely cited method for preparing this compound is a modification of the Skraup reaction.[6][7][8] This reaction constructs the quinoline ring system by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The reaction is notoriously vigorous and requires meticulous control over temperature and the rate of addition to prevent violent excursions.[6][7]

The causality behind this choice of reagents is elegant:

  • Glycerol: Dehydrates in the presence of hot, concentrated sulfuric acid to form acrolein, the α,β-unsaturated aldehyde necessary for the key Michael addition step.[9]

  • 3-Nitro-4-aminoanisole: The aromatic amine that provides the foundational benzene ring and the pre-installed methoxy and nitro groups.

  • Arsenic Oxide (As₂O₅) or Nitrobenzene: Acts as the oxidizing agent to convert the initially formed dihydroquinoline intermediate into the aromatic quinoline system.[6][7] Arsenic-based oxidants are often preferred as they can lead to less violent reactions.[7]

  • Sulfuric Acid: Serves as both a dehydrating agent for the glycerol and an acid catalyst for the cyclization and dehydration steps.

Workflow for the Skraup Synthesis of this compound

cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Purification A Slurry Preparation: - Arsenic Oxide - 3-Nitro-4-aminoanisole - Glycerol B Add H₂SO₄ (conc.) (30-45 min) Temp rises to 65-70°C A->B C Heat under vacuum (105-110°C, 2-3h) Water removal B->C D Add more H₂SO₄ (conc.) (117-119°C, 2.5-3.5h) C->D E Maintain at 120°C (4h) then 123°C (3h) D->E F Cool & Dilute with H₂O E->F G Neutralize with NH₄OH / Ice Precipitate forms F->G H Filter & Wash with H₂O G->H I Wash with Methanol H->I J Recrystallize from Chloroform I->J K Final Product: This compound J->K

Caption: Workflow of the Skraup synthesis.

Detailed Protocol: Skraup Synthesis

This protocol is adapted from the validated procedure published in Organic Syntheses.[6]

A. Reaction Setup:

  • In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, add 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL) of glycerol. Stir to form a homogeneous slurry.

  • Through a dropping funnel, add 315 mL of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator.

B. Dehydration and Cyclization: 4. Carefully heat the flask in an oil bath under vacuum, raising the internal temperature to 105-110°C. Maintain this temperature for 2-3 hours until 235-285 g of water has been removed. 5. Release the vacuum and re-install the stirrer and dropping funnel. Add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, ensuring the internal temperature is strictly maintained at 117-119°C. 6. After the addition is complete, maintain the reaction temperature at 120°C for 4 hours, followed by 3 hours at 123°C.

C. Workup and Purification: 7. Cool the reaction mixture to below 100°C and dilute with 1.5 L of water. Allow to cool overnight with stirring. 8. Pour the diluted mixture into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice, with vigorous stirring. 9. Filter the resulting thick, earth-colored precipitate through a large Büchner funnel. Wash the solid with four 700-mL portions of water. 10. Transfer the crude solid to a beaker and stir with 1 L of methanol for 15 minutes, then filter. Repeat this methanol wash. The methanol wash is critical for removing unreacted nitroanisidine.[6] 11. Purify the crude product by dissolving it in 4.5 L of boiling chloroform with 30 g of decolorizing carbon. Filter the hot solution to remove the carbon and other insoluble materials. 12. Concentrate the chloroform filtrate by distillation to a volume of 1.5-2.5 L. Crystals will begin to separate. 13. Cool the solution to 5°C and collect the first crop of this compound crystals by filtration. The expected yield is approximately 70-75%.

Part 2: The Gateway Reaction: Reduction to 8-Amino-6-methoxyquinoline

The primary synthetic utility of this compound stems from its reduction to 8-amino-6-methoxyquinoline. This transformation is the gateway to the synthesis of the 8-aminoquinoline class of antimalarial drugs.[10][11] The choice of reducing agent is critical and can be tailored based on scale, available equipment, and desired purity profile.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[12][13] It avoids the use of stoichiometric metallic reagents, making product workup and purification simpler. The reaction proceeds by the adsorption of hydrogen gas and the nitroquinoline onto the metal surface, facilitating the stepwise reduction of the nitro group to an amine.[14][15][16][17]

  • Metal/Acid Reduction: A classic and robust method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also a very effective reagent for this purpose.[10][11] This method is often favored for its reliability and cost-effectiveness, though it requires a more involved workup to remove metal salts.

Detailed Protocol: Reduction using Tin(II) Chloride

This protocol is based on a procedure commonly cited in the synthesis of antimalarial precursors.[10][11]

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To a solution of this compound (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution until the pH is >10. This step is crucial to precipitate the tin salts and liberate the free amine.

  • Extract the aqueous slurry multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 8-amino-6-methoxyquinoline, which can be further purified by column chromatography or recrystallization if necessary.

Part 3: Application in the Synthesis of Antimalarial Drugs

The 8-amino-6-methoxyquinoline core is the essential pharmacophore for a class of drugs that target the persistent liver stages (hypnozoites) of Plasmodium vivax and P. ovale malaria.[10][18][19]

Primaquine and Tafenoquine: The End Game

This compound is the ultimate precursor for both primaquine, a drug that has been a standard of care for decades, and tafenoquine, a modern, single-dose radical cure for vivax malaria.[13][18][19][20][21]

The general synthetic pathway involves the reductive amination of 8-amino-6-methoxyquinoline with an appropriate amino-aldehyde or amino-ketone side chain.

A This compound B Reduction (e.g., H₂/Pd-C or SnCl₂) A->B C 8-Amino-6-methoxyquinoline B->C E Reductive Amination or Nucleophilic Substitution C->E D Side Chain Precursor (e.g., 4-amino-1-methylbutylamine precursor) D->E F Final Drug Product (Primaquine, Tafenoquine, etc.) E->F

Caption: General synthetic pathway from this compound to 8-aminoquinoline drugs.

  • Primaquine Synthesis: The synthesis involves coupling 8-amino-6-methoxyquinoline with a protected form of the 4-amino-1-methylbutylamine side chain, followed by deprotection.

  • Tafenoquine Synthesis: Tafenoquine is a more complex derivative designed for a longer plasma half-life, allowing for single-dose administration.[13][20] Its synthesis also starts from a quinoline core derived from this compound, highlighting the enduring importance of this foundational building block.[13]

Synthesis of Substituted Analogues

The Skraup reaction can be adapted to produce a variety of substituted 6-methoxy-8-nitroquinolines, which are valuable for structure-activity relationship (SAR) studies in drug discovery.[22][23] By starting with a substituted 3-nitro-4-aminoanisole, chemists can introduce functionality at various positions on the quinoline ring.

5-SubstituentStarting MaterialReported Yield (%)Reference
Bromo 4-Bromo-2-methoxy-6-nitroaniline69%[22]
Chloro 4-Chloro-2-methoxy-6-nitroaniline75%[22]

These halogenated intermediates are particularly useful as they provide synthetic handles for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular diversity.[24]

Part 4: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[25] Wear a lab coat, safety goggles, and chemically resistant gloves.

  • Handling: Avoid creating dust.[26] Use non-sparking tools. Ensure eyewash stations and safety showers are readily accessible.[25]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[26] Keep away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[25][27]

References

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of novel heterocyclic compounds utilizing 6-methoxy-8-nitroquinoline as a versatile starting material. The quinoline nucleus is a privileged scaffold in medicinal chemistry, and the strategic placement of the methoxy and nitro groups on this precursor offers unique opportunities for chemical elaboration.[1][2] This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind protocol choices and offering practical insights for laboratory execution. We will explore the cornerstone transformation—reductive cyclization of the 8-nitro group—as a gateway to fused heterocycles such as pyrazolo[3,4-h]quinolines and furazano[3,4-h]quinolines, which are classes of compounds with significant therapeutic potential.[3][4]

The Strategic Importance of this compound

Quinoline and its derivatives are fundamental building blocks in drug discovery, forming the core of drugs with applications ranging from anticancer and antimalarial to anti-inflammatory and antibacterial agents.[5][6] The starting material, this compound, is particularly valuable for several reasons:

  • The Quinoline Core: Provides a rigid, aromatic scaffold ideal for presenting pharmacophoric elements in a defined spatial orientation.

  • The 8-Nitro Group: This electron-withdrawing group is the primary reactive handle for synthetic diversification. Its reduction to the corresponding 8-aminoquinoline is the key step that unlocks a plethora of cyclization reactions to build fused heterocyclic rings.

  • The 6-Methoxy Group: This electron-donating group modulates the electronic properties of the quinoline system and can influence both the reactivity of the scaffold and the biological activity of the final compounds.

The physical properties of the starting material are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[7]
Molecular Weight 204.18 g/mol [7]
Appearance Yellow crystalline solid[8]
Melting Point 158-161 °C[9]
Solubility Soluble in organic solvents like chloroform and DMSO; sparingly soluble in methanol; largely insoluble in water.[8][9]
CAS Number 85-81-4[7]

General Synthetic Workflow

The overarching strategy involves a two-stage process: activation of the C8 position via reduction of the nitro group, followed by annulation (ring-forming) reactions to construct the new heterocyclic system. This workflow provides a modular approach to generating a library of diverse compounds.

G cluster_products Novel Heterocyclic Compounds A This compound B Reduction of Nitro Group A->B e.g., Na₂S₂O₄, SnCl₂/HCl C 6-Methoxy-quinolin-8-amine B->C D Cyclization Reagents C->D E Fused Pyrazoloquinolines D->E e.g., NaNO₂, H⁺ then active methylene compound F Fused Furazanoquinolines D->F e.g., NaNO₂, H⁺ then NaN₃ or equivalent G Other Fused Heterocycles (e.g., Imidazo, Triazolo) D->G e.g., Formic Acid, Orthoesters

Caption: General workflow for synthesizing fused heterocycles.

Core Synthetic Protocols

Protocol 1: Synthesis of the Starting Material (this compound)

For completeness, we begin with the synthesis of the precursor. The most reliable method is a modified Skraup reaction.[9] This reaction is vigorous and must be performed with caution.

Causality: The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (3-nitro-4-aminoanisole) with glycerol, an oxidizing agent (arsenic oxide or nitrobenzene), and sulfuric acid.[10] The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[10]

Materials:

  • 3-nitro-4-aminoanisole

  • Arsenic oxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated sulfuric acid

  • Concentrated ammonium hydroxide

  • Chloroform

  • Methanol

Step-by-Step Protocol:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry of powdered arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).[9]

  • Acid Addition: With vigorous stirring, add concentrated sulfuric acid (315 mL) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Carefully heat the mixture under vacuum to 105-110°C to remove the water formed during the reaction.[9]

  • Ring Closure: After dehydration, add a second portion of concentrated sulfuric acid (236 mL) dropwise over 2.5-3.5 hours, maintaining the internal temperature strictly between 117-119°C.[9]

  • Heating: Maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours to ensure the reaction goes to completion.[9]

  • Work-up: Cool the mixture, dilute with water (1.5 L), and pour it into a mixture of concentrated ammonium hydroxide (1.8 L) and ice (3.5 kg) to precipitate the crude product.[9]

  • Purification: Filter the precipitate, wash thoroughly with water, and then with methanol. The crude product is then dissolved in hot chloroform, treated with decolorizing carbon, filtered, and crystallized. A second crop can be obtained by concentrating the filtrate. The final product is washed with methanol to yield light-tan crystals.[9]

  • Yield: 65-76%.[9] Melting Point: 158-160°C.[9]

Protocol 2: Reductive Cyclization to Synthesize Furazano[3,4-h]quinoline

This protocol demonstrates the power of the 8-nitro group as a precursor for a novel heterocyclic system. The reduction of the nitro group followed by in-situ diazotization and cyclization leads to the formation of a furazan (1,2,5-oxadiazole) ring fused to the quinoline core. This is based on the known reactivity of 8-nitroquinoline.

Causality: The reaction proceeds via a tandem mechanism. First, a reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride reduces the 8-nitro group to 8-amino-6-methoxyquinoline. This intermediate is not isolated. In the same pot, sodium nitrite under acidic conditions generates nitrous acid, which diazotizes the newly formed amino group. The resulting diazonium salt is unstable and undergoes intramolecular cyclization and rearrangement, ultimately forming the stable, fused furazan ring.

G A This compound B Step 1: Reduction (e.g., Na₂S₂O₄, aq. EtOH) A->B C Intermediate: 6-Methoxy-quinolin-8-amine B->C Not Isolated D Step 2: Diazotization & Cyclization (e.g., NaNO₂, HCl, 0-5 °C) C->D E 6-Methoxyfurazano[3,4-h]quinoline D->E

Caption: Reaction scheme for Furazano[3,4-h]quinoline synthesis.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Step-by-Step Protocol:

  • Reduction: Suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Heat the mixture to gentle reflux (approx. 80°C). Add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The disappearance of the yellow starting material indicates the formation of the amine. Monitor the reaction by TLC.

  • Cooling & Acidification: Once the reduction is complete, cool the reaction mixture in an ice bath to 0-5°C. Slowly add concentrated HCl until the solution is strongly acidic (pH ~1-2).

  • Diazotization & Cyclization: Prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of cold water. Add this solution dropwise to the cold, acidic reaction mixture, ensuring the temperature remains below 5°C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.

Protocol 3: Synthesis of Fused Pyrazolo[3,4-h]quinolines

The synthesis of pyrazoloquinolines is of high interest due to their reported biological activities, including anti-inflammatory and anticancer properties.[3][4][11] This protocol involves the formation of the 8-aminoquinoline intermediate, followed by a reaction sequence that builds the pyrazole ring.

Causality: This is a multi-step, one-pot sequence. After the initial reduction to 8-amino-6-methoxyquinoline (as in Protocol 2), the amine is diazotized. The resulting diazonium salt is then coupled with a compound containing an active methylene group (e.g., ethyl acetoacetate or malononitrile). The intermediate azo compound then undergoes a spontaneous or acid-catalyzed intramolecular cyclization (a Japp–Klingemann type reaction) to form the fused pyrazole ring system.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ethyl acetoacetate (or other active methylene compound)

  • Sodium acetate

  • Acetic acid

Step-by-Step Protocol:

  • Reduction: To a stirred suspension of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Filtration: After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol. Concentrate the filtrate under reduced pressure.

  • Diazotization: Dissolve the crude 8-amino-6-methoxyquinoline in a mixture of acetic acid and water. Cool to 0-5°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature. Stir for 30 minutes.

  • Coupling and Cyclization: In a separate flask, dissolve ethyl acetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5°C. Slowly add the previously prepared diazonium salt solution to this mixture with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. An intensely colored precipitate (the azo intermediate) may form, which then redissolves or changes as cyclization proceeds. Heating in acetic acid may be required to drive the final cyclization and dehydration.

  • Work-up and Purification: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration. Wash the solid with water and then a small amount of cold ethanol. Purify the crude product by recrystallization (e.g., from ethanol or DMF/water) to yield the target pyrazolo[3,4-h]quinoline derivative.

Table 2: Summary of Synthetic Transformations

Target HeterocycleKey ReagentsReaction TypePotential Biological Activity
Furazano[3,4-h]quinoline 1. Na₂S₂O₄ or SnCl₂2. NaNO₂, HClReductive CyclizationAntiviral, Antibacterial
Pyrazolo[3,4-h]quinoline 1. Fe, NH₄Cl2. NaNO₂, HCl3. Active Methylene Cmpd.Reductive Diazotization-Coupling-CyclizationAnti-inflammatory, Anticancer, Antimalarial[3][4]
Imidazo[4,5-h]quinoline 1. Reduction to amine2. Formic acid or Triethyl orthoformateReductive CondensationKinase Inhibition

Conclusion and Future Directions

This compound is a readily accessible and highly valuable platform for the synthesis of diverse, fused heterocyclic systems. The protocols outlined here demonstrate robust and reproducible pathways to novel chemical entities. The key transformation—the reduction of the 8-nitro group to an amine—serves as the critical entry point to a vast chemical space through subsequent cyclization reactions. Researchers can readily adapt these protocols by varying the cyclization partners to generate extensive libraries of novel compounds for screening in drug discovery programs targeting a wide range of diseases.[2][12]

References

Application Notes and Protocols for the Development of Anticancer Agents Based on the 6-Methoxy-8-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[2][3] These mechanisms include, but are not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways crucial for tumor growth and survival.[3] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific quinoline derivative, 6-methoxy-8-nitroquinoline, as a foundational scaffold for the development of novel anticancer agents. We will delve into detailed protocols for the synthesis of this compound and its subsequent derivatization, in vitro evaluation of anticancer activity, mechanistic studies to elucidate its mode of action, and in vivo efficacy assessment in preclinical models. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a robust and reproducible approach to the discovery and development of new therapeutic candidates.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, is a critical first step. A reliable and scalable method for its preparation is the Skraup reaction, a classic method for quinoline synthesis.

Protocol 1: Synthesis of this compound via Skraup Reaction

This protocol is adapted from the procedure described in Organic Syntheses.[4]

Materials:

  • 3-nitro-4-aminoanisole

  • Arsenic oxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Chloroform

  • Methanol

  • Concentrated ammonium hydroxide (sp. gr. 0.9)

  • Ice

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Water aspirator

  • Oil bath

  • Hot plate

  • Büchner funnel

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole and 588 g (2.45 moles) of powdered arsenic oxide in 1.2 kg (950 ml, 13 moles) of glycerol.[4] It is advisable to prepare this slurry a day before proceeding with the reaction.

  • Acid Addition: Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. Evacuate the flask and carefully heat the mixture in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105-110°C until 235-285 g of water has been removed, which typically takes 2-3 hours.[4]

  • Cyclization and Oxidation: After dehydration, cool the reaction mixture below 100°C and dilute it with 1.5 L of water. Allow the mixture to cool overnight, preferably with stirring.

  • Neutralization and Isolation: Pour the diluted reaction mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring. The crude product will precipitate.

  • Purification:

    • Filter the crude product using a Büchner funnel.

    • Boil the insoluble material with 500 ml of chloroform and filter.

    • Combine the chloroform filtrates and concentrate by distillation to a volume of 1.5-2.5 L, at which point crystals of this compound will begin to separate.

    • Cool the solution to 5°C and collect the first crop of crystals by filtration.

    • Wash the crystals with methanol.

    • The final product will be light-tan crystals with a melting point of 158-160°C. The total yield is typically between 65-76%.[4]

Derivatization of this compound

The 8-nitro group of this compound is a key functional group that can be readily transformed to introduce diverse chemical moieties, allowing for the exploration of structure-activity relationships (SAR). A common and crucial derivatization is the reduction of the nitro group to an amine, yielding 8-amino-6-methoxyquinoline, a versatile intermediate for further synthesis.

Protocol 2: Reduction of this compound to 8-Amino-6-methoxyquinoline

This protocol is a general method for the reduction of nitroarenes.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve this compound in ethanol.

  • Reduction: Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution. Carefully add concentrated hydrochloric acid dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-amino-6-methoxyquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Example of Further Derivatization: Synthesis of Amide Derivatives

The resulting 8-amino-6-methoxyquinoline can be further derivatized, for example, by acylation to form amides.

Procedure:

  • Acylation: Dissolve 8-amino-6-methoxyquinoline in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine.

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting amide derivative by column chromatography or recrystallization.

The following table provides a representative, though not exhaustive, summary of potential derivatives that can be synthesized from the this compound scaffold.

Compound IDStructureSynthetic Approach
1 This compoundSkraup Reaction
2 8-Amino-6-methoxyquinolineReduction of the nitro group of 1
3 N-(6-methoxyquinolin-8-yl)acetamideAcylation of 2 with acetyl chloride
4 N-(6-methoxyquinolin-8-yl)benzamideAcylation of 2 with benzoyl chloride

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized compounds is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., ME180 cervical cancer, MDA-MB-231 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plates to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Example Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for our example compounds against a panel of cancer cell lines.

Compound IDME180 (Cervical) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
1 > 100> 100> 100> 100
2 55.268.475.182.3
3 15.822.128.935.6
4 8.312.516.720.4
Doxorubicin0.50.81.20.9

Mechanistic Studies

To understand how the this compound derivatives exert their anticancer effects, it is crucial to investigate their mechanism of action. Key cellular processes to examine include apoptosis (programmed cell death) and cell cycle progression.

Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[1][4]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)

  • PI solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

    • Add 400 µL of PI solution and mix well.

    • Incubate at room temperature for 10 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence in a linear scale.

    • Acquire at least 10,000 events per sample.

    • Use software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by the test compound.[8]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash treated and control cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Use a loading control, such as β-actin, to normalize the protein levels.

Protocol 7: p38 MAPK Kinase Activity Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of p38 MAPK.[9]

Materials:

  • Recombinant human p38 MAPK

  • Kinase assay buffer

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar non-radioactive kit)

  • Luminometer-compatible plates

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, p38 MAPK enzyme, substrate, and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.

Proposed Signaling Pathway

Based on preliminary data for related compounds, this compound derivatives may exert their anticancer effects through the induction of apoptosis mediated by the p38 MAPK signaling pathway.

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response This compound Derivative This compound Derivative p38_MAPK p38 MAPK This compound Derivative->p38_MAPK Activates Downstream_Effectors Downstream Effectors (e.g., ATF2, p53) p38_MAPK->Downstream_Effectors Phosphorylates Apoptosis Apoptosis Downstream_Effectors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest

Caption: Proposed p38 MAPK signaling pathway activated by this compound derivatives.

In Vivo Efficacy Studies

To evaluate the therapeutic potential of promising compounds in a living organism, in vivo studies using animal models are essential. The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[10][11]

Protocol 8: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cell line (e.g., HCT116)

  • Sterile PBS or serum-free medium

  • Test compound formulated in a suitable vehicle (e.g., saline, corn oil)

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Prepare a single-cell suspension in sterile, serum-free medium or PBS.

    • Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor and record the body weight of each mouse as an indicator of systemic toxicity.

  • Endpoint and Data Analysis:

    • Euthanize the mice at the end of the study, or if the tumor volume reaches a predetermined maximum size, or if signs of significant toxicity are observed.

    • Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control group.

Example In Vivo Efficacy Data

The following table shows hypothetical data for an in vivo study.

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound 4 10 mg/kg750 ± 15050
Compound 4 20 mg/kg450 ± 10070

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown potential to induce cancer cell death through mechanisms such as the activation of the p38 MAPK pathway leading to apoptosis. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of these compounds. By following a systematic and rigorous approach, researchers can effectively explore the therapeutic potential of this chemical class and contribute to the discovery of new and effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 6-methoxy-8-nitroquinoline via the Skraup reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common challenges.

As Senior Application Scientists, we understand that the Skraup synthesis, while powerful, can be notoriously challenging.[1][2][3] Its highly exothermic nature and propensity for tar formation often lead to difficulties in control and purification.[3][4][5] This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Q1: My reaction is extremely vigorous and difficult to control. How can I moderate it?

This is a classic and critical issue with the Skraup synthesis.[2][6] The reaction's violence stems from the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by its reaction with the aromatic amine.[7][8][9]

Probable Causes & Solutions:

  • Rapid Dehydration of Glycerol: The initial dehydration of glycerol is a key exothermic step.

    • Slow and Controlled Acid Addition: Add the concentrated sulfuric acid dropwise with efficient stirring and external cooling (e.g., an ice bath) to manage the heat generated.[4]

    • Pre-removal of Water: A procedure in Organic Syntheses describes heating the initial slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol under reduced pressure to remove water before the addition of sulfuric acid. This allows for more precise temperature control during the critical stages.[10]

  • Uncontrolled Polymerization: The reactive acrolein intermediate can polymerize, contributing to the exotherm and tar formation.

    • Use of a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[4][6][11] It is believed to act as an oxygen carrier, smoothing the oxidation process.[11] Boric acid has also been used in conjunction with ferrous sulfate to control the reaction.[12]

  • Localized Hotspots: Inefficient mixing can lead to localized areas of high temperature, accelerating the reaction uncontrollably.

    • Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous and heat is dissipated effectively.[4]

Below is a decision tree to help you troubleshoot a violent reaction:

G start Violent Reaction Observed check_acid Is H₂SO₄ addition slow and controlled? start->check_acid check_moderator Is a moderator (e.g., FeSO₄) being used? check_acid->check_moderator Yes solution_acid Implement dropwise addition with cooling. check_acid->solution_acid No check_stirring Is stirring efficient? check_moderator->check_stirring Yes solution_moderator Add FeSO₄ to the initial mixture. check_moderator->solution_moderator No solution_stirring Use a mechanical stirrer for better homogeneity. check_stirring->solution_stirring No

Caption: Troubleshooting a Violent Skraup Reaction.

Q2: My yield is low and I'm isolating a large amount of black tar. What's causing this and how can I improve it?

Low yields and significant tar formation are common pitfalls of the Skraup synthesis, often resulting from the harsh acidic and oxidizing conditions that promote polymerization of reactants and intermediates.[1][3][4]

Probable Causes & Solutions:

  • Excessive Temperature: High temperatures can accelerate side reactions and polymerization.

    • Strict Temperature Control: A reliable procedure specifies maintaining the temperature rigidly between 117-119°C during the sulfuric acid addition, followed by controlled heating at 120°C and then 123°C for several hours.[10] Careful adherence to the temperature profile is crucial for good yields.

  • Incorrect Reagent Ratios: The stoichiometry of the reactants is critical.

    • Optimized Molar Ratios: Refer to established protocols for the precise molar ratios. For the synthesis of this compound, a successful procedure uses specific amounts of 3-nitro-4-aminoanisole, glycerol, arsenic oxide (as the oxidizing agent), and sulfuric acid.[10]

  • Inefficient Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the quinoline product.[9] If this is inefficient, it can lead to a mixture of products and byproducts.

    • Choice of Oxidizing Agent: While nitrobenzene is a classic oxidizing agent in the Skraup synthesis, arsenic acid (or arsenic oxide in the presence of sulfuric acid) is reported to result in a less violent reaction and is effective for this specific synthesis.[6][10]

  • Difficult Product Isolation: The desired product can be trapped within the tarry residue, leading to physical losses during workup.[3][5]

    • Systematic Workup and Purification: After neutralizing the reaction mixture, a thorough extraction is necessary. The crude product often requires purification by recrystallization from a suitable solvent like chloroform or ethylene dichloride, often with the use of decolorizing carbon to remove humus-like materials.[10] Washing the crude product with methanol can also help remove unreacted starting material.[10]

Q3: I'm struggling with the purification of the final product. What is the most effective method?

Purification can indeed be challenging due to the nature of the crude product. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Neutralization and Precipitation: After cooling the reaction mixture, it is typically diluted with water and then neutralized with a base like ammonium hydroxide. This causes the crude product to precipitate.[10]

  • Filtration and Washing: The precipitated solid is collected by filtration. It is beneficial to wash the crude solid with water to remove inorganic salts, followed by a methanol wash to remove some impurities and unreacted starting material with minimal loss of the desired product.[10]

  • Recrystallization with Decolorizing Carbon: The most effective purification is achieved by recrystallization.

    • Dissolve the crude product in a suitable hot solvent. Chloroform is a common choice.[10]

    • Add decolorizing carbon to the hot solution and boil for a short period to adsorb colored impurities and fine carbonaceous material.[10]

    • Filter the hot solution through a pre-warmed Büchner funnel to remove the carbon. Using a generous amount of solvent can prevent premature crystallization in the funnel.[10]

    • Allow the filtrate to cool slowly to obtain crystals of this compound. A second crop can often be obtained by concentrating the mother liquor.[10]

Solvent Selection for Recrystallization:

SolventSolubility at Room Temp. ( g/100g )Solubility at Boiling Point ( g/100g )Notes
Methanol 0.84.1Good for washing the crude product.[10]
Chloroform 3.914.2Excellent for recrystallization.[10]
Ethylene Dichloride --An alternative to chloroform, providing good recovery.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Skraup synthesis?

The Skraup synthesis proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8]

  • Michael Addition: The aromatic amine (in this case, 3-nitro-4-aminoanisole) undergoes a conjugate (Michael) addition to acrolein.[13]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.[9]

  • Dehydration and Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the aromatic quinoline ring system.[9][13]

Below is a simplified workflow of the Skraup Synthesis:

G Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w -2H₂O H2SO4 conc. H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Amine 3-Nitro-4-aminoanisole Amine->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Product This compound Dihydroquinoline->Product Oxidation Oxidant Oxidizing Agent (e.g., As₂O₅)

Caption: General Workflow of the Skraup Synthesis.

Q2: Why is an oxidizing agent necessary?

The reaction initially forms a dihydroquinoline intermediate.[13] An oxidizing agent is required to remove two hydrogen atoms and aromatize the newly formed heterocyclic ring, yielding the stable quinoline product.[9] In the absence of an added oxidizing agent, unsaturated intermediates can sometimes serve this role, but this is less efficient.[14]

Q3: Are there any "greener" or safer alternatives to the traditional Skraup synthesis?

Yes, the hazardous nature of the classic Skraup synthesis has prompted research into more environmentally friendly methods.[1][3] These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields.[1][7]

  • Ionic Liquids: Using ionic liquids as solvents or catalysts can offer a non-volatile and often recyclable reaction medium.[1][7]

  • Alternative Acids: 85% phosphoric acid has been reported as a substitute for sulfuric acid in some Skraup reactions, potentially offering milder conditions.[10]

While these methods show promise, their applicability and optimization for the specific synthesis of this compound would require further investigation.[15]

Q4: What are the critical safety precautions for this reaction?

The Skraup synthesis must be performed with extreme caution.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Emergency Equipment: Ensure a safety shower and eyewash station are immediately accessible.[10]

  • Controlled Conditions: Pay strict attention to reaction temperatures and addition rates to prevent the reaction from becoming violent.[10]

References

Navigating the Perils of the Skraup Synthesis: A Technical Support Center for Managing Violent Exothermic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a venerable and powerful tool for the creation of quinolines, is as notorious for its potential violence as it is celebrated for its utility. The highly exothermic nature of this reaction demands respect, precision, and a deep understanding of the underlying chemical principles to ensure both the safety of the researcher and the success of the synthesis. This technical support center is designed to equip you with the knowledge to confidently navigate the challenges of the Skraup synthesis, transforming a potentially hazardous procedure into a controlled and reproducible method in your laboratory.

Understanding the Beast: Why the Skraup Synthesis is So Exothermic

The primary driver of the intense heat generation in the Skraup synthesis is the acid-catalyzed dehydration of glycerol to the highly reactive and volatile acrolein. This initial step is followed by a cascade of exothermic events: the Michael addition of the aniline to acrolein, a cyclization, a dehydration, and a final oxidation to form the aromatic quinoline ring. The confluence of these rapid, heat-releasing steps can quickly lead to a runaway reaction if not properly managed.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter during the Skraup synthesis in a direct question-and-answer format, providing actionable solutions grounded in established chemical principles.

Q1: My Skraup reaction is proceeding with alarming vigor, and I'm concerned about a potential runaway. What immediate actions should I take, and what are the key preventative measures for future experiments?

A1: A runaway Skraup reaction is a critical safety event.

Immediate Corrective Actions:

  • Rapid Cooling: If it is safe to do so, immediately immerse the reaction flask in a pre-prepared ice-water bath to drastically reduce the internal temperature.[1]

  • Ensure Adequate Venting: Be prepared for a sudden increase in pressure. Ensure your apparatus is not a closed system and has a clear path for pressure release.

  • Utilize a Blast Shield: All Skraup reactions should be conducted behind a sturdy blast shield.[1]

Fundamental Preventative Measures:

  • The Crucial Role of a Moderator: The addition of a moderator is paramount to controlling the reaction's exothermicity. Ferrous sulfate (FeSO₄) is the most common and effective choice.[1][2][3] It is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a sudden burst of energy.[1][2] Boric acid can also be employed for this purpose.[4][5][6]

  • Controlled Reagent Addition: The order of addition is critical. The recommended sequence is aniline, the moderator (e.g., ferrous sulfate), glycerol, and then a slow, careful addition of concentrated sulfuric acid with external cooling.[1][3] Adding the sulfuric acid before the ferrous sulfate can trigger an immediate and violent reaction.[2]

  • Gradual and Cautious Heating: Gently heat the mixture to initiate the reaction. Once you observe the onset of boiling, immediately remove the external heat source.[1][3] The reaction's own exotherm should be sufficient to maintain reflux for a period. Re-apply heat only after this initial, vigorous phase has subsided.[1]

Q2: I'm hesitant to use nitrobenzene as an oxidizing agent due to its toxicity and the vigor it imparts to the reaction. Are there safer or milder alternatives?

A2: Yes, several alternatives to nitrobenzene exist, offering a less violent reaction profile.

  • Arsenic Acid: Historically, arsenic acid (As₂O₅) has been used and is known to result in a less violent reaction compared to nitrobenzene.[7][8] However, it is crucial to note that arsenic compounds are highly toxic and require stringent handling precautions.

  • Iodine: Iodine can be used as a milder and effective oxidizing agent, often in catalytic amounts.[1][8]

  • "Green" Chemistry Approaches: Modern modifications to the Skraup synthesis focus on more environmentally benign methods. These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of ionic liquids that can function as both the solvent and catalyst, leading to cleaner reactions.[1][9]

Q3: Despite my best efforts at control, my reaction mixture is producing a significant amount of tar, which is complicating my workup and reducing my yield. What are the primary causes of tar formation, and how can I minimize it?

A3: Tar formation is a common challenge in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[3]

  • Moderator is Key: As with controlling the exotherm, the use of a moderator like ferrous sulfate is also effective in reducing charring and tar formation by promoting a more controlled reaction rate.[3]

  • Temperature Optimization: Avoid excessive temperatures. The initial heating should be gentle, and the exothermic phase must be carefully managed to prevent localized hotspots that promote polymerization.[3]

  • Effective Purification: Even with optimization, some tar is often unavoidable. The most common and effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation of the basified reaction mixture.[1]

Experimental Protocols for a Controlled Skraup Synthesis

Adherence to a well-defined protocol is essential for a safe and successful Skraup synthesis. Below is a detailed, step-by-step methodology incorporating best practices for managing the reaction's exotherm.

Protocol: Synthesis of Quinoline with Ferrous Sulfate as a Moderator

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add the aniline, ferrous sulfate heptahydrate, and glycerol in that specific order.[2]

  • Acid Addition: Slowly and with continuous swirling or mechanical stirring, add the concentrated sulfuric acid. This addition is exothermic, and external cooling with an ice bath may be necessary to maintain control over the temperature.[3]

  • Initiation of Reaction: Gently heat the mixture. As soon as the liquid begins to boil vigorously, remove the external heat source.[1][2] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser.[2]

  • Completion of Reaction: After the initial vigorous boiling subsides (typically 30-60 minutes), reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[1][2]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[1]

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale and Impact on Exotherm Management
Moderator Ferrous Sulfate (FeSO₄·7H₂O) or Boric AcidActs as an oxygen carrier, promoting a smoother, more controlled oxidation and preventing a rapid, violent release of energy.[1][2][6]
Order of Reagent Addition 1. Aniline, 2. Ferrous Sulfate, 3. Glycerol, 4. Sulfuric Acid (slowly with cooling)Critical for preventing a premature and uncontrolled reaction initiation.[1][2]
Initial Heating Gentle heating until boiling commences, then immediate removal of the heat source.Allows the reaction to proceed under its own exotherm, preventing a runaway scenario.[1][3]
Oxidizing Agent Nitrobenzene (traditional), Arsenic Acid (less violent but toxic), Iodine (milder alternative)The choice of oxidizing agent significantly impacts the vigor of the reaction.[1][7][8]
Reaction Temperature Maintain between 100-150°C after the initial exotherm subsides.[8]Careful temperature control is crucial to prevent the reaction from becoming uncontrollable.[8]

Visualizing the Process for Enhanced Understanding

To further clarify the key stages of the Skraup synthesis and the workflow for managing its exothermic nature, the following diagrams are provided.

Skraup_Synthesis_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (catalyst, dehydrating agent) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dehydrated_Intermediate 1,2-Dihydroquinoline Cyclized_Intermediate->Dehydrated_Intermediate -H₂O Quinoline Quinoline Dehydrated_Intermediate->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

Exotherm_Management_Workflow Start Start: Prepare for Skraup Synthesis Add_Reagents Add Reagents in Correct Order: 1. Aniline 2. Moderator (FeSO₄) 3. Glycerol Start->Add_Reagents Slow_Acid Slowly Add H₂SO₄ with Cooling Add_Reagents->Slow_Acid Gentle_Heat Gently Heat to Initiate Slow_Acid->Gentle_Heat Observe Observe for Vigorous Boiling Gentle_Heat->Observe Observe->Gentle_Heat No Remove_Heat Remove External Heat Source Observe->Remove_Heat Yes Monitor_Reflux Monitor Self-Sustained Reflux Remove_Heat->Monitor_Reflux Subsided Has Initial Exotherm Subsided? Monitor_Reflux->Subsided Subsided->Monitor_Reflux No Reapply_Heat Reapply Heat for Continued Reflux Subsided->Reapply_Heat Yes Completion Reaction Proceeds to Completion Reapply_Heat->Completion End End: Proceed to Workup Completion->End

References

minimizing byproduct formation in 6-Methoxy-8-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-methoxy-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, minimize byproduct formation, and optimize your reaction outcomes.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the antimalarial drug primaquine. The most common synthetic route is the Skraup reaction, a powerful yet notoriously challenging method for quinoline synthesis. This guide will focus primarily on troubleshooting the Skraup synthesis and will also address potential issues in alternative nitration routes.

Troubleshooting Guide: The Skraup Synthesis of this compound

This section addresses specific issues you may encounter during the Skraup synthesis of this compound from 3-nitro-4-aminoanisole and glycerol.

Problem 1: The reaction is too violent and difficult to control, leading to a low yield and significant tar formation.

Root Cause Analysis:

The Skraup reaction is highly exothermic. The primary heat source is the dehydration of glycerol to acrolein, catalyzed by concentrated sulfuric acid at elevated temperatures.[1] If the temperature is not carefully controlled, the reaction rate can accelerate uncontrollably, leading to the polymerization of acrolein and other intermediates, as well as oxidative side reactions, resulting in extensive charring and a "voluminous, porous, carbon mass".[2]

Solutions:

  • Temperature Control is Critical: Strict adherence to the recommended temperature profile is paramount. The addition of sulfuric acid should be slow and accompanied by efficient cooling to manage the initial exotherm.[2]

  • Use of a Moderator: The inclusion of a moderator like ferrous sulfate (FeSO₄) or boric acid can help to temper the reaction's vigor.[3] These additives are thought to control the rate of acrolein formation.

  • Gradual Heating: After the initial mixing, the reaction mixture should be heated gradually to the target temperature. Rapid heating can initiate a runaway reaction.

Problem 2: The final product is a dark, tarry solid that is difficult to purify.

Root Cause Analysis:

Tar formation is a common byproduct of the Skraup synthesis, arising from several potential pathways:

  • Polymerization of Acrolein: Under the harsh acidic and high-temperature conditions, the highly reactive acrolein intermediate can readily polymerize.

  • Oxidative Side Reactions: Concentrated sulfuric acid at high temperatures can act as an oxidizing agent, leading to the degradation of organic materials.[2]

  • Incomplete Reaction: Unreacted starting materials and intermediates can contribute to the complex, impure final product mixture.

Solutions:

  • Optimize Reaction Conditions: As with controlling the reaction's vigor, careful temperature management and the use of moderators can significantly reduce tar formation.

  • Effective Purification Strategy:

    • Initial Workup: After cooling, the reaction mixture is typically poured into a large volume of water to dilute the acid and precipitate the crude product.

    • Neutralization: The acidic solution is then carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide, to liberate the free base of the quinoline product.

    • Methanol Washing: Washing the crude precipitate with methanol is an effective step to remove a significant portion of impurities, including unreacted 3-nitro-4-aminoanisole.[2]

    • Recrystallization: The most effective method for purifying the final product is recrystallization from a suitable solvent. Chloroform or ethylene dichloride are commonly used for this compound.[2] The use of decolorizing carbon during this step can help to remove colored impurities.[2]

Problem 3: The yield of this compound is consistently low.

Root Cause Analysis:

Low yields can be a consequence of the issues mentioned above (violent reaction, tar formation). Other contributing factors include:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials. It is noted that unreacted starting material is very difficult to remove from the final product.[2]

  • Suboptimal Reagent Ratios: The molar ratios of the reactants (3-nitro-4-aminoanisole, glycerol, sulfuric acid, and oxidizing agent) are critical for maximizing the yield.

  • Losses During Workup and Purification: Each step of the workup and purification process can lead to a loss of product.

Solutions:

  • Reaction Monitoring: If possible, monitor the reaction progress using thin-layer chromatography (TLC) to ensure the consumption of the starting material.

  • Adherence to Proven Protocols: Follow established and reliable procedures, such as those published in Organic Syntheses, which have been optimized for yield and safety.[2]

  • Careful Handling During Purification: Minimize mechanical losses during filtration and transfer steps. When performing recrystallization, ensure the product is fully dissolved at high temperature and allowed to crystallize slowly upon cooling to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Skraup synthesis of this compound?

A1:

  • 3-Nitro-4-aminoanisole: This is the aromatic amine that provides the benzene ring portion of the quinoline core.

  • Glycerol: In the presence of concentrated sulfuric acid, glycerol dehydrates to form acrolein (propenal), which is the three-carbon unit that forms the pyridine ring.[1][4]

  • Concentrated Sulfuric Acid: It acts as both a catalyst for the dehydration of glycerol and a condensing agent for the cyclization steps.[1][4]

  • Oxidizing Agent (e.g., Arsenic Pentoxide or Nitrobenzene): The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. The oxidizing agent facilitates this final aromatization step.[4][5]

Q2: I am considering an alternative synthesis by nitrating 6-methoxyquinoline. What byproducts should I expect?

A2: Nitration of the quinoline ring is a common electrophilic aromatic substitution reaction. However, directing the nitro group specifically to the 8-position can be challenging.

  • Isomeric Byproducts: The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[6] Therefore, when nitrating 6-methoxyquinoline, the formation of 6-methoxy-5-nitroquinoline is a highly probable byproduct. The methoxy group at the 6-position is an activating group and will influence the position of nitration.

  • Over-nitration: Strongly activating substituents on the aromatic ring can lead to multiple nitrations, resulting in dinitro products.[7] While less common for quinolines under controlled conditions, this is a possibility to be aware of.

To minimize the formation of the 5-nitro isomer, careful control of reaction temperature and the nitrating agent's concentration is crucial. Separation of the 5- and 8-nitro isomers can often be achieved by fractional crystallization or chromatography.

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques should be used to assess the purity of your product:

  • Melting Point: Pure this compound has a reported melting point of 158-160 °C.[2] A broad or depressed melting point is indicative of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the method of choice. It can separate and quantify the main product and any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound (Adapted from Organic Syntheses)[3]

Materials:

  • 3-nitro-4-aminoanisole

  • Glycerol (U.S.P. grade)

  • Arsenic pentoxide (powdered)

  • Concentrated sulfuric acid

  • Methanol

  • Chloroform

  • Decolorizing carbon

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, add powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol. Stir to form a homogeneous slurry.

  • Slowly add concentrated sulfuric acid to the stirred mixture over 30-45 minutes, maintaining the temperature between 65-70 °C.

  • Heat the mixture to 105-110 °C under reduced pressure to remove water.

  • After the removal of water, continue to add concentrated sulfuric acid dropwise over 2.5-3.5 hours, keeping the temperature at 117-119 °C.

  • Maintain the temperature at 120 °C for 4 hours, then at 123 °C for 3 hours.

  • Cool the reaction mixture below 100 °C and dilute with water.

  • Pour the diluted mixture into a mixture of concentrated ammonium hydroxide and ice with stirring.

  • Filter the resulting precipitate and wash with water.

  • Stir the crude product in methanol and filter. Repeat this washing step.

  • Purify the crude product by recrystallization from chloroform with the addition of decolorizing carbon.

Safety Note: The Skraup reaction can be violent. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, and to work in a well-ventilated fume hood. Have a safety shower and fire extinguisher readily available.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Skraup Synthesis

start Low Yield of this compound q1 Was the reaction violent or did significant charring occur? start->q1 sol1 Improve Temperature Control: - Slow addition of H₂SO₄ with cooling - Gradual heating - Use a moderator (e.g., FeSO₄) q1->sol1 Yes q2 Is the crude product a dark, tarry solid? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Optimize Purification: - Thorough methanol washing - Recrystallization from chloroform - Use decolorizing carbon q2->sol2 Yes q3 Was the reaction time and temperature according to a reliable protocol? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Ensure Complete Reaction: - Monitor with TLC if possible - Adhere to established reaction times and temperatures q3->sol3 No end Improved Yield q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low yield in Skraup synthesis.

Reaction Pathway for the Formation of Acrolein from Glycerol

glycerol Glycerol h2so4 H₂SO₄ (catalyst) High Temperature glycerol->h2so4 acrolein Acrolein h2so4->acrolein Dehydration water + 2 H₂O acrolein->water

Caption: Dehydration of glycerol to acrolein.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationaleReference
Skraup Synthesis Temperature
H₂SO₄ Addition (Initial)65-70 °CTo control the initial exotherm.[2]
Water Removal105-110 °CTo drive the dehydration of glycerol.[2]
H₂SO₄ Addition (Main)117-119 °COptimal temperature for the cyclization reaction.[2]
Final Heating120-123 °CTo ensure the reaction goes to completion.[2]
Purification
Recrystallization SolventChloroform or Ethylene DichlorideGood solubility at high temperatures and poor solubility at low temperatures for this compound.[2]
Product Purity
Melting Point158-160 °CA key indicator of purity.[2]

References

troubleshooting incomplete nitration of 6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying chemistry, offering field-proven insights to help you troubleshoot and optimize your reaction.

Understanding the Reaction: The "Why" Behind the Chemistry

The nitration of 6-methoxyquinoline is a classic example of electrophilic aromatic substitution on a substituted heterocyclic system. Success hinges on balancing the electronic effects of the activating methoxy group against the deactivating nature of the quinoline ring's nitrogen atom.

Under strong acidic conditions (typically a mix of concentrated nitric and sulfuric acid), the nitronium ion (NO₂⁺) is generated and acts as the electrophile.[1][2] The quinoline nitrogen, being basic, is protonated to form a quinolinium ion. This protonation deactivates the entire ring system, making the reaction significantly slower than the nitration of a comparable naphthalene system.[3]

However, the powerful electron-donating methoxy group at the C-6 position activates the carbocyclic (benzene) portion of the molecule, directing the incoming electrophile. The methoxy group is an ortho, para-director. The positions ortho to the methoxy group are C-5 and C-7, while the para position is C-3 (which is on the deactivated pyridine ring). Therefore, substitution is strongly favored on the benzene ring at the C-5 and C-7 positions. Due to steric hindrance and electronic factors, the primary product is typically 5-nitro-6-methoxyquinoline .

Logical Workflow for Nitration of 6-Methoxyquinoline

The following diagram illustrates the key steps and decision points in the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_analysis Analysis & Purification start Start: High-Purity 6-Methoxyquinoline reagents Prepare Nitrating Mixture (conc. H₂SO₄ + conc. HNO₃) Cool to 0-5°C start->reagents addition Slow, Dropwise Addition of Substrate to Acid (Maintain T < 10°C) reagents->addition Critical Step: Temperature Control stir Stir at Low Temperature (e.g., 0-10°C for 1-2h) addition->stir monitor Monitor Progress via TLC stir->monitor monitor->stir If incomplete, extend time or slightly warm quench Quench Reaction (Pour onto Ice) monitor->quench If reaction complete neutralize Neutralize with Base (e.g., NH₄OH, Na₂CO₃) quench->neutralize extract Extract with Organic Solvent (e.g., DCM, EtOAc) neutralize->extract dry Dry, Filter, Concentrate extract->dry crude Obtain Crude Product dry->crude analyze Analyze Crude Mix (¹H NMR, LC-MS) crude->analyze purify Purify via Column Chromatography (Silica or Alumina) analyze->purify If impurities present final Characterize Pure Product analyze->final If sufficiently pure purify->final

Caption: Experimental workflow for the nitration of 6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or appears incomplete, with a lot of starting material left. What's going wrong?

A: This is the most common issue. The root cause is almost always insufficient activation of the electrophile or deactivation of the substrate.

  • The Quinolinium Ion: Under the strong acidic conditions required to generate the nitronium ion, the quinoline nitrogen is protonated. This puts a positive charge on the molecule, strongly deactivating the entire ring system towards electrophilic attack.[3][4] The activating effect of the methoxy group must overcome this deactivation.

  • Water Content: Any excess water in your reagents (acids) or reaction vessel will quench the nitronium ion, reducing its effective concentration. Ensure you are using fresh, concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid.

  • Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low (<0°C) may not provide enough thermal energy to overcome the activation barrier for this challenging substitution.

Q2: My NMR shows a mixture of products. Why am I not getting clean 5-nitro-6-methoxyquinoline?

A: Formation of multiple isomers points to issues with regioselectivity, often driven by reaction conditions.

  • Isomer Formation: While the 5-position is electronically favored, some substitution can occur at the 7- or 8-positions, especially under more forcing conditions (higher temperatures or longer reaction times).[5] The 8-nitro isomer, in particular, is a known product in general quinoline nitrations.[4][5]

  • Dinitration: If the reaction is allowed to proceed for too long or at too high a temperature, dinitration can occur. The first nitro group is deactivating, but not so much as to completely prevent a second substitution on the still-activated ring.

  • Oxidative Side Products: The combination of nitric acid and an electron-rich aromatic ring can lead to oxidation, creating phenolic or quinone-like byproducts, which can complicate purification. This is exacerbated by higher temperatures.

Q3: During work-up, I get a very low yield of extracted product. Where is my compound going?

A: Product loss is often related to the basicity of the quinoline nitrogen and its solubility properties during work-up.

  • Aqueous Solubility: After quenching the reaction in ice, the reaction mixture is still strongly acidic. Your nitrated product will be protonated and may remain dissolved in the aqueous layer. It is critical to carefully neutralize the mixture with a base (like sodium carbonate, sodium hydroxide, or ammonium hydroxide) to a pH > 8. This deprotonates the quinoline nitrogen, making the product much less water-soluble and extractable into an organic solvent.

  • Emulsion Formation: The presence of tarry byproducts can lead to the formation of emulsions during extraction, trapping your product in the interface between the aqueous and organic layers. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion or filtering the entire mixture through a pad of celite.

Troubleshooting Guide

This table summarizes common problems and provides actionable solutions based on scientific principles.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Low Conversion / Incomplete Reaction 1. Insufficiently Reactive Electrophile: Water in reagents is consuming the nitronium ion (NO₂⁺). 2. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier of the deactivated quinolinium ion.1. Use fresh, anhydrous grade concentrated H₂SO₄ (98%) and HNO₃ (≥70%). Dry all glassware thoroughly. 2. After the initial slow addition at 0-5°C, allow the reaction to slowly warm to 10-15°C and monitor closely by TLC.
Formation of Multiple Products (Isomers) Forcing Reaction Conditions: Higher temperatures provide enough energy to access alternative reaction pathways with higher activation energies, leading to less stable isomers (e.g., 7- or 8-nitro).Maintain strict temperature control, ideally below 10°C throughout the reaction. A shorter reaction time is preferable to a higher temperature to push the reaction to completion.
Dark, Tarry Reaction Mixture Oxidation/Degradation: The combination of a strong oxidizing agent (HNO₃) and an activated aromatic ring can lead to oxidative side reactions, especially at elevated temperatures.Ensure the substrate is added slowly to the cold nitrating mixture to dissipate the heat of reaction and mixing. Do not let the internal temperature rise above 10-15°C.
Streaking on Silica Gel TLC/Column Strong Interaction with Stationary Phase: The basic quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor chromatographic behavior.[6]Add a basic modifier to your eluent system. A small amount of triethylamine (0.5-1%) or pyridine will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[6] Alternatively, use a less acidic stationary phase like neutral alumina.
Low Isolated Yield After Work-up Product Remains in Aqueous Layer: The nitrated quinoline is protonated and water-soluble in the acidic quench solution.During work-up, carefully basify the quenched reaction mixture to pH 8-10 using Na₂CO₃ or NH₄OH before extraction. Confirm the pH with litmus paper or a pH meter to ensure the product is in its free-base form.

Validated Experimental Protocols

Protocol 1: Controlled Nitration of 6-Methoxyquinoline

This protocol is optimized for regioselectivity towards the 5-nitro isomer.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5 mL). Cool the flask in an ice-salt bath to 0°C.

  • Slowly, add concentrated nitric acid (HNO₃, 70%, 1.5 mL) dropwise to the sulfuric acid with continuous stirring. Maintain the temperature below 10°C. Let the mixture stir for 10 minutes in the ice bath.

  • Substrate Addition: Dissolve 6-methoxyquinoline (1.0 g, 6.28 mmol) in a minimal amount of concentrated sulfuric acid (2 mL) in a separate flask, cooling as needed.

  • Add the substrate solution dropwise to the cold nitrating mixture over 20-30 minutes. Use a thermometer to monitor the internal temperature and ensure it does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 5-10°C for 1-2 hours.

  • Monitoring: Take a small aliquot, quench it in ice, neutralize with NaHCO₃, and extract with ethyl acetate. Spot on a silica TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to check for the consumption of starting material.

  • Work-Up: Once the reaction is complete, pour the mixture slowly and carefully onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the solution by adding concentrated ammonium hydroxide or a saturated solution of sodium carbonate until the pH is ~8-9. A yellow precipitate should form.

  • Extraction: Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine to prevent streaking.[6]

Protocol 2: Analytical Monitoring by TLC
  • Sample Preparation: Take a drop of the reaction mixture with a glass pipette and quench it in a vial containing 1 mL of ice-cold water. Add solid NaHCO₃ until bubbling ceases. Add 1 mL of ethyl acetate, cap, and vortex. Allow the layers to separate.

  • Spotting: Use a capillary tube to spot the top organic layer onto a silica gel TLC plate. Also spot a reference sample of the 6-methoxyquinoline starting material.

  • Elution: Develop the plate in a chamber with an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The product, being more polar, should have a lower Rf value than the starting material.

Troubleshooting Decision Pathway

This diagram outlines a logical sequence for diagnosing and resolving incomplete nitration.

G start Problem: Incomplete Nitration (High SM by TLC/NMR) q1 Were fresh, conc. acids used and glassware dry? start->q1 sol1 Action: Repeat with fresh H₂SO₄ (98%) and HNO₃ (70-90%). Oven-dry glassware. q1->sol1 No q2 Was internal temperature strictly maintained <10°C during addition? q1->q2 Yes sol1->start Re-run experiment sol2 Action: Repeat with slower addition and more efficient cooling (ice-salt bath). q2->sol2 No q3 After 1-2h at 5-10°C, is conversion still low? q2->q3 Yes sol2->start Re-run experiment sol3 Action: Allow reaction to stir longer OR warm slightly to 15°C. Monitor every 30 min. q3->sol3 Yes end Resolution: Improved Conversion to Product q3->end No (Reaction Complete) sol3->end

Caption: Decision tree for troubleshooting incomplete nitration.

References

Technical Support Center: Optimizing Reaction Temperature for 6-Methoxy-8-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the reaction temperature for this synthesis, a critical parameter for achieving high yield and purity. Drawing from established protocols and extensive field experience, this document will delve into the causality behind the recommended temperature profile, troubleshoot common issues, and answer frequently asked questions.

Introduction: The Criticality of Temperature in the Skraup Synthesis

The synthesis of this compound is most reliably achieved through a modified Skraup reaction. This multi-step, one-pot synthesis involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent (such as arsenic oxide) and concentrated sulfuric acid. The reaction is notoriously exothermic and can be difficult to control, with temperature being the single most important variable influencing its success.[1][2] Precise temperature control at each stage of the reaction is paramount to prevent runaway reactions, minimize the formation of tarry byproducts, and drive the reaction to completion.[1] Failure to adhere to a strict temperature profile will result in a product that is difficult and costly to purify, significantly impacting overall yield and efficiency.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup reaction for this compound synthesis so sensitive to temperature?

A1: The Skraup synthesis is a cascade of several reactions occurring in the same pot: the dehydration of glycerol to the highly reactive acrolein, the Michael addition of the amine to acrolein, cyclization, and finally, oxidation to form the quinoline ring system.[3] Each of these steps has its own optimal temperature range. Furthermore, the reaction is highly exothermic, and without careful temperature control, localized overheating can lead to the polymerization of acrolein and decomposition of the reactants and intermediates, resulting in the formation of intractable tars.[2][4]

Q2: What is the purpose of the initial, lower temperature heating stage (105-110°C)?

A2: This initial heating stage under vacuum is primarily for the controlled removal of water.[1] This water comes from the glycerol and as a byproduct of the initial condensation reactions. If not removed, excess water can interfere with the subsequent high-temperature cyclization and oxidation steps.[5]

Q3: The Organic Syntheses procedure mentions a multi-stage heating profile (117-119°C, then 120°C, then 123°C). Why is this gradual increase in temperature necessary?

A3: This carefully staged increase in temperature is designed to control the rate of the highly exothermic cyclization and oxidation steps. A sudden jump to a high temperature would likely lead to a violent, uncontrollable reaction.[1] The gradual increase allows the reaction to proceed at a manageable rate, maximizing the formation of the desired product while minimizing the formation of byproducts from decomposition and polymerization.

Q4: Can I use a different oxidizing agent than arsenic oxide?

A4: While the referenced procedure uses arsenic oxide, other oxidizing agents have been used in Skraup syntheses, such as nitrobenzene.[3][6] However, for the synthesis of this compound, the procedure using arsenic oxide is well-established and optimized.[1] Changing the oxidizing agent would likely require a complete re-optimization of the reaction conditions, including the temperature profile.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific issues you may encounter related to temperature control during the synthesis of this compound.

Issue Likely Cause(s) Troubleshooting Steps & Explanations
Reaction becomes violent and uncontrollable. Temperature rising too quickly, especially during sulfuric acid addition or the subsequent heating stages.Immediate Action: If safe to do so, lower the heating mantle and cool the reaction flask with a water bath. Prevention: Ensure slow, dropwise addition of sulfuric acid with efficient stirring. Adhere strictly to the recommended gradual heating profile. The use of a moderator like ferrous sulfate can also help to control the exotherm.[2][4]
Low yield of the final product. Incomplete reaction due to insufficient heating time or temperature.The reaction may not have gone to completion. You can monitor the reaction by taking a small aliquot, quenching it, and analyzing by TLC to check for the presence of the starting material (3-nitro-4-aminoanisole). If the starting material is still present, cautiously increase the temperature to 125°C and continue heating until it is consumed.[1]
Final product is a dark, tarry solid that is difficult to purify. Overheating during any stage of the reaction.This is a classic sign of polymerization of acrolein and decomposition of the organic materials.[2][7] Strict adherence to the temperature profile is the best prevention. For purification, multiple recrystallizations from chloroform or ethylene dichloride with the use of decolorizing carbon will be necessary.[1]
Product is contaminated with unreacted 3-nitro-4-aminoanisole. Insufficient heating time or temperature during the final stages of the reaction.This is a common issue when the reaction is not driven to completion.[1] Removal of the starting material is challenging due to similar polarities. The best course of action is to ensure the reaction goes to completion by monitoring with TLC and extending the heating time if necessary.[1]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is adapted from the robust procedure detailed in Organic Syntheses.[1]

1. Initial Setup:

  • In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of:

    • 588 g of powdered arsenic oxide

    • 588 g of 3-nitro-4-aminoanisole

    • 1.2 kg of glycerol

  • Place 315 ml of concentrated sulfuric acid in the dropping funnel.

2. Initial Acid Addition:

  • With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

3. Water Removal:

  • Replace the dropping funnel with a distillation setup connected to a water aspirator.

  • Heat the flask in an oil bath, carefully raising the internal temperature to 105°C.

  • Maintain the temperature between 105°C and 110°C until 235-285 g of water has been collected. Caution: If the temperature tends to rise above 110°C, lower the oil bath to cool the mixture.

4. Main Reaction - Critical Temperature Control:

  • Remove the distillation setup and replace it with the dropping funnel containing an additional 236 ml of concentrated sulfuric acid.

  • Add the sulfuric acid dropwise over 2.5-3.5 hours, ensuring the internal temperature is strictly maintained between 117-119°C .

  • After the addition is complete, maintain the temperature at 120°C for 4 hours .

  • Finally, raise the temperature to 123°C for 3 hours .

5. Work-up and Purification:

  • Cool the reaction mixture to below 100°C and dilute with 1.5 L of water.

  • Allow the mixture to cool overnight with stirring.

  • Pour the diluted mixture into a stirred mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.

  • Collect the precipitated crude product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from chloroform or ethylene dichloride, using decolorizing carbon to remove colored impurities.[1]

Data Presentation: Temperature Profile Summary
Reaction Stage Temperature (°C) Duration Purpose
Initial H₂SO₄ Addition65-70 (spontaneous)30-45 minInitiation of the reaction
Water Removal105-1102-3 hoursRemoval of water to facilitate subsequent steps
Main H₂SO₄ Addition117-1192.5-3.5 hoursControlled cyclization and oxidation
First Heating Stage1204 hoursDrive the reaction towards completion
Final Heating Stage1233 hoursEnsure complete conversion of starting materials

Visualization of the Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification Reactants Slurry of: - 3-nitro-4-aminoanisole - Arsenic Oxide - Glycerol Initial_Acid Initial H₂SO₄ Addition (65-70°C) Reactants->Initial_Acid Water_Removal Water Removal (105-110°C) Initial_Acid->Water_Removal Main_Reaction Main H₂SO₄ Addition & Heating (117-123°C) Water_Removal->Main_Reaction Quench Quench with NH₄OH/Ice Main_Reaction->Quench Filter Filtration Quench->Filter Purify Recrystallization (Chloroform/Decolorizing Carbon) Filter->Purify Product This compound Purify->Product Troubleshooting_Logic Temp_Deviation Temperature Deviation? Too_High Temperature Too High Temp_Deviation->Too_High Yes Too_Low Temperature Too Low Temp_Deviation->Too_Low Yes Correct_Temp Correct Temperature Profile Temp_Deviation->Correct_Temp No Violent_Rxn Violent Reaction Tar Formation Too_High->Violent_Rxn Low_Yield Low Yield Incomplete Reaction Too_Low->Low_Yield High_Yield High Yield Pure Product Correct_Temp->High_Yield

References

Technical Support Center: Alternative Oxidizing Agents for the Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond classical, hazardous oxidizing agents and explore safer, more efficient alternatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of the Skraup Oxidation Step

The Skraup reaction, a cornerstone for synthesizing quinolines, traditionally employs harsh and toxic oxidizing agents like arsenic pentoxide (As₂O₅) and nitrobenzene.[1][2][3] While effective, these reagents pose significant safety and environmental concerns.[4] The highly exothermic nature of the reaction, often leading to violent and difficult-to-control conditions, further complicates the synthesis and frequently results in the formation of tar and low yields.[4][5][6][7][8]

This guide focuses on the practical application of alternative, milder, and more environmentally benign oxidizing agents that can improve the safety, control, and overall efficiency of your Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Skraup reaction so violent and producing a lot of tar?

A1: The violent exotherm and tar formation are classic challenges of the Skraup synthesis.[4][5][6] Several factors can contribute to this:

  • The Oxidizing Agent: Traditional oxidants like nitrobenzene and arsenic acid are highly reactive and contribute to the vigorous nature of the reaction.[1][8]

  • Reaction Temperature: Uncontrolled temperature is a primary cause of tar formation. The reaction is highly exothermic, and localized overheating can lead to polymerization and charring.[5]

  • Rate of Addition: The slow and controlled addition of sulfuric acid is critical to manage the initial exotherm.[6]

Solution: Consider adding a moderator like ferrous sulfate (FeSO₄) or boric acid.[3][6] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[5][6][9]

Q2: I'm getting very low yields. What are the common culprits?

A2: Low yields in the Skraup synthesis can be frustrating and are often multifactorial.[5]

  • Incomplete Oxidation: The intermediate 1,2-dihydroquinoline must be effectively oxidized to the final quinoline product. If the oxidizing agent is too weak or used in insufficient quantity, this step will be inefficient.

  • Side Reactions: The highly acidic and high-temperature conditions can promote polymerization and other side reactions, consuming your starting materials.

  • Difficult Work-up: The viscous, tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant material loss.[5][7]

  • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult and reducing the yield.[10]

Troubleshooting Workflow for Low Yields:

Caption: A general troubleshooting workflow for addressing low yields.

Q3: Can I run the Skraup reaction without any oxidizing agent?

A3: In some modified procedures, particularly those using microwave heating and ionic liquids, the addition of an external oxidizing agent may be unnecessary.[4] One study found that using an imidazolium cation-based sulfonic acid ionic liquid in place of sulfuric acid under microwave conditions gave good yields of quinoline without an added oxidant.[4] Another modified Skraup synthesis using glycerol and pressure Q-tubes also achieved good yields without an additional oxidizing agent.[11]

Troubleshooting Guides for Alternative Oxidizing Agents

The move away from arsenic- and nitro-based oxidants has led to the exploration of several alternatives. Below are guides for some of the most promising options.

Iodine (I₂) as a Catalytic Oxidant

Iodine has emerged as an effective and less hazardous alternative. It can often be used in catalytic amounts, making it an attractive "greener" option.[12]

Issue: Low conversion to the quinoline product despite using iodine.

  • Plausible Cause (Causality): In the acidic medium of the Skraup reaction, iodide (from sources like NaI) is oxidized to iodine (I₂) by the hot sulfuric acid.[12][13] This in situ generated iodine is the active oxidant. If the reaction temperature is too low or the acid concentration is insufficient, the generation of I₂ may be inefficient, leading to poor oxidation of the dihydroquinoline intermediate.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure you are using concentrated sulfuric acid.

    • Temperature Control: The reaction needs to be sufficiently hot to promote the oxidation of iodide. A temperature of at least 110°C is often required, potentially increasing to 170°C.[11]

    • Source of Iodine: While elemental iodine can be used, catalytic amounts of sodium iodide (NaI) are also effective and can be easier to handle.[12]

Experimental Protocol: Skraup Synthesis using Catalytic Iodine

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and mechanical stirrer.

  • To the flask, add the aniline derivative, glycerol, and a catalytic amount of iodine (e.g., 1-5 mol%).[14]

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid.

  • Once the addition is complete, heat the reaction mixture to 110-130°C for 1-2 hours, then increase the temperature to 160-170°C for an additional hour.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and carefully pour it into a large volume of ice water.

  • Basify the solution with concentrated sodium hydroxide to precipitate the crude product.

  • Isolate the product via extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

Iron(III) Chloride (FeCl₃)

Iron(III) chloride is an inexpensive, readily available, and mild oxidizing agent that has found use in various oxidative C-C coupling reactions.[15] Its application in the Skraup synthesis offers a safer alternative to traditional oxidants.

Issue: The reaction is sluggish or stalls, resulting in a mixture of starting material and dihydroquinoline.

  • Plausible Cause (Causality): Iron(III) chloride is a milder oxidant than nitrobenzene.[15] The oxidation potential may not be sufficient under certain conditions or with deactivated anilines. The reaction may require higher temperatures or longer reaction times to drive the oxidation to completion.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reflux temperature and monitor the reaction by TLC.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 6-12 hours) to ensure complete oxidation.

    • Stoichiometry: While catalytic amounts may work for some substrates, a stoichiometric quantity of FeCl₃ might be necessary for less reactive anilines.

    • Solvent-Free Conditions: Some iron-catalyzed quinoline syntheses have been shown to be effective without an organic solvent, which can sometimes improve reaction rates.[16]

Sodium m-nitrobenzenesulfonate

This reagent is a more modern and safer alternative to nitrobenzene.[17] Its sulfonate group makes the reduced byproducts more water-soluble, simplifying the purification process.[17]

Issue: Difficulty in removing byproducts during work-up.

  • Plausible Cause (Causality): Although the byproducts of sodium m-nitrobenzenesulfonate reduction are more water-soluble than those from nitrobenzene, improper pH during the work-up can lead to their precipitation or co-extraction with the product.

  • Troubleshooting Steps:

    • Maintain Basic Conditions: During the work-up, ensure the aqueous layer is strongly basic (pH > 12) before extraction. This will keep the sulfonated byproducts deprotonated and soluble in the aqueous phase.

    • Brine Wash: Wash the combined organic extracts with a saturated sodium chloride (brine) solution to help remove any remaining water-soluble impurities.

    • Multiple Extractions: Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume to ensure efficient product recovery.

Experimental Protocol: Skraup Synthesis using Sodium m-nitrobenzenesulfonate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add methanesulfonic acid and heat to 125°C.

  • Add the substituted aniline, followed by sodium m-nitrobenzenesulfonate and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Add glycerol dropwise over 15 minutes. Additional portions of glycerol can be added at intervals if required for the specific substrate.

  • Maintain the reaction at 125°C for several hours (e.g., 12 hours) until completion.

  • Cool the reaction mixture to room temperature and add water.

  • Transfer the mixture to a beaker in an ice bath and basify to ~pH 14 with 50% aqueous NaOH.

  • Extract the mixture with diethyl ether (3x volume).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Aerobic Oxidation (Oxygen/Air)

Utilizing molecular oxygen from the air as the terminal oxidant represents one of the greenest approaches to the Skraup reaction.

Issue: Inconsistent yields and reaction times.

  • Plausible Cause (Causality): The efficiency of aerobic oxidation is highly dependent on the mass transfer of oxygen into the reaction medium. In a viscous medium like a Skraup reaction, this can be a limiting factor. The reaction may also be sensitive to catalysts that facilitate the activation of molecular oxygen.

  • Troubleshooting Steps:

    • Improve Aeration: Ensure vigorous stirring to maximize the surface area between the gas and liquid phases. Bubbling air or oxygen directly into the reaction mixture can also be effective.[12]

    • Consider a Catalyst: While some reactions proceed without a catalyst, the addition of a transition metal catalyst (e.g., a copper or iron salt) can facilitate the aerobic oxidation step.[9]

    • Solvent Choice: The use of a solvent that has good oxygen solubility can improve the reaction rate.

Summary of Alternative Oxidizing Agents

Oxidizing AgentKey AdvantagesCommon IssuesYields
Iodine (I₂) / Sodium Iodide (NaI) Catalytic amounts, "greener" option.[12]Requires sufficient temperature for activation.Good to Excellent
Iron(III) Chloride (FeCl₃) Inexpensive, mild, readily available.[15]Can be sluggish, may require higher temperatures.Moderate to Good
Sodium m-nitrobenzenesulfonate Safer than nitrobenzene, water-soluble byproducts.[17]Requires careful pH control during work-up.Good to Excellent
Oxygen / Air Environmentally benign, inexpensive.[12]Inconsistent results, may require a catalyst.Variable
Hydrogen Peroxide (H₂O₂) "Green" oxidant, water is the only byproduct.[4][18]Can be too reactive, potential for side reactions.Moderate to Good

Mechanistic Overview: The Role of the Oxidant

The final and critical step in the Skraup synthesis is the aromatization of the 1,2-dihydroquinoline intermediate. This is an oxidation reaction that removes two hydrogen atoms to form the stable aromatic quinoline ring.

Skraup_Mechanism cluster_0 Skraup Reaction Core Steps cluster_1 Oxidation Step Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (-2H) Oxidant_Node Oxidizing Agent (e.g., I₂, FeCl₃, O₂) Reduced_Oxidant Reduced Byproducts Oxidant_Node->Reduced_Oxidant Reduction

Caption: The final oxidation step is crucial for aromatization.

The choice of oxidizing agent directly impacts the efficiency and control of this final step. Milder oxidants like iodine or FeCl₃ allow for a more controlled reaction, minimizing the violent exotherms and tar formation associated with more aggressive, traditional reagents.[1][10][12]

References

Technical Support Center: Overcoming Solubility Challenges of 6-Methoxy-8-nitroquinoline in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 6-methoxy-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered during its use in chemical reactions. By understanding the physicochemical properties of this compound and employing the appropriate strategies, you can ensure efficient and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound for my reaction. What are the recommended starting solvents?

A1: this compound is a yellow crystalline solid that exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1] The choice of solvent is critical and depends on the specific requirements of your reaction, including the polarity of other reactants and the reaction temperature.

Your initial solvent screening should be based on the principle of "like dissolves like." Given the presence of a polar nitro group and a moderately polar methoxy group on a largely non-polar quinoline backbone, solvents with moderate to high polarity are often a good starting point.

Initial Solvent Selection Guide:

SolventSolubility DataRemarks
Chloroform 3.9 g per 100 g of solvent at room temperature; 14.2 g at boiling point.[2]An excellent choice for solubilizing significant quantities, especially with heating. Often used for purification by recrystallization.
Methanol 0.8 g per 100 g of solvent at room temperature; 4.1 g at boiling point.[2]A viable option, particularly for reactions where a protic solvent is acceptable. Heating significantly improves solubility.
Ethylene Dichloride Recrystallization is possible using 300 ml per 100 g of product.[2]A good alternative to chloroform for recrystallization, suggesting good solubility at elevated temperatures.
Ethanol Generally considered a suitable solvent.[1]Similar to methanol, it can be a good choice for reactions requiring a protic solvent.
Dimethyl Sulfoxide (DMSO) Generally considered a suitable solvent.[1]A powerful polar aprotic solvent that can dissolve a wide range of compounds. Useful for reactions requiring a high-boiling aprotic medium.

Workflow for Initial Solvent Screening:

Below is a decision-making workflow to guide your initial solvent selection process.

G start Start: Dissolving This compound reaction_type Is your reaction compatible with protic solvents? start->reaction_type aprotic_choice Consider Aprotic Solvents: - Chloroform - Ethylene Dichloride - DMSO reaction_type->aprotic_choice No protic_choice Consider Protic Solvents: - Methanol - Ethanol reaction_type->protic_choice Yes temp_consideration Does the reaction require elevated temperatures? heat_yes Heating will significantly increase solubility. Refer to solubility data. temp_consideration->heat_yes Yes final_choice Select solvent and proceed to small-scale solubility test. temp_consideration->final_choice No aprotic_choice->temp_consideration protic_choice->temp_consideration heat_yes->final_choice

Caption: Initial Solvent Selection Workflow.

Q2: My chosen solvent only partially dissolves the compound, and I'm observing a heterogeneous mixture. What are my next steps?

A2: Observing a heterogeneous mixture indicates that you have exceeded the solubility limit of this compound in your chosen solvent at the current temperature. Here are several troubleshooting strategies, ranging from simple physical methods to more advanced formulation techniques.

Troubleshooting Guide for Partial Solubility:

StrategyDescriptionWhen to Use
Heating Increasing the temperature of the solvent can significantly enhance the solubility of many solid compounds, including this compound.[1]When your reaction is thermally stable and the solvent has a suitable boiling point.
Sonication The application of ultrasonic waves can break down solid agglomerates, increasing the surface area exposed to the solvent and accelerating the dissolution process.[3][4][5]At the beginning of your reaction setup to aid initial dissolution, especially for kinetically slow dissolving solids.
Co-solvency The use of a mixture of solvents can modulate the polarity of the medium to better match that of the solute, thereby increasing solubility.[6][7][8]When a single solvent is not effective, and your reaction tolerates a solvent mixture.

Experimental Protocol for Co-solvent System Development:

  • Select a primary solvent in which this compound has some, albeit limited, solubility.

  • Choose a co-solvent that is miscible with the primary solvent and has a different polarity. For instance, if your primary solvent is moderately polar like chloroform, you might add a more polar co-solvent like DMSO or a less polar one like toluene, depending on the other reactants.

  • Prepare a saturated solution of this compound in the primary solvent.

  • Titrate the co-solvent into the saturated solution, observing for complete dissolution.

  • Determine the optimal ratio of the two solvents that achieves complete solubilization at the desired concentration.

Q3: I am conducting a reaction in an aqueous medium where this compound is a reactant. How can I facilitate the reaction given its poor water solubility?

A3: Reactions in aqueous media with poorly soluble organic compounds are a common challenge. Several advanced techniques can be employed to overcome this issue.

Advanced Solubilization Techniques for Aqueous Reactions:

TechniqueMechanism of ActionKey Considerations
Hydrotropy The addition of a high concentration of a second solute (a hydrotrope) enhances the solubility of the primary solute.[9][10][11][12] Hydrotropes are amphiphilic substances that can form molecular aggregates, creating a more favorable environment for the solute.[10][13]Common hydrotropes include sodium benzoate, sodium salicylate, urea, and nicotinamide.[11][12] The high concentration of the hydrotrope may influence the reaction.
Micellar Solubilization (Surfactants) Surfactants are amphiphilic molecules that, above a critical micelle concentration (CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous phase.[14][15][16]Non-ionic surfactants (e.g., Tween®, Triton™) are often preferred as they are less likely to interfere with the reaction. The choice of surfactant depends on the specific reaction conditions.
Phase Transfer Catalysis (PTC) A phase transfer catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs.[17][18][19][20] This is particularly useful for reactions between an organic-soluble reactant (like this compound) and a water-soluble reactant.Common PTCs include quaternary ammonium salts and crown ethers.[20] This technique is ideal for heterogeneous liquid-liquid or solid-liquid reactions.

Visualization of Micellar Solubilization:

The following diagram illustrates how surfactant micelles encapsulate this compound, enabling its dispersion in an aqueous solution.

G cluster_micelle Surfactant Micelle in Aqueous Solution cluster_legend Legend solute This compound s1 s2 s3 s4 s5 s6 s7 s8 hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail hydrophilic_head->hydrophobic_tail

References

Technical Support Center: Scale-Up of 6-Methoxy-8-Nitroquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-methoxy-8-nitroquinoline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a safe, efficient, and reproducible process.

Overview of the Synthetic Pathway

The most established and reliable method for producing this compound is a variation of the Skraup reaction.[1][2] This process involves the cyclization of 3-nitro-4-aminoanisole with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent. The reaction is notoriously energetic and requires careful control, especially during scale-up.[3][4]

Below is a diagram illustrating the core synthetic transformation.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Nitro-4-aminoanisole Process Skraup Reaction Reactant1->Process Reactant2 Glycerol Reactant2->Process Condition1 H₂SO₄ (Acid Catalyst) Condition1->Process Condition2 Oxidizing Agent (e.g., Arsenic Oxide) Condition2->Process Condition3 Heat (Controlled Temp. Profile) Condition3->Process Product This compound Process->Product

Caption: Core Skraup synthesis for this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when considering the scale-up of this process.

Q1: Why is the Skraup synthesis for this compound considered a high-risk reaction during scale-up? A1: The Skraup synthesis is a highly exothermic process.[3] The reaction involves the dehydration of glycerol to acrolein, which is then followed by a cyclization and oxidation sequence. Several factors contribute to the risk profile:

  • Thermal Runaway: The reaction can generate heat faster than it can be removed, especially in large reactors with a lower surface-area-to-volume ratio. Too rapid addition of sulfuric acid or poor temperature control can lead to an uncontrolled temperature spike, resulting in complete oxidation of the reaction mixture, vigorous gas evolution (SO₂), and potential vessel over-pressurization.[1]

  • Violent Reaction Potential: Historical procedures for Skraup reactions are known to be violent if not properly moderated.[4] This necessitates precise control over reagent addition rates and temperature.

  • Hazardous Reagents: The synthesis traditionally uses concentrated sulfuric acid, a strong corrosive, and arsenic-based oxidizing agents, which are highly toxic.[1] While alternatives exist, they must be carefully evaluated.

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up? A2: Based on the reaction mechanism and safety profile, the following CPPs are paramount:

  • Temperature: This is the most critical parameter. The reaction must be maintained within a narrow temperature window (e.g., 117-119°C during sulfuric acid addition as per one established procedure) to ensure the reaction proceeds to completion without initiating a runaway decomposition.[1]

  • Reagent Addition Rate: The rate of sulfuric acid addition directly controls the initial rate of heat generation. This must be carefully controlled and may need to be adjusted based on the scale and the reactor's heat removal capacity.

  • Agitation: Efficient mixing is crucial to ensure homogeneous temperature distribution and prevent localized "hot spots" where a runaway reaction could initiate. Viscosity can increase significantly during the reaction, challenging standard agitators.[5]

  • Reaction Completion: Monitoring the disappearance of the 3-nitro-4-aminoanisole starting material is vital. Incomplete conversion significantly complicates purification, requiring repeated recrystallizations to remove the unreacted starting material.[1]

Q3: Are there "greener" or safer alternatives to the traditional Skraup synthesis? A3: Yes, the field is actively moving towards safer and more environmentally friendly methods. For quinoline synthesis in general, alternatives include copper-catalyzed cyclizations and reactions under solvent-free conditions.[6] For the Skraup reaction specifically, key improvements focus on:

  • Replacing Hazardous Oxidants: Replacing arsenic oxides with less toxic alternatives is a primary goal. Some procedures use the nitro group of a substituted nitrobenzene as the oxidant.[7]

  • Using Moderators: The addition of moderators like ferrous sulfate (FeSO₄) is a crucial safety measure to temper the reaction's exothermicity.[3][7]

  • Continuous Flow Processing: For nitration reactions, which share similar exothermic hazards, continuous flow reactors offer superior temperature control and a significantly smaller reaction volume at any given moment, which drastically improves the safety profile.[8][9] This approach is highly applicable to scaling up hazardous reactions like the Skraup synthesis.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during and after the synthesis.

Problem Area 1: Reaction Control & Execution

Q: My reaction temperature is spiking uncontrollably during the sulfuric acid addition. What should I do and how can I prevent this? A: An uncontrolled temperature spike is a precursor to a thermal runaway and is a critical safety event.

  • Immediate Action: If safely possible, immediately halt the addition of sulfuric acid and apply maximum cooling to the reactor jacket. Prepare for emergency procedures as dictated by your site's safety protocol.

  • Root Cause & Prevention:

    • Addition Rate is Too Fast: The rate of heat generation is exceeding the reactor's heat removal capacity. Solution: Reduce the addition rate. On scale-up, you cannot simply maintain the same addition time as the lab; the rate must be determined by calorimetric studies (such as RC1) to understand the heat flow.[10]

    • Inadequate Cooling: The cooling system may be insufficient for the scale. Solution: Ensure the heat transfer fluid is at the correct temperature and flow rate. For larger scales, a reactor with a better heat transfer coefficient or a lower surface-area-to-volume ratio may be needed.

    • Poor Agitation: Localized concentration of sulfuric acid can create intense hot spots. Solution: Verify that the agitator is providing sufficient turbulence for the reaction mass, whose viscosity may be increasing.

Q: The reaction mixture has turned into a solid, porous, black mass with significant SO₂ evolution. A: This indicates a complete thermal decomposition of the reaction. The organic material has been oxidized by the hot, concentrated sulfuric acid.[1]

  • Root Cause: This is the result of a severe thermal runaway where the temperature far exceeded the safe operating limits.

  • Prevention: This is an extreme failure of temperature control. A thorough hazard evaluation is required before attempting the reaction again. This must include:

    • Reaction Calorimetry (RC1/ARC): To determine the heat of reaction, adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[10][11][12]

    • Differential Scanning Calorimetry (DSC): To understand the thermal stability of the starting materials, intermediates, and final product mixture.[13]

    • Fault Tree Analysis: A systematic review of all potential failure modes (e.g., cooling failure, agitator failure, operator error) and implementation of engineered controls to mitigate them.

Problem Area 2: Yield and Purity

Q: My final yield is consistently low, even though the reaction appears to run smoothly. A: Low yields can stem from incomplete reaction or product loss during workup. The following troubleshooting workflow can help diagnose the issue.

troubleshooting_yield Start Low Yield Observed Check_IPC Analyze crude solid by TLC/HPLC for starting material Start->Check_IPC SM_Present Starting Material (SM) is Present Check_IPC->SM_Present Yes SM_Absent Little to No SM Present Check_IPC->SM_Absent No Action_Incomplete Cause: Incomplete Reaction Action: 1. Cautiously increase reaction hold time at 120-123°C. 2. Ensure temperature did not drop during reaction. 3. Verify quality of reagents (e.g., glycerol purity). SM_Present->Action_Incomplete Action_Workup Cause: Product Loss During Workup/Purification Action: 1. Check pH during neutralization; product may be soluble. 2. Analyze wash streams (water, methanol) for product. 3. Optimize recrystallization solvent volume and temperature. SM_Absent->Action_Workup

Caption: Troubleshooting workflow for low product yield.

Q: The crude product is a dark, tarry material that is very difficult to handle and purify. A: Tar formation is a classic challenge in Skraup syntheses, arising from the polymerization of acrolein and other side reactions under harsh acidic conditions.[3][14]

  • Mitigation Strategies:

    • Strict Temperature Control: Overheating is a primary cause of increased tar formation. Adhere strictly to the validated temperature profile.[1]

    • Use of Moderators: Adding ferrous sulfate can moderate the reaction, leading to a cleaner profile.[7]

    • Efficient Workup: After cooling and diluting the reaction mixture with water, proceed with neutralization and filtration without excessive delay. The crude product should be washed thoroughly with water and then methanol to remove many impurities before the main purification step.[1]

    • Purification: The most effective purification involves treating a chloroform solution of the crude product with activated decolorizing carbon, followed by hot filtration and recrystallization.[1] Using a larger-than-necessary volume of hot solvent can prevent premature crystallization in the filter funnel during scale-up.[1]

Comparison of Purification Solvents
SolventBoiling Point (°C)Product Solubility ( g/100g Solvent)[1]AdvantagesDisadvantages
Methanol 64.70.8 (Room Temp)4.1 (Boiling)Excellent for washing crude solid to remove unreacted nitroanisidine.Low solubility, not ideal as a primary recrystallization solvent.
Chloroform 61.23.9 (Room Temp)14.2 (Boiling)High solubility at boiling point provides a good differential for crystallization. Effective with decolorizing carbon.Environmental and health concerns (volatile, suspected carcinogen).
Ethylene Dichloride 83.5Good (Reported recovery of 80-90%)[1]Higher boiling point can be advantageous. Good reported recovery.Toxic; regulated solvent.

Scale-Up Protocols & Safety

Experimental Protocol: Lab Scale (Illustrative)

This protocol is adapted from a verified procedure and should be performed only after a thorough risk assessment.[1]

  • Apparatus Setup: In a 5-L three-necked flask equipped with a robust mechanical stirrer, dropping funnel, and thermometer, prepare a slurry of powdered arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg). CAUTION: Arsenic oxide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a ventilated hood.

  • Initial Acid Addition: With vigorous stirring, add concentrated sulfuric acid (315 mL) over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: The next stage involves removing water under vacuum while slowly heating to 105-110°C. This step is critical and must be carefully controlled.

  • Main Reaction: After dehydration, the reaction is heated to 117°C. A second portion of concentrated sulfuric acid (236 mL) is added dropwise over 2.5-3.5 hours, maintaining the temperature strictly between 117-119°C. CRITICAL STEP: Deviation from this temperature range can lead to a runaway reaction or an incomplete reaction.[1]

  • Reaction Hold: After the addition, the mixture is held at 120°C for 4 hours, then at 123°C for 3 hours to ensure completion. An in-process control (IPC) test (e.g., spotting on wet filter paper) should be used to confirm the absence of starting material.[1]

  • Quench & Neutralization: Cool the mixture below 100°C and cautiously dilute with water (1.5 L). Pour this acidic mixture into a large vessel containing a stirred mixture of ammonium hydroxide (1.8 L) and ice (3.5 kg) to neutralize the acid and precipitate the crude product.

  • Isolation & Washing: Filter the thick slurry. Wash the collected solid thoroughly with water, followed by two washes with methanol (1 L each) to remove impurities.[1]

  • Purification: Transfer the crude solid to a flask with chloroform (4.5 L) and decolorizing carbon (30 g). Boil for 30 minutes, perform a hot filtration, and allow the filtrate to cool and crystallize. Collect the crystals and dry to yield this compound.

Key Scale-Up Considerations & Logic

Transitioning from the lab to a pilot or production plant requires re-evaluating every step.

scale_up_logic cluster_considerations Key Considerations Lab Lab Scale (Grams) Focus: Proof of Concept Pilot Pilot Plant (Kilograms) Focus: Process Safety & Robustness Lab->Pilot Re-evaluate Production Production (Tons) Focus: Efficiency & Automation Pilot->Production Optimize C1 Heat Transfer (Surface/Volume Ratio) Pilot->C1 C2 Mixing & Mass Transfer Pilot->C2 C3 Process Safety (Calorimetry, HAZOP) Pilot->C3 C4 Material Handling & Charging Pilot->C4 C5 Process Analytical Technology (PAT) Production->C5 C6 Waste Stream Management Production->C6

Caption: Logical progression and key considerations for scale-up.

  • Heat Transfer: As scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. The process must be designed around the reactor's heat removal capability. A HAZOP (Hazard and Operability) study is essential to identify potential cooling failure scenarios.

  • Process Analytical Technology (PAT): For robust manufacturing, implementing PAT tools is highly recommended.[15][16] For example, in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants and products in real-time.[17][18] This allows for more precise control over the reaction endpoint, preventing incomplete conversion and minimizing the formation of impurities. This aligns with the principles of Quality by Design (QbD).[15][19]

  • Material Handling: Safely charging large quantities of corrosive and toxic materials (sulfuric acid, arsenic oxide) requires engineered controls like vacuum transfer or dedicated charging systems, rather than manual pouring.

References

common impurities in 6-Methoxy-8-nitroquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methoxy-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with the synthesis and purification of this critical chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and purification of this compound.

Q1: What are the primary impurities I should expect in my crude this compound synthesized via the Skraup reaction?

The Skraup reaction, while effective, is notorious for producing a complex mixture of byproducts. The primary impurities you are likely to encounter include:

  • Unreacted Starting Material : The most significant and often difficult-to-remove impurity is the unreacted starting material, 3-nitro-4-aminoanisole.[1] Incomplete reaction leaves this starting material in the crude product, complicating purification.[1]

  • Positional Isomers : The synthesis of substituted quinolines can often result in the formation of positional isomers, which possess very similar physical and chemical properties, making them challenging to separate.[2]

  • Tarry Byproducts and "Humus-like" Material : The strong acidic and oxidative conditions of the Skraup reaction can lead to the formation of polymeric, tarry substances.[1] These are often visible as dark, insoluble materials in the crude product.

  • Oxidation and Degradation Products : Quinoline derivatives, particularly those with electron-donating groups, can be susceptible to oxidation.[2] Improper handling or exposure to air and light during workup and purification can lead to the formation of colored degradation impurities.

  • Inorganic Salts : Residual arsenic compounds (if used as the oxidizing agent) and sulfates from the reaction workup may be present in the crude solid.

Q2: My crude product is a dark brown solid. What is the standard initial purification procedure?

The standard initial purification involves a two-pronged solvent washing and recrystallization approach.

  • Methanol Washing : The first step is to wash the crude, earth-colored precipitate with methanol.[1] This is highly effective at removing a significant portion of impurities, especially unreacted 3-nitro-4-aminoanisole, with minimal loss of the desired product due to its lower solubility in methanol at room temperature.[1]

  • Recrystallization from Chloroform with Decolorizing Carbon : After the methanol wash, the product is typically a light chocolate brown.[1] The primary purification is achieved by recrystallization from boiling chloroform, often with the addition of decolorizing carbon to adsorb colored impurities and fine, humus-like materials.[1]

Q3: Why is strict temperature control so critical during the Skraup synthesis of this compound?

The Skraup reaction is highly exothermic and can become violent if not properly controlled.[1] Exceeding the recommended temperature range (typically 117-123°C during sulfuric acid addition and subsequent heating) can lead to two major issues:

  • Runaway Reaction : An uncontrolled rise in temperature can result in the complete and violent oxidation of the reaction mixture by the sulfuric acid, producing large volumes of sulfur dioxide and converting the mixture into a porous carbon mass.[1]

  • Increased Impurity Formation : Even minor temperature deviations can increase the formation of tarry byproducts and other impurities, making the subsequent purification significantly more challenging.

Q4: How can I monitor the reaction to ensure it has gone to completion?

A simple and effective way to monitor the reaction's progress is by spot testing for the presence of the starting material, 3-nitro-4-aminoanisole. The procedure is as follows:

  • Take a drop of the reaction mixture on a piece of wet filter paper.

  • An orange ring indicates the presence of unreacted 3-nitro-4-aminoanisole.[1]

  • The reaction is considered complete when this test is negative. If the test remains positive at the end of the specified heating period, it is recommended to cautiously raise the temperature to 125°C and continue heating until the starting material is consumed.[1] It is crucial to drive the reaction to completion, as removing this starting material from the final product is very difficult.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPlausible Cause(s)Recommended Solution(s)
The crude product is a dark, oily, or tarry substance that fails to solidify. 1. Incomplete reaction leading to a high concentration of impurities. 2. Excessive temperature during synthesis causing decomposition and polymerization.[1] 3. Insufficient removal of acidic residues during workup.1. Perform an Acid-Base Extraction : Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane) and perform an acid-base workup to separate the basic product from neutral and acidic tars.[2] 2. Trituration : Try triturating the oil with a solvent in which the product is sparingly soluble but impurities are soluble, such as cold methanol, to induce crystallization.[1]
The final product has a low melting point and a broad melting range (e.g., <158°C). 1. Presence of residual starting material (3-nitro-4-aminoanisole).[1] 2. Contamination with positional isomers.[2] 3. Trapped solvent in the crystal lattice.1. Repeat Recrystallization : Perform a second recrystallization from chloroform, potentially with a final wash of the crystals with cold methanol.[1] 2. Column Chromatography : For isomeric impurities, column chromatography on silica gel is the most effective method.[2] 3. Drying : Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
TLC analysis shows a persistent impurity spot very close to the product spot. 1. This is highly indicative of a positional isomer, which will have very similar polarity to the desired product.[2]1. Optimize TLC System : Experiment with different solvent systems to maximize the separation (ΔRf) between the two spots. 2. Preparative Chromatography : Use column chromatography with the optimized solvent system for separation. A shallower solvent gradient and a longer column can improve resolution.[2] 3. Fractional Crystallization : In some cases, careful, repeated recrystallizations may enrich the desired isomer.
The product color is darker than the expected light-tan crystals, even after recrystallization. 1. Presence of highly colored, trace-level degradation or oxidation products.[2] 2. Inefficient removal of fine carbon or tarry material during hot filtration.[1]1. Charcoal Treatment : Repeat the recrystallization from chloroform, ensuring you use a sufficient amount of high-quality activated decolorizing carbon.[1] Boil for at least 30 minutes to ensure adequate adsorption. 2. Filtration Aid : Use a pad of Celite® or another filter aid over the filter paper during the hot filtration to remove very fine particulates.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques for this compound.

Protocol 1: Standard Recrystallization Workflow

This protocol is adapted from the well-established procedure for purifying the crude product from a Skraup synthesis.[1]

  • Initial Methanol Wash : Transfer the crude, filtered product to a beaker. Add approximately 1.2 mL of methanol for every gram of crude product. Stir the slurry vigorously for 15 minutes at room temperature.

  • Filtration : Collect the solid by filtration through a Büchner funnel. Repeat the methanol wash process one more time. This step is crucial for removing the bulk of the unreacted 3-nitro-4-aminoanisole.[1]

  • Dissolution in Chloroform : Transfer the methanol-washed solid to a larger flask. For every gram of solid, add approximately 5-6 mL of chloroform and 0.04 g of decolorizing carbon.

  • Hot Recrystallization : Heat the mixture to boiling and maintain a gentle reflux for 30 minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed Büchner funnel to remove the carbon and other insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization : Concentrate the filtrate by distillation on a steam bath until crystals begin to separate.

  • Cooling & Collection : Once crystals start to form, remove the flask from the heat and allow it to cool slowly to room temperature, then cool further to ~5°C in an ice bath. Collect the first crop of light-tan crystals by filtration.

  • Final Wash : Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Second Crop : The filtrate can be further concentrated to yield a second crop of crystals, which may require an additional wash to achieve the same purity.[1]

Protocol 2: Acid-Base Extraction

This technique is particularly useful for removing neutral or acidic impurities (like tar) from the basic quinoline product.[2]

  • Dissolution : Dissolve the crude product (especially if oily) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation : Separate the two layers. Discard the organic layer, which contains the neutral and acidic impurities.

  • Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or concentrated ammonium hydroxide) with stirring until the solution is basic (pH > 10). The free base of this compound will precipitate as a solid.

  • Product Extraction : Extract the product back into a fresh portion of organic solvent (e.g., DCM) multiple times.

  • Drying and Evaporation : Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Protocol 3: Column Chromatography

For achieving the highest purity and separating closely related isomers, column chromatography is the method of choice.[2]

  • Stationary Phase : Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection : Determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good system will show the product with an Rf value of ~0.2-0.4 and provide good separation from impurities. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing : Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading : Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution : Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is needed.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

Part 4: Impurity Characterization

Identifying and quantifying impurities is a critical aspect of quality control in drug development.[3] A combination of analytical techniques is often employed for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[3]

  • Gas Chromatography (GC) : Ideal for identifying and quantifying volatile impurities, such as residual solvents.[3]

  • Mass Spectrometry (MS) : Often coupled with HPLC or GC (LC-MS, GC-MS), MS provides molecular weight information that is crucial for identifying unknown impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the product and any impurities present, making it invaluable for structural elucidation.[4]

Part 5: Visualized Purification Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

PurificationWorkflow start Crude Product (from Skraup Synthesis) methanol_wash Methanol Wash start->methanol_wash check_purity1 Assess Purity (TLC, Melting Point) methanol_wash->check_purity1 recrystallization Recrystallization (Chloroform + Carbon) check_purity1->recrystallization Impurities Present final_product Pure this compound check_purity1->final_product Purity Acceptable check_purity2 Assess Purity recrystallization->check_purity2 acid_base Acid-Base Extraction check_purity2->acid_base Tarry/Acidic Impurities Remain column_chrom Column Chromatography check_purity2->column_chrom Isomeric Impurities Remain check_purity2->final_product Purity Acceptable acid_base->recrystallization column_chrom->final_product

Caption: Decision tree for the purification strategy of this compound.

References

Technical Support Center: Enhancing the Storage Stability of 6-Methoxy-8-nitroquinoline (CAS 85-81-4)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. The stability and purity of starting materials are paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the proper storage, handling, and stability verification of this compound, moving beyond simple instructions to explain the causality behind each recommendation.

Section 1: FAQs - Quick Reference Guide

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: The compound should be stored in a cool, dry, and dark environment. Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] While room temperature is often acceptable for short periods, for long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential degradation reactions.

Q2: I've noticed my solid this compound has darkened from yellow to a brownish color. What does this signify?

A: This is a common visual indicator of potential degradation. Quinoline-based compounds are often susceptible to light exposure, which can cause them to darken over time.[3][4] This color change suggests the formation of chromophoric impurities and warrants a purity re-assessment before use.

Q3: How sensitive is this compound to light?

A: Highly sensitive. The quinoline heterocyclic aromatic system can absorb UV light, leading to photochemical reactions.[3] It is imperative to store the compound in amber glass vials or other opaque containers to protect it from light.[4]

Q4: Is this compound hygroscopic?

A: While not extremely hygroscopic, like many fine chemicals in powder form, it can adsorb ambient moisture.[1][3] Moisture can facilitate hydrolytic degradation or alter the material's physical properties. Storing it in a desiccator or with a desiccant, especially after opening, is a prudent practice.

Q5: What chemicals are incompatible with this compound?

A: As a general principle, it should be segregated from strong oxidizing agents, strong acids, and strong bases.[5][6] The nitroaromatic group can react with strong reducing agents, while the quinoline nitrogen has basic properties that will react with acids. Contact with incompatible materials can catalyze degradation.

Section 2: Troubleshooting Guide - Investigating Instability

This section provides a logical framework for addressing specific stability-related problems encountered during your experiments.

Problem: My stock of this compound, which was previously pure, now shows a significant drop in purity by HPLC analysis.

A: Causality and Investigation: A drop in purity points to chemical degradation. The primary culprits are typically exposure to light, heat, or moisture.

  • Investigative Steps:

    • Review Storage History: Was the container left on the benchtop? Was it exposed to direct sunlight? Was the cap properly sealed?

    • Examine Chromatogram: Look for new impurity peaks or an increase in existing ones. The retention times of these new peaks can provide clues. Early-eluting peaks may suggest more polar degradants (e.g., from hydrolysis), while later-eluting peaks could indicate condensation or polymerization products.

    • Perform Co-injection: If you have a reference standard of known purity, a co-injection with your degraded sample can confirm the identity of the main peak and highlight the impurity profile more clearly.

    • Consider Forced Degradation: To understand the degradation profile, perform a forced degradation study (see Protocol 2). This can help identify if the impurities seen in your sample match those generated under specific stress conditions (e.g., photolytic or hydrolytic stress), thereby pinpointing the cause.[7][8]

Problem: I'm observing inconsistent results in reactions using different batches or ages of this compound.

A: Causality and Investigation: Inconsistency is often traced back to variance in the purity and impurity profile of the starting material. Degradants can interfere with or catalyze side reactions.

  • Investigative Steps:

    • Qualify Each Batch: Never assume that a new bottle is identical to the last. Run a simple purity check (e.g., HPLC, melting point) on each new batch before use. The melting point of pure this compound is 158-160°C; a wider range or lower value indicates impurities.

    • Establish an Internal Standard: Create a specification for acceptable purity (e.g., >99.0% by HPLC area). Any material falling below this threshold should not be used for sensitive applications.

    • Analyze Impurity Profiles: Use a stability-indicating method (see Protocol 3) to compare the chromatograms of the different batches. The presence of specific impurities, even at low levels, might be responsible for the inconsistent reactivity.

Section 3: Technical Protocols & Methodologies

These protocols provide detailed, actionable workflows for ensuring the long-term stability and quality of your this compound.

Data Presentation: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term); Controlled Room Temperature (Short-term)Reduces the kinetic rate of degradation reactions.
Light Protect from light; Store in amber or opaque containers.The quinoline moiety is photosensitive and can undergo photochemical degradation.[3][4]
Atmosphere Tightly sealed container; Store under inert gas (e.g., Argon, Nitrogen) for highest stability.Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.
Segregation Store away from strong acids, bases, and oxidizing agents.Prevents catalytic degradation and hazardous reactions.[5][9]
Experimental Protocols

Protocol 1: Recommended Long-Term Storage and Handling Procedure

  • Receipt and Initial QC: Upon receiving a new batch, visually inspect for color (should be a yellow powder).[10] Perform an initial purity analysis via HPLC (See Protocol 3) to establish a baseline (t=0) purity value.

  • Aliquotting: For long-term storage, if you will be using small amounts over time, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting: Before sealing, flush the headspace of the container with an inert gas like argon or nitrogen. This displaces oxygen and moisture.

  • Sealing and Labeling: Seal the container tightly with a cap that has a chemically resistant liner. Label each container clearly with the compound name, batch number, date received, and date opened.

  • Storage: Place the sealed container inside a secondary container (e.g., a sealed bag with a desiccant pouch) and store in a refrigerator at 2-8°C, protected from light.

  • Usage: When material is needed, remove the container from the refrigerator and allow it to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder.

Protocol 2: Designing a Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of the molecule.[8][11] It helps establish degradation pathways and validates that your analytical method is "stability-indicating." A target degradation of 5-20% is generally desired to ensure that degradants are formed at detectable levels without completely consuming the parent compound.[12]

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve in 0.1 M HCl; heat at 60°C for 24-48 hours.To test susceptibility to degradation in acidic conditions.
Base Hydrolysis Dissolve in 0.1 M NaOH; heat at 60°C for 24-48 hours.To test susceptibility to degradation in alkaline conditions.
Oxidation Dissolve in 3% H₂O₂ at room temperature for 24-48 hours.To evaluate stability against oxidative stress.
Thermal Store solid powder at 80°C for 1 week.To assess the impact of heat on the solid-state stability.
Photolytic Expose solid powder and a solution (in methanol/water) to a calibrated light source (ICH Q1B option 1 or 2).To determine light sensitivity and photolytic degradation pathways.[12]

Samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC-UV Method for Purity Assessment

This method serves as a starting point and should be validated for your specific system. The goal is a method that can separate the parent compound from all process impurities and potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

Section 4: Understanding the Science - Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that are susceptible to degradation under stress conditions. Understanding these provides a chemical basis for the storage recommendations. The electron-withdrawing nature of the nitro group, combined with the aromatic quinoline ring, makes the molecule resistant to oxidation but susceptible to other mechanisms.[13]

G parent This compound s1 Light / UV parent->s1 s2 Strong Acid / Heat parent->s2 s3 Reducing Agents parent->s3 p1 Photodegradation Products (e.g., dimers, oxides) p2 Hydrolysis Product (6-Hydroxy-8-nitroquinoline) p3 Reduction Product (6-Methoxy-8-aminoquinoline) s1->p1 s2->p2 s3->p3

Caption: Potential degradation pathways for this compound under various stress conditions.

Section 5: Workflow Diagrams

Visual workflows provide a clear, logical path for managing material stability and troubleshooting issues.

Storage and Stability Verification Workflow

A Receive Compound B Initial QC Check (Visual, HPLC Purity) A->B C Does it meet spec? B->C D Aliquot, Inert, & Seal C->D Yes F Reject Batch C->F No E Store at 2-8°C Protected from Light D->E G Periodic Re-test (e.g., every 6 months) E->G H Use in Experiment E->H G->C

Caption: A systematic workflow for receiving, storing, and periodically verifying the stability of the compound.

Troubleshooting Workflow for Suspected Degradation

A Suspected Degradation (e.g., color change, failed QC) B Review Storage & Handling History A->B C Analyze by Stability- Indicating HPLC Method A->C D Is Purity Out of Spec? C->D E Quarantine Material. Consider LC-MS to Identify Impurities. D->E Yes F Material is OK to Use. Re-evaluate Storage Procedures. D->F No G Compare Impurity Profile to Forced Degradation Samples E->G H Identify Root Cause (e.g., Light Exposure) G->H

Caption: A decision-tree workflow for investigating and identifying the root cause of suspected degradation.

References

Technical Support Center: Catalyst Selection for Reactions Involving 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic methodologies involving 6-Methoxy-8-nitroquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold. We will move beyond simple procedural lists to explore the causality behind catalyst selection, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

The following sections address the most common questions and issues encountered during the chemical modification of this compound.

Section 1: Reduction of the 8-Nitro Group

The conversion of this compound to 6-methoxy-8-aminoquinoline is a foundational step for many synthetic routes, as the resulting amine is a versatile handle for further functionalization.[1] However, catalyst choice is critical to ensure high yield and chemoselectivity.

Question 1: What are the most reliable methods for reducing the nitro group on this compound, and which catalyst should I choose?

Answer: The two most common and effective strategies are catalytic transfer hydrogenation and reduction using metal salts in acidic media. The best choice depends on your substrate's functional group tolerance, scale, and available equipment.

  • Catalytic Hydrogenation: This is often the cleanest method, producing water as the primary byproduct. It is highly effective for selectively reducing the nitro group without affecting the quinoline core under controlled conditions.

    • Recommended Catalyst System: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation. A 5-10% Pd loading is standard.

    • Why Pd/C? Palladium has a high affinity for activating both hydrogen gas and the nitro group, facilitating efficient reduction at moderate temperatures and pressures. It generally shows excellent chemoselectivity for the nitro group over potential reduction of the quinoline aromatic system.[2]

    • Alternative Catalysts: Platinum(IV) oxide (PtO₂) can also be used, though it is sometimes more aggressive and may require milder conditions to avoid ring saturation. Ruthenium on carbon (Ru/C) is effective for hydrogenating aromatic rings but can be tuned for nitro group reduction.[2]

  • Chemical Reduction (Metal Salts): This classic method is robust and does not require specialized hydrogenation equipment.

    • Recommended Reagent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a well-documented and reliable method.[3]

    • Why SnCl₂/HCl? The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protons from the acid participating in the formation of water from the oxygen atoms of the nitro group. This method is particularly useful if your molecule contains functional groups sensitive to hydrogenolysis (e.g., benzyl ethers), which can be a side reaction with Pd/C.

Data Summary: Comparison of Nitro Reduction Methods

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation 5-10% Pd/CH₂ (1-5 atm), Methanol or Ethanol, RT to 50°CClean reaction, high yield, easy catalyst removal (filtration)Requires specialized pressure equipment, potential for catalyst poisoning, risk of hydrogenolysis
Transfer Hydrogenation Pd@Fe₃O₄THDB (hydrogen donor), 50-80°CAvoids pressurized H₂ gas, catalyst can be magnetically recovered[4]May require higher temperatures, donor selection is crucial
Chemical Reduction SnCl₂·2H₂O / conc. HClEthanol, RefluxRobust, tolerant of many functional groups, no special equipment neededStoichiometric tin waste, strongly acidic, workup can be cumbersome

Question 2: My catalytic hydrogenation of this compound is stalling. What's wrong?

Answer: A stalled hydrogenation is a common issue. Here is a troubleshooting workflow to diagnose the problem.

Troubleshooting Workflow: Stalled Catalytic Hydrogenation

start Reaction Stalled check_catalyst 1. Check Catalyst Activity start->check_catalyst check_h2 2. Verify H₂ Supply check_catalyst->check_h2 Catalyst is fresh sol_catalyst_new Action: Use fresh, high-quality Pd/C. Old catalyst may be deactivated. check_catalyst->sol_catalyst_new Is catalyst old or from a previously opened bottle? check_substrate 3. Assess Substrate/Solvent Purity check_h2->check_substrate H₂ supply is good sol_h2_leak Action: Check system for leaks. Ensure proper sealing. check_h2->sol_h2_leak Is the pressure dropping without uptake? sol_h2_agitation Action: Increase stirring rate. Ensure good gas-liquid-solid mixing. check_h2->sol_h2_agitation Is H₂ uptake slow? sol_poison Action: Purify starting material. Catalyst poisons (S, thiols, high conc. halides) will deactivate Palladium. check_substrate->sol_poison Does starting material contain sulfur or halide impurities?

Caption: Troubleshooting logic for a stalled hydrogenation reaction.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For chemists looking to install new carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination are indispensable tools.[5][6][7] These reactions typically require an aryl halide or triflate derivative of the 6-methoxyquinoline core. A common starting material for this is a halogenated version, such as 5-Bromo-6-methoxy-8-nitroquinoline.[8]

Question 3: I need to perform a Suzuki coupling on a bromo-substituted 6-methoxyquinoline derivative. How do I select the right catalyst system?

Answer: The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay between the palladium source, the phosphine ligand, the base, and the solvent.[5][9]

  • Palladium Pre-catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are all common and effective choices. For air-sensitive reactions or difficult couplings, pre-formed palladium-ligand complexes (e.g., Pd(dppf)Cl₂) can offer better reliability.

  • Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

    • For simple couplings: Triphenylphosphine (PPh₃) is often sufficient.

    • For more challenging substrates: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or sterically hindered biarylphosphine ligands like SPhos or XPhos are superior. They promote faster reductive elimination and can prevent catalyst decomposition, leading to higher yields.[10]

  • Base: The base activates the boronic acid for transmetalation.[11]

    • Aqueous bases: Na₂CO₃, K₂CO₃, or K₃PO₄ are very common and effective.

    • Anhydrous conditions: CsF or KF can be used, particularly if your substrate has base-sensitive functional groups.[11]

Catalyst Selection Logic for Suzuki Coupling

start Starting Suzuki Coupling on Bromo-Quinoline substrate_type Substrate Complexity start->substrate_type simple System 1: Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O substrate_type->simple Simple, unhindered boronic acid complex System 2: Pd₂(dba)₃ + SPhos K₃PO₄ Toluene substrate_type->complex Sterically hindered or electron-rich/poor partner outcome1 High Yield simple->outcome1 Run Reaction outcome2 High Yield complex->outcome2 Run Reaction

Caption: Decision tree for selecting a Suzuki catalyst system.

Question 4: I'm attempting a Buchwald-Hartwig amination to form a C-N bond, but my yields are low. What are the critical parameters to optimize?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[7][12] The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination, and each step can be influenced by the reaction conditions.[13][14]

  • Ligand Selection is Key: The evolution of Buchwald-Hartwig ligands has been transformative. While early systems used ligands like BINAP or dppf, modern sterically-hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are vastly superior for coupling a wide range of amines, including primary amines and ammonia equivalents.[12] These bulky ligands accelerate the rate-limiting reductive elimination step.

  • Base Choice: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions.

    • Common choices: Sodium tert-butoxide (NaOtBu) is a very common and effective strong, non-nucleophilic base.

    • Weaker bases: K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates or when coupling less basic amines.

  • Atmosphere: The Pd(0) active catalyst is highly oxygen-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

Validated Experimental Protocols

These protocols are provided as a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To synthesize 6-methoxy-8-aminoquinoline.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight of substrate)

  • Methanol (MeOH), reagent grade

  • Parr shaker or similar hydrogenation apparatus

  • Celite™

Procedure:

  • Vessel Preparation: Add this compound to a suitable pressure vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Handle with care.

  • Solvent Addition: Add methanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen. Begin vigorous stirring. The reaction is typically exothermic and should be monitored for temperature and pressure uptake.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). Progress can also be monitored by TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional methanol. Caution: The Celite™ pad with catalyst can be pyrophoric. Do not allow it to dry completely in the air. Quench carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-methoxy-8-aminoquinoline, which can be purified further by crystallization or chromatography if necessary.

Protocol 2: Suzuki Coupling of 5-Bromo-6-methoxy-8-nitroquinoline

Objective: To synthesize 5-Aryl-6-methoxy-8-nitroquinoline.

Materials:

  • 5-Bromo-6-methoxy-8-nitroquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: To a Schlenk flask under an argon atmosphere, add 5-bromo-6-methoxy-8-nitroquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Solvent Degassing: Add 1,4-dioxane and the aqueous Na₂CO₃ solution. The solvent mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting activities from antimalarial to anticancer.[1][2][3] Among the classical methods for constructing this vital bicyclic heterocycle, the Skraup and Friedländer syntheses remain fundamental.[4][5]

This guide provides an objective, in-depth comparison of these two seminal methods. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate their respective scopes and limitations, and provide the practical data necessary for making strategic decisions in a research and development setting.

The Skraup Synthesis: A Classic, Forceful Approach

First reported by Czech chemist Zdenko Hans Skraup in 1880, this method constructs the quinoline ring in a one-pot reaction from simple, readily available starting materials.[6][7] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[7]

Reaction Mechanism: A Cascade of Dehydration, Addition, and Oxidation

The Skraup synthesis is a powerful but often aggressive transformation. The mechanism proceeds through several distinct stages, initiated by the harsh, dehydrating conditions.

  • Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][6]

  • Conjugate Addition: The aniline performs a nucleophilic conjugate (Michael) addition to the acrolein intermediate.[8][9]

  • Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution onto the benzene ring, followed by dehydration to form 1,2-dihydroquinoline.[9]

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[8][9]

Caption: The multi-step mechanism of the Skraup quinoline synthesis.

Experimental Considerations & Limitations

The primary advantage of the Skraup synthesis is its use of inexpensive, bulk starting materials.[10] However, its practical execution is fraught with challenges.

  • Harsh Conditions: The reaction is notoriously exothermic and can become violent if not properly controlled.[11][12] High temperatures (>150°C) and the use of concentrated sulfuric acid limit its applicability to sensitive substrates.[10][11]

  • Hazardous Reagents: Nitrobenzene is a common oxidizing agent, serving a dual role as a solvent, but arsenic acid is sometimes used to achieve a less vigorous reaction.[7][13]

  • Reaction Control: To tame the reaction's vigor, moderators are essential. Ferrous sulfate (FeSO₄) is often added, believed to act as an oxygen carrier that extends the reaction over a longer period, preventing it from getting out of control.[12][13]

  • Limited Scope & Low Yields: The method is best suited for preparing quinolines that are unsubstituted on the newly formed pyridine ring. Substituent diversity is largely dictated by the starting aniline.[10] Yields are often low to moderate and can be variable, with significant tar formation that complicates product isolation.[10][14][15]

The Friedländer Synthesis: A Convergent and Versatile Strategy

Reported by Paul Friedländer just two years after Skraup's discovery, this synthesis offers a more versatile and generally milder approach.[16][17] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing an active α-methylene group.[16][18]

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis can proceed via two primary mechanistic routes, depending on the specific substrates and whether the reaction is catalyzed by acid or base.[16][17]

  • Pathway 1 (Aldol First): The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is followed by an intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the quinoline.[16][19]

  • Pathway 2 (Schiff Base First): The initial step is the formation of a Schiff base between the aniline and the second carbonyl component. This is followed by an intramolecular aldol-type reaction and dehydration.[17][20]

Recent evidence suggests that under the most common acidic or basic conditions, the initial aldol condensation (Pathway 1) is often the rate-limiting and predominant step.[19][21]

Workflow_Comparison cluster_Skraup Skraup Synthesis Workflow cluster_Friedlander Friedländer Synthesis Workflow S_Start Combine Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ S_React Vigorous Exothermic Reaction (Controlled Reflux) S_Start->S_React S_Workup Dilute & Neutralize (H₂O, NaOH) S_React->S_Workup S_Isolate Steam Distillation S_Workup->S_Isolate S_Purify Fractional Distillation S_Isolate->S_Purify F_Start Combine 2-Aminoaryl Ketone, α-Methylene Ketone, Catalyst F_React Mild Heating (Reflux) F_Start->F_React F_Workup Quench Reaction (e.g., Water) F_React->F_Workup F_Isolate Filtration or Extraction F_Workup->F_Isolate F_Purify Recrystallization or Chromatography F_Isolate->F_Purify

References

A Comparative Guide to the Synthesis of 6-Methoxy-8-nitroquinoline: The Enduring Advantages of the Skraup Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxy-8-nitroquinoline core is a foundational scaffold in medicinal chemistry, most notably serving as a critical precursor to 8-aminoquinoline antimalarial drugs such as Pamaquine and Primaquine. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. While numerous methods exist for constructing the quinoline ring, the classic Skraup synthesis, first reported in 1880, remains a remarkably effective and widely used method for this specific target.[1]

This guide provides an in-depth technical comparison of the Skraup synthesis against other alternatives for producing this compound. We will explore the causality behind experimental choices, present comparative data, and provide a validated, step-by-step protocol, demonstrating why this century-old reaction often outperforms more modern alternatives in terms of practicality, yield, and scalability for this particular application.

The Skraup Synthesis: A Classic One-Pot Powerhouse

The Skraup synthesis is a one-pot reaction that constructs the quinoline ring by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][3] For the synthesis of this compound, the starting material is 3-nitro-4-aminoanisole.

The reaction proceeds through a well-understood mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2] This step is highly exothermic and is a primary reason for the reaction's vigorous nature.

  • Michael Addition: The aromatic amine (3-nitro-4-aminoanisole) performs a conjugate (Michael) addition to the acrolein intermediate.

  • Cyclization & Dehydration: The intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: Finally, the dihydroquinoline is oxidized to the stable aromatic this compound product. The oxidizing agent is crucial; historically, nitrobenzene corresponding to the aniline was used, but for safety and efficiency, milder agents like arsenic pentoxide are often preferred.[3][4]

Skraup_Mechanism Glycerol Glycerol H2SO4_1 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4_1 Acrolein Acrolein (in situ) H2SO4_1->Acrolein -2H₂O MichaelAdduct Michael Adduct Acrolein->MichaelAdduct Michael Addition Amine 3-Nitro-4-aminoanisole Amine->MichaelAdduct Cyclization Cyclization (H⁺ catalyst) MichaelAdduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Intermediate Cyclization->Dihydroquinoline -H₂O Oxidant Oxidizing Agent (e.g., As₂O₅) Dihydroquinoline->Oxidant Product This compound Oxidant->Product Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

Core Advantages of the Skraup Synthesis

The primary advantage of the Skraup synthesis for this compound lies in its convergent and economical nature .

  • Simplicity and Scalability: The reaction uses inexpensive, readily available bulk chemicals (glycerol, sulfuric acid, aniline derivative) in a one-pot procedure.[5][6] Its viability on a multi-kilogram scale has been thoroughly documented, most notably in Organic Syntheses, which provides a protocol starting with 3.5 moles of the amine.[6][7] This makes it exceptionally well-suited for industrial production where cost and process efficiency are critical.

  • High Yields: Despite its age, the method is high-yielding. The validated procedure reports yields in the range of 65-76% for this compound.[7] Similar yields of 69-75% are reported for analogous 5-substituted derivatives.[8]

  • Direct Installation of the Unsubstituted Bridge: The use of glycerol to generate the C2-C3-C4 fragment of the quinoline ring is a key advantage. Alternative syntheses that build this bridge from other precursors often require more complex or less stable starting materials.

Addressing the "Trustworthiness" Pillar: Controlling the Exotherm

The Skraup synthesis is notoriously vigorous and can be prone to runaway reactions if not properly controlled.[3][7][9] This is not a flaw in the synthesis itself, but a property that demands respect and mitigation through sound experimental design.

  • Causality of the Exotherm: The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic. The subsequent cyclization and oxidation steps also contribute to the heat generated.

  • Self-Validating Control Measures:

    • Moderators: The inclusion of a moderator like ferrous sulfate (FeSO₄) or boric acid is a critical control measure.[10] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a sudden, violent reaction.[4][10]

    • Controlled Reagent Addition: The slow, careful addition of sulfuric acid with efficient stirring and cooling is essential to manage the initial exotherm.[7][11]

    • Gradual Heating: The reaction should be heated gently to initiate, and once the exotherm begins, external heating is often removed to allow the reaction's own heat to sustain it before being reapplied for completion.[4]

    • Choice of Oxidant: Using arsenic pentoxide (As₂O₅) generally results in a less violent reaction than nitrobenzene.[3][4]

By implementing these well-established control measures, the reaction becomes highly reproducible and safe, fulfilling the requirement of a self-validating system.

Comparative Analysis with Alternative Quinoline Syntheses

While other named reactions are invaluable for producing different quinoline derivatives, they present distinct disadvantages when considered for the specific synthesis of this compound.

Synthesis MethodStarting MaterialsKey ReactionApplicability to this compound
Skraup Synthesis Aromatic Amine + GlycerolDehydration -> Michael Addition -> Cyclization -> OxidationExcellent. Uses simple, inexpensive starting materials in a scalable one-pot reaction.[2][3]
Doebner-von Miller Aromatic Amine + α,β-Unsaturated CarbonylMichael Addition -> Cyclization -> OxidationFeasible, but less direct. Requires the pre-synthesis or purchase of acrolein, which is volatile and hazardous, instead of generating it in situ.[2][12]
Combes Synthesis Aromatic Amine + β-DiketoneCondensation -> CyclizationPoor. This method produces 2,4-disubstituted quinolines, which is the wrong substitution pattern. Strong electron-withdrawing groups like -NO₂ can also inhibit the reaction.[13][14][15]
Friedländer Synthesis o-Aminoaryl Aldehyde/Ketone + α-Methylene CarbonylAldol Condensation -> CyclodehydrationImpractical. Requires a much more complex starting material (e.g., 2-amino-5-methoxy-3-nitrobenzaldehyde), which is not commercially available and would require a multi-step synthesis itself.[16][17]

As the data shows, for the specific substitution pattern of this compound, the alternatives to the Skraup synthesis are either less direct, yield the wrong isomer, or require significantly more complex and costly starting materials.

Validated Experimental Protocol: Skraup Synthesis of this compound

This protocol is adapted from a well-vetted procedure in Organic Syntheses, a source known for its reliability and reproducibility.[7]

Safety Warning: This reaction is highly exothermic and must be performed with extreme care. The operator must wear appropriate personal protective equipment (goggles, lab coat, gloves), and a safety shower and fire extinguisher must be readily accessible.[7] The reaction should be conducted in a well-ventilated fume hood.

Materials:
  • 3-Nitro-4-aminoanisole: 588 g (3.5 moles)

  • Arsenic pentoxide (As₂O₅), powdered: 588 g (2.45 moles)

  • Glycerol (U.S.P. grade): 1.2 kg (13 moles)

  • Concentrated Sulfuric Acid (H₂SO₄): 315 mL (5.9 moles)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Methanol (CH₃OH)

  • Decolorizing Carbon

Equipment:
  • 5-L three-necked round-bottom flask

  • Efficient mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Heating mantle or oil bath

  • Large Büchner funnel and filter flask

Skraup_Workflow Start 1. Charge Flask (Amine, As₂O₅, Glycerol) Acid 2. Slow H₂SO₄ Addition (Stirring, <70°C) Start->Acid Heat 3. Controlled Heating (117-123°C, ~7h) Acid->Heat Workup 4. Quench & Neutralize (Cool, H₂O, NH₄OH) Heat->Workup Filter1 5. Filter Crude Solid (Wash with H₂O) Workup->Filter1 Purify1 6. Methanol Wash (Removes impurities) Filter1->Purify1 Purify2 7. Recrystallization (Hot Chloroform w/ Carbon) Purify1->Purify2 Product Pure this compound Purify2->Product

Caption: Experimental workflow for the Skraup synthesis.

Procedure:
  • Reaction Setup: In the 5-L three-necked flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing the powdered arsenic pentoxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).

  • Acid Addition: Place the concentrated sulfuric acid (315 mL) in the dropping funnel. With efficient stirring, add the sulfuric acid dropwise to the reaction mixture over 30-45 minutes. The temperature will spontaneously rise to 65–70°C. Maintain control and do not let it exceed this temperature during addition.

  • Heating: After the addition is complete, carefully heat the mixture. A detailed heating profile is crucial for safety and yield. The original procedure calls for an initial period to remove water, followed by a slow addition of more sulfuric acid while maintaining the temperature at 117-119°C over several hours. A simplified heating profile involves maintaining the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[5] Strict temperature control is critical.

  • Workup - Quenching and Neutralization: Allow the reaction mixture to cool significantly. Carefully and slowly pour the cooled mixture into a large vessel containing a mixture of concentrated ammonium hydroxide (approx. 1.8 L) and crushed ice (approx. 3.5 kg) with vigorous stirring. This will neutralize the acid and precipitate the crude product.

  • Isolation of Crude Product: Filter the resulting thick slurry through a large Büchner funnel. Wash the solid cake thoroughly with several portions of water to remove inorganic salts.

  • Initial Purification: Transfer the crude solid to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry. This methanol wash removes many impurities, including unreacted starting amine, with minimal loss of the product.[7]

  • Final Purification (Recrystallization): The product is further purified by recrystallization. A common method involves dissolving the crude solid in hot chloroform (approx. 4.5 L) with the addition of decolorizing carbon (30 g). The hot solution is filtered to remove the carbon and other insoluble tars. The filtrate is then concentrated by distillation until crystals begin to form, then cooled to 5°C to complete crystallization. The pure, light-tan crystals are collected by filtration.[7] The final yield of this compound should be between 460–540 g (65–76%).[7]

Conclusion

For the industrial-scale synthesis of this compound, the Skraup synthesis presents a compelling case that has stood the test of time. Its primary advantages are its operational simplicity as a one-pot reaction, its reliance on inexpensive and readily available starting materials, and its proven high yield and scalability. While the reaction's vigorous nature demands careful and controlled execution, established protocols incorporating moderators and strict temperature control render it a safe, reliable, and robust method. Alternative syntheses, such as the Doebner-von Miller, Combes, and Friedländer reactions, are less suitable for this specific target molecule due to their reliance on more complex starting materials or their propensity to yield different substitution patterns. Therefore, for researchers and drug development professionals focused on the practical and economical production of this key antimalarial precursor, the Skraup synthesis remains the superior and most logical choice.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the quinoline scaffold represents a cornerstone of molecular design. Its prevalence in a vast array of therapeutic agents, from the pioneering antimalarial quinine to modern targeted cancer therapies, underscores the enduring importance of efficient and reliable synthetic routes to this privileged heterocycle. The choice of synthetic methodology is not merely a matter of academic curiosity; it has profound implications for the speed, cost, and ultimate success of a drug discovery program.

This guide provides an in-depth, objective comparison of the most prominent classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. We will dissect each method, moving beyond a simple recitation of steps to explore the underlying mechanistic principles that dictate their outcomes. By understanding the "why" behind each reaction, from the harsh, often volatile conditions of the Skraup synthesis to the more refined and versatile Friedländer approach, you will be empowered to make informed decisions tailored to your specific synthetic goals. This guide is designed to be a self-validating system, providing not only the theoretical framework but also detailed, field-proven experimental protocols and purification strategies to maximize both yield and purity.

The Classical Quinoline Syntheses: A Head-to-Head Comparison

The selection of an appropriate synthetic route to a target quinoline is a multifactorial decision, balancing the desired substitution pattern, the availability and cost of starting materials, reaction conditions, and, critically, the expected yield and purity of the final product. The following table offers a high-level comparison of the five classical methods discussed in this guide.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldPurity of Crude ProductKey AdvantagesKey Disadvantages
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesLow to Moderate (can be improved)Low (significant tar formation)Uses readily available and inexpensive starting materials.Harsh, highly exothermic, and potentially hazardous reaction conditions; often produces low yields and extensive tarry byproducts requiring rigorous purification.[1]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerate to GoodModerateGenerally provides better yields and cleaner reactions than the Skraup synthesis; allows for substitution on the pyridine ring.[1]Can still be quite acidic; unsymmetrical ketones can lead to mixtures of regioisomers.
Combes Aniline, β-diketone2,4-disubstituted quinolinesGoodGood to HighGood yields for symmetrically substituted quinolines; relatively straightforward procedure.[1]The use of unsymmetrical β-diketones can result in a mixture of regioisomers.
Conrad-Limpach Aniline, β-ketoester4-hydroxyquinolines (4-quinolones)Good to ExcellentHighEfficient for the synthesis of 4-hydroxyquinolines; can produce high-purity products.Requires high temperatures for cyclization; regioselectivity can be an issue depending on reaction conditions.
Friedländer 2-aminoaryl aldehyde or ketone, compound with an α-methylene groupPolysubstituted quinolinesGood to ExcellentHigh to Very HighHighly versatile for a wide variety of substituted quinolines; generally produces high yields and high-purity products under relatively mild conditions.[1]Starting 2-aminoaryl aldehydes or ketones can be less accessible and may require multi-step synthesis.[1]

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthesis method, including a discussion of the reaction mechanism, practical insights from the field, and a representative experimental protocol.

The Skraup Synthesis: The Brute-Force Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is the archetypal quinoline synthesis.[2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][2] The reaction is notoriously exothermic and can be difficult to control, often leading to the formation of significant amounts of tarry byproducts.[1]

Mechanism and Causality: The reaction proceeds through the in-situ dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring. The choice of a strong oxidizing agent is crucial for the final aromatization step. Ferrous sulfate is often added as a moderator to control the violent exothermic reaction.

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (1.0 mole), glycerol (2.6 moles), nitrobenzene (0.5 mole), and ferrous sulfate heptahydrate (10 g).

    • Slowly and with external cooling, add concentrated sulfuric acid (100 mL) in portions.

    • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. Be prepared to apply cooling to maintain control.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

    • Allow the mixture to cool and then cautiously pour it into a large beaker containing 1 L of water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Isolate the crude quinoline via steam distillation. Unreacted nitrobenzene and aniline will co-distill.

  • Purification:

    • Separate the organic layer from the distillate.

    • Wash the organic layer with dilute hydrochloric acid to remove any remaining aniline.

    • Make the aqueous layer basic with sodium hydroxide to recover any dissolved quinoline.

    • Combine the quinoline fractions, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Diagram: Skraup Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aniline, Glycerol, Nitrobenzene, FeSO4 B Slowly Add Conc. H2SO4 A->B C Gentle Heating (Initiation) B->C D Exothermic Reaction (Control Temperature) C->D E Reflux D->E F Cool & Quench in Water E->F G Basify with NaOH F->G H Steam Distillation G->H I Separation & Washing H->I J Vacuum Distillation I->J K Pure Quinoline J->K

Caption: General workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction: A More Refined Approach

The Doebner-von Miller reaction offers a more versatile and generally higher-yielding alternative to the Skraup synthesis.[1] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and sometimes a Lewis acid.[3]

Mechanism and Causality: The reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline. The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Materials: Aniline, crotonaldehyde (or acetaldehyde which forms crotonaldehyde in situ), concentrated hydrochloric acid, toluene, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

  • Purification:

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[4][5]

Mechanism and Causality: The reaction begins with the formation of an enamine from the condensation of the aniline and the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (the cyclization step), and subsequent dehydration to afford the quinoline product.[4] The use of a symmetrical β-diketone ensures a single product, whereas unsymmetrical β-diketones can lead to a mixture of regioisomers.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for 30 minutes.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Purification:

    • Extract the product with diethyl ether.

    • Wash the ether extracts with water, dry over anhydrous potassium carbonate, and remove the ether by evaporation.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

The Conrad-Limpach Synthesis: A Gateway to 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a key method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters.[6]

Mechanism and Causality: The reaction proceeds in two stages. First, the aniline reacts with the β-ketoester to form a β-aminoacrylate (enamine) at lower temperatures. Then, at higher temperatures (around 250 °C), this intermediate undergoes a thermal cyclization to form the 4-hydroxyquinoline.[6] The regioselectivity is temperature-dependent; at lower temperatures, the aniline attacks the ketone carbonyl (kinetic control), leading to the 4-hydroxyquinoline, while at higher temperatures, it can attack the ester carbonyl (thermodynamic control), leading to a 2-hydroxyquinoline via the Knorr synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

  • Materials: Aniline, ethyl acetoacetate, a high-boiling solvent (e.g., Dowtherm A or mineral oil).

  • Procedure:

    • Step 1: Enamine Formation. Mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) and heat gently (around 100-140 °C) for 1-2 hours to form the ethyl β-anilinocrotonate intermediate, removing the water formed.

    • Step 2: Cyclization. Add a high-boiling solvent to the intermediate and heat the mixture to around 250 °C. Maintain this temperature for the time required for cyclization, as monitored by TLC.

    • Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

  • Purification:

    • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.[7]

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[7]

The Friedländer Synthesis: The Versatile and High-Yielding Choice

The Friedländer synthesis is one of the most straightforward and versatile methods for preparing polysubstituted quinolines.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[1]

Mechanism and Causality: The reaction proceeds via an initial aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring. The mild conditions and high regioselectivity make it a preferred method for the synthesis of complex quinoline derivatives.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.

    • Add a catalytic amount of sodium hydroxide.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent mixture like ethanol/water.

Diagram: Friedländer Synthesis Mechanism

G A 2-Aminoaryl Ketone/Aldehyde C Aldol Condensation (Acid or Base Catalyst) A->C B α-Methylene Ketone/Aldehyde B->C D β-Hydroxy Carbonyl Intermediate C->D E Dehydration D->E F α,β-Unsaturated Carbonyl Intermediate E->F G Intramolecular Cyclization (Imine Formation) F->G H Dehydration G->H I Substituted Quinoline H->I

Caption: A simplified mechanistic pathway for the Friedländer synthesis.

Modern and "Green" Alternatives to Classical Syntheses

While the classical methods remain valuable, modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Several modern techniques have been applied to quinoline synthesis to improve upon the classical methods.[10][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for classical quinoline syntheses.[12][13] For example, a microwave-assisted Combes synthesis using a reusable acidic resin catalyst can afford high yields of quinolones in a matter of minutes under solvent-free conditions.[10][14]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.[15] This has been applied to various heterocyclic syntheses, offering a greener alternative to conventional heating.

  • Use of Ionic Liquids: Ionic liquids are non-volatile, thermally stable solvents that can also act as catalysts.[16] They have been successfully employed in the Friedländer synthesis, promoting the reaction under mild, catalyst-free conditions and allowing for easy recycling of the reaction medium.[17][18]

  • Nanocatalysis: The use of nanocatalysts offers high surface area and catalytic activity, often under milder conditions and with easier catalyst recovery. Various nanocatalysts have been developed for Friedländer and other quinoline syntheses, leading to high yields and short reaction times.[19]

These modern approaches often lead to cleaner reactions with easier work-up and purification, addressing some of the major drawbacks of the classical methods, particularly the formation of byproducts and the use of harsh reagents.

Conclusion: Choosing the Right Path to Your Quinoline

The synthesis of quinolines is a rich and varied field, with a range of methods available to the modern chemist. The classical syntheses, despite their age, remain powerful tools, each with its own distinct advantages and disadvantages. The Skraup and Doebner-von Miller reactions, while often plagued by harsh conditions and purification challenges, are valuable for preparing simpler quinolines from readily available starting materials. The Combes and Conrad-Limpach syntheses offer reliable routes to specific classes of substituted quinolines, namely 2,4-disubstituted and 4-hydroxyquinolines, respectively. For the synthesis of highly functionalized and polysubstituted quinolines, the Friedländer synthesis stands out for its versatility, mild conditions, and generally high yields and purity.

As a senior application scientist, my recommendation is to carefully consider the specific substitution pattern of your target molecule, the availability of starting materials, and the scale of your synthesis. For complex, highly substituted targets, the Friedländer synthesis or its modern variations are often the most strategic choice. For simpler quinolines, a well-optimized Doebner-von Miller reaction may be more efficient than the more hazardous Skraup synthesis.

Furthermore, the adoption of green chemistry principles should be a key consideration in any synthetic plan. The use of microwave irradiation, ultrasound, or novel catalytic systems can not only reduce the environmental impact of your synthesis but also significantly improve its efficiency in terms of time, yield, and purity. By leveraging the insights and protocols provided in this guide, you will be well-equipped to navigate the diverse landscape of quinoline synthesis and confidently select the optimal path to your target molecule.

References

A Comparative Guide to the Synthetic Routes of the 6-Methoxyquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds, including the renowned antimalarial agent quinine. Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies, from century-old classical name reactions to modern catalytic innovations. This guide provides a comprehensive comparison of the principal and alternative synthetic routes to the 6-methoxyquinoline core, offering an in-depth analysis of their mechanisms, experimental data, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

The traditional methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their robustness and scalability. These methods typically involve the condensation and cyclization of aniline derivatives. For the synthesis of 6-methoxyquinoline, p-anisidine is the logical and common starting material.

The Skraup Synthesis: A Classic and Potent Approach

The Skraup synthesis is a powerful method for the preparation of quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.

Reaction Scheme:

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization. An oxidizing agent, traditionally nitrobenzene corresponding to the aniline used (in this case, p-nitroanisole), is required for the final aromatization step.[1][2] However, the reaction is notoriously exothermic and can be violent.[1] To mitigate this, moderators such as ferrous sulfate are often employed.[1] A modified procedure described in a patent utilizes a combination of ferrous sulfate and boric acid to control the reactivity and improve the yield.[2][3]

Experimental Protocol (Modified Skraup Synthesis): [2][3]

  • In a reaction vessel, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxynitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (molar ratios).[2]

  • Slowly add concentrated sulfuric acid, maintaining a volume ratio of sulfuric acid to glycerol of 1:6.[2]

  • Heat the mixture to 140°C and reflux for 8-8.5 hours.[2]

  • After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.[2]

  • The product is then isolated through a series of extraction and purification steps.[2]

Data Summary:

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Modified Skraupp-Anisidine, Glycerol, H₂SO₄, p-Methoxy-nitrobenzene, FeSO₄, Boric Acid1408-8.5High (not specified)[2][3]

Workflow Diagram:

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Steps p_anisidine p-Anisidine michael_addition Michael Addition p_anisidine->michael_addition glycerol Glycerol dehydration Dehydration of Glycerol to Acrolein glycerol->dehydration H₂SO₄ h2so4 H₂SO₄ oxidant Oxidizing Agent (p-Nitroanisole) dehydration->michael_addition cyclization Cyclization michael_addition->cyclization H⁺ oxidation Oxidation cyclization->oxidation Oxidant product 6-Methoxyquinoline oxidation->product

Caption: Workflow of the Skraup synthesis for 6-methoxyquinoline.

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5] For the synthesis of an unsubstituted pyridine ring in the quinoline product, acrolein (generated in situ from glycerol) or its synthetic equivalents like crotonaldehyde are used.[5]

Reaction Scheme:

Causality Behind Experimental Choices: This method offers more versatility in introducing substituents onto the newly formed pyridine ring by choosing the appropriate α,β-unsaturated carbonyl compound.[5] The reaction is acid-catalyzed, with both Brønsted and Lewis acids being effective.[4] A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl, which can lead to tar formation and reduced yields.[6][7]

Experimental Protocol (General):

  • Aniline derivative (p-anisidine) is dissolved in an acidic medium (e.g., hydrochloric acid).

  • The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) is added, often slowly or in a biphasic system to minimize polymerization.[6][7]

  • The mixture is heated to promote the reaction.

  • An oxidizing agent, which can sometimes be a reaction intermediate or atmospheric oxygen, facilitates the final aromatization.

  • Workup involves neutralization and extraction of the product.

The Combes Synthesis: Access to Substituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[5]

Reaction Scheme:

Causality Behind Experimental Choices: The choice of the β-diketone determines the substitution pattern on the pyridine ring of the resulting quinoline. The reaction is typically catalyzed by a strong acid such as sulfuric acid, which facilitates both the initial condensation and the subsequent cyclization.[5]

Example: The synthesis of 3,4-cyclohexano-6-methoxyquinoline has been reported from p-anisidine and cyclohexanone-2-aldehyde (a keto-aldehyde, which acts similarly to a β-diketone).[5]

Data Summary: Specific yield data for the synthesis of the unsubstituted 6-methoxyquinoline core using the Combes reaction is not available in the searched literature, as this method inherently leads to substituted products.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[8][9]

Reaction Scheme (for 6-Methoxyquinoline):

Causality Behind Experimental Choices: This method is highly convergent, forming the quinoline ring in a single step from two pre-functionalized precursors. The reaction can be catalyzed by either acids or bases.[8][9] A significant limitation of this route for 6-methoxyquinoline is the commercial availability and stability of the 2-amino-5-methoxybenzaldehyde starting material.[5]

Data Summary: While a versatile and widely used method, specific experimental data and yields for the synthesis of 6-methoxyquinoline via the Friedländer synthesis were not found in the initial searches.

Modern Catalytic Routes: Efficiency and Green Chemistry

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and improved functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Cyclization

Recent advancements have demonstrated the utility of transition metals in catalyzing the synthesis of quinolines. One such approach involves the reaction of an aniline with a diol in the presence of a transition metal catalyst.

Reaction Scheme:

Causality Behind Experimental Choices: This method represents a greener alternative to the Skraup synthesis, replacing the harsh conditions and strong acids with a recyclable catalyst. The reaction proceeds under oxygen, which likely acts as the terminal oxidant.

Experimental Protocol:

  • A transition metal catalyst (0.005 mmol) is placed in a reaction tube under an oxygen atmosphere.

  • Co-catalysts, p-anisidine (0.2 mmol), and 1,3-propanediol (1 ml) are added.

  • The mixture is stirred at 150°C for 12 hours.

  • After the reaction, the solution is neutralized and the product is isolated.

Data Summary:

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Transition-Metal Catalysisp-Anisidine, 1,3-Propanediol, Transition Metal Catalyst, O₂1501272

Workflow Diagram:

Modern_Synthesis cluster_reactants Reactants p_anisidine p-Anisidine reaction Catalytic Cyclization and Oxidation p_anisidine->reaction propanediol 1,3-Propanediol propanediol->reaction catalyst Transition Metal Catalyst catalyst->reaction cat. oxygen O₂ oxygen->reaction product 6-Methoxyquinoline reaction->product

Caption: Modern transition-metal-catalyzed synthesis of 6-methoxyquinoline.

Comparative Analysis

Synthetic RouteStarting MaterialsKey Features & AdvantagesDisadvantages & Limitations
Skraup Synthesis p-Anisidine, GlycerolRobust, scalable, uses readily available starting materials.[8]Harsh and highly exothermic reaction conditions, use of strong acids and toxic oxidizing agents.[1][2]
Doebner-von Miller p-Anisidine, α,β-Unsaturated CarbonylVersatile for introducing substituents on the pyridine ring.[5]Prone to polymerization and tar formation, leading to variable yields.[6]
Combes Synthesis p-Anisidine, β-DiketoneGood for preparing substituted quinolines.Not suitable for the synthesis of the unsubstituted 6-methoxyquinoline core.
Friedländer Synthesis 2-Amino-5-methoxy-benzaldehyde, AcetaldehydeConvergent, high atom economy.[9]Starting materials can be difficult to access and may be unstable.[5]
Modern Catalytic p-Anisidine, 1,3-PropanediolMilder reaction conditions, higher yields, potentially greener.Requires specialized catalysts, which may be expensive.

Conclusion

The synthesis of the 6-methoxyquinoline core can be achieved through a variety of classical and modern methods. The choice of the most appropriate route depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the tolerance for harsh reaction conditions.

The Skraup synthesis , particularly in its modified form, remains a viable option for large-scale production due to its low-cost starting materials. However, safety considerations are paramount. The Doebner-von Miller and Combes syntheses offer greater flexibility for creating substituted analogs. The Friedländer synthesis is an elegant and convergent route, provided the precursors are accessible.

Modern catalytic methods represent the future of quinoline synthesis, offering milder conditions, higher yields, and a move towards more sustainable and environmentally friendly processes. As catalyst technology continues to develop, these routes are likely to become increasingly favored in both academic and industrial settings. This guide provides the foundational knowledge for researchers to make informed decisions when embarking on the synthesis of this important heterocyclic scaffold.

References

The Unseen Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-8-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. Among these, the 6-methoxy-8-nitroquinoline core represents a particularly intriguing, yet underexplored, platform for drug discovery. The strategic placement of the methoxy and nitro groups on the quinoline ring system creates a unique electronic and steric environment, offering fertile ground for structural modifications to fine-tune biological activity.

This guide provides a comparative analysis of this compound derivatives, delving into their structure-activity relationships (SAR). By examining the available experimental data, we aim to elucidate how modifications to this core structure influence its therapeutic potential. This document is designed to serve as a practical resource for researchers, offering insights to guide the rational design of more effective and selective drug candidates.

The this compound Scaffold: A Platform for Diverse Biological Activity

The this compound molecule itself has been a subject of interest, primarily as a key intermediate in the synthesis of more complex therapeutic agents, such as antimalarial 8-aminoquinolines.[1] However, recent studies have begun to shed light on the intrinsic biological activity of derivatives that retain the 8-nitro functionality. The electron-withdrawing nature of the nitro group at position 8, combined with the electron-donating methoxy group at position 6, significantly influences the electron density distribution across the quinoline ring system. This, in turn, can modulate the molecule's interaction with biological targets.

Core Structure and Points of Modification

The foundational structure of this compound offers several key positions for chemical modification to explore the SAR. The following diagram illustrates these key points.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Biological Activity

To understand the SAR of this compound derivatives, we will examine data from studies investigating their anticancer and antimicrobial properties.

Anticancer Activity

The introduction of a nitro group at the 8-position of the quinoline ring has been explored as a strategy to enhance cytotoxic effects.[2] Studies on various quinoline derivatives have demonstrated that this functional group can contribute significantly to their anticancer potential.

A study on 2-styryl-8-nitroquinolines provided valuable insights into the role of substituents at the 2-position and the influence of the 8-nitro group.[3] The cytotoxicity of these compounds was evaluated against the HeLa (cervical cancer) cell line.

CompoundR (at position 2)8-SubstituentIC50 (µM) against HeLa cellsReference
Parent Scaffold Salt
6-Methoxy-8-nitroquinolinium 2,4-dinitrophenolate-8-NO26.51[1]
This compound hydrogen sulfate-8-NO2Not specified (active against ME180 cervical cancer cells)[4]
2-Styryl Derivatives
S1B2-(E)-styryl8-NO2> 20[3]
S2B2-(E)-(4-methylstyryl)8-NO210.370[3]
S3B2-(E)-(4-bromostyryl)8-NO22.897[3]
Comparative 8-Hydroxy Analogues
S1A2-(E)-styryl8-OH4.69[3]
S2A2-(E)-(4-methylstyryl)8-OH3.84[3]
S3A2-(E)-(4-bromostyryl)8-OH2.52[3]

From this data, several key SAR observations can be made:

  • Influence of the 8-Nitro Group: A direct comparison between the 8-nitro (SB series) and 8-hydroxy (SA series) derivatives reveals that the 8-hydroxy analogues generally exhibit greater cytotoxicity against HeLa cells.[3] This suggests that for this particular scaffold and cell line, the hydroxyl group may be more favorable for anticancer activity. However, it is important to note that the 8-nitro derivatives still display activity in the low micromolar range.

  • Effect of Substituents at the 2-Position: The introduction of a styryl group at the 2-position significantly modulates the anticancer activity.

    • An unsubstituted styryl group (S1B) resulted in low activity (IC50 > 20 µM).

    • The addition of a methyl group to the styryl ring (S2B) increased the activity (IC50 = 10.370 µM).

    • Notably, the introduction of a bromine atom (S3B) led to a significant enhancement in cytotoxicity (IC50 = 2.897 µM), highlighting the potential of halogenation to improve the anticancer properties of this scaffold.[3]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. The this compound scaffold and its derivatives have also been investigated for their potential to combat bacterial and parasitic infections.

A comparative study of 8-methoxyquinoline and its 5-nitro derivative provides some indication of the effect of a nitro group on antimicrobial activity, although the core scaffold differs slightly from our primary topic. The study found that 8-methoxyquinoline exhibited stronger antibacterial and antifungal activity than 5-nitro-8-methoxyquinoline, suggesting that the nitro group may not always be beneficial for this type of activity.[5]

More directly relevant are studies on derivatives of the reduced form of this compound, 8-amino-6-methoxyquinoline. A series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum (the parasite that causes malaria).[1] While these are not nitro-derivatives, they originate from the same precursor and provide valuable SAR insights for a closely related scaffold.

| Compound Series | Modification | Antiplasmodial Activity (PfNF54 IC50, µM) | Cytotoxicity (L-6 cells IC50, µM) | Selectivity Index (SI) | Reference | |---|---|---|---|---| | 8-Amino-6-methoxyquinoline-tetrazole hybrids | Varied linkers and side chains | 0.324 - 2.68 | 54.73 - 248.5 | 46.27 - 318.3 |[1] |

Key findings from this study on the 8-amino derivatives include:

  • The nature of the linker and side chains between the 8-aminoquinoline core and the tetrazole moiety strongly influenced both the antiplasmodial activity and cytotoxicity.[1]

  • Highly lipophilic and voluminous side chains appeared to have a positive impact on activity.[1]

  • Several compounds exhibited potent antiplasmodial activity in the sub-micromolar range with high selectivity, indicating low toxicity to mammalian cells.[1]

These findings underscore the potential of the 6-methoxy-8-aminoquinoline scaffold as a starting point for the development of new antimalarial agents. The 8-nitro group serves as a crucial synthetic handle for the introduction of the 8-amino group, which is a key pharmacophoric feature in many antimalarial drugs.

Experimental Protocols

To facilitate the validation and further exploration of this compound derivatives, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay

This assay is a standard colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations with the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding compound_prep Prepare compound dilutions cell_seeding->compound_prep treatment Treat cells with compounds compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Dissolve formazan crystals incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel anticancer and antimicrobial agents. The available data, though not yet extensive, provides a foundational understanding of its structure-activity relationships.

Key Takeaways:

  • The 8-Nitro Group: While in some contexts, an 8-hydroxy group may confer greater cytotoxicity, the 8-nitro group is a critical feature that can be leveraged for both its electronic properties and as a synthetic precursor to the biologically important 8-aminoquinolines.

  • Substitution at Position 2: This position is a key site for modification to enhance biological activity. The introduction of substituted styryl groups, particularly those with halogen atoms, has been shown to significantly improve anticancer potency.

  • Derivatives of the Reduced Form: The 8-amino derivatives of 6-methoxyquinoline are a rich source of potent antiplasmodial agents, with activity and selectivity being highly dependent on the nature of the side chain at the 8-position.

Future research should focus on a more systematic exploration of the SAR of this compound derivatives. This would involve the synthesis of a broader range of analogues with diverse substituents at various positions on the quinoline ring and their evaluation against a panel of cancer cell lines and microbial strains. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold and paving the way for the development of new and effective drugs.

References

A Comparative Guide to the Efficacy of Primaquine Analogues Derived from 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-engineering a Classic Antimalarial

For over six decades, primaquine, an 8-aminoquinoline, has been an indispensable tool in the global fight against malaria.[1][2][3] It remains the only widely available drug that effectively eradicates the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thereby preventing debilitating relapses.[2][4][5] Furthermore, its potent activity against the gametocyte stages of all human malaria species, including multi-drug resistant P. falciparum, makes it a key agent for interrupting transmission.[2][3]

However, the therapeutic window of primaquine is narrowed by significant limitations. Its primary drawback is the risk of inducing severe hemolytic anemia in individuals with a common genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1][2][4] Additionally, primaquine exhibits relatively weak activity against the asexual blood stages of the parasite, necessitating co-administration with other schizontocidal drugs.[4] These challenges, coupled with a rapid metabolism to the inactive and potentially toxic carboxyprimaquine, have driven a persistent search for safer and more effective analogues.[5]

This guide focuses on a prominent class of these analogues derived from the versatile starting material, 6-methoxy-8-nitroquinoline . By strategically modifying the core quinoline scaffold, researchers have developed novel compounds with improved efficacy, reduced toxicity, and expanded therapeutic potential beyond malaria. Here, we provide a comparative analysis of their antimalarial, anticancer, and antiparasitic activities, grounded in experimental data and detailed protocols, to inform and guide future drug development efforts.

Synthetic Strategy: Building on the this compound Core

The synthesis of novel primaquine analogues from this compound is a multi-step process designed for versatility, allowing for the introduction of diverse chemical moieties to modulate the compound's pharmacological properties. The most common strategy involves modifications at the 5-position of the quinoline ring, leading to derivatives such as the well-studied 5-phenoxy primaquine analogues.[4][6]

Experimental Protocol: Synthesis of 5-Phenoxy Primaquine Analogues

This protocol outlines a representative synthesis, providing a robust framework for generating a library of analogues. The causality behind this specific pathway is to create a key intermediate that can be readily diversified by reacting it with various substituted phenols, thereby enabling extensive structure-activity relationship (SAR) studies.

Step 1: Chlorination of this compound (Formation of Intermediate 2)

  • Rationale: To activate the 5-position for subsequent nucleophilic aromatic substitution. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this electron-rich quinoline system.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) (1.5 eq) to the solution.

    • Stir the reaction mixture at 60 °C for 3 hours, monitoring progress by TLC.

    • Upon completion, pour the mixture into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-chloro-6-methoxy-8-nitroquinoline (2).[4][6]

Step 2: Synthesis of 5-phenoxy-6-methoxy-8-nitroquinoline Derivatives (3a-g)

  • Rationale: Introduction of the phenoxy moiety. This is the diversification step where different phenols can be used to alter the lipophilicity and electronic properties of the final compound.

  • Procedure:

    • To a solution of intermediate 2 (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired substituted phenol (2.0 eq) and LiOH·H₂O (2.0 eq).

    • Stir the reaction mixture at 100 °C for 3 hours.

    • Cool the mixture to room temperature and pour it into water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the corresponding 5-phenoxy derivative (3).[4][6]

Step 3: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amino group is essential for the final structure and biological activity, creating the 8-aminoquinoline core. Tin(II) chloride is a classic and effective reagent for this reduction.

  • Procedure:

    • Dissolve the 5-phenoxy derivative (3) (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (5.0 eq) and reflux the mixture for 4 hours.

    • After cooling, neutralize the mixture by pouring it into a cold aqueous solution of NaOH and extract with ethyl acetate.

    • Dry and concentrate the organic layer to yield the 8-aminoquinoline derivative.[4]

Step 4: Side Chain Installation and Deprotection

  • Rationale: Attachment of the characteristic diaminoalkane side chain of primaquine, which is crucial for its antimalarial activity. A phthalimide protecting group is used to prevent side reactions and is subsequently removed.

  • Procedure:

    • Heat the 8-aminoquinoline derivative (1.0 eq) with 4-bromo-1-phthalimidopentane (1.2 eq) at 120 °C for 4 hours in the absence of a solvent.

    • Treat the resulting product with hydrazine hydrate (5.0 eq) in ethanol and reflux for 4 hours to cleave the phthalimide protecting group.

    • Purify the crude product to yield the final 5-phenoxy primaquine analogue.[4]

Synthesis_Workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product Start This compound Step1 Step 1: Chlorination (NCS, DMF) Start->Step1 Activate C5 Step2 Step 2: Phenoxylation (Ar-OH, LiOH, DMSO) Step1->Step2 Introduce Moiety Step3 Step 3: Nitro Reduction (SnCl₂, EtOH) Step2->Step3 Form Amino Group Step4 Step 4: Side Chain Coupling & Deprotection Step3->Step4 Attach Side Chain End 5-Phenoxy Primaquine Analogue Step4->End

Caption: Synthetic workflow for 5-phenoxy primaquine analogues.

Comparative Efficacy: Antimalarial Activity

A primary goal for developing these analogues is to enhance activity against the blood stages of Plasmodium and improve the safety profile. Modifications, particularly at the 5-position, have yielded compounds with significantly improved performance compared to the parent drug.[7]

In Vitro Efficacy against Plasmodium falciparum

Numerous 5-phenoxy primaquine analogues have demonstrated superior blood-stage antimalarial activity. The introduction of a phenoxy group at the C-5 position appears to enhance the molecule's ability to interfere with a critical parasite process: heme detoxification. In the blood, the parasite digests hemoglobin, releasing toxic heme. The parasite neutralizes this heme by polymerizing it into hemozoin. Like chloroquine, these analogues are thought to inhibit this polymerization process.[6]

Compound/AnalogueSubstituent (at C5-phenoxy)IC₅₀ vs. P. falciparum (µM)Selectivity Index (SI)Reference
Primaquine ->10-[6]
Analogue 7a 4-Methyl0.38 ± 0.11>45[6]
Analogue 7b 4-Methoxy0.45 ± 0.04>39[6]
Analogue 7c 4-Bromo0.41 ± 0.02>42[6]
Tetraoxane Hybrid 12 Hybrid with 7a0.38 ± 0.1145.61[7]

Analysis: The data clearly shows that the 5-phenoxy analogues possess dramatically improved activity against blood-stage P. falciparum compared to primaquine. The IC₅₀ values are in the sub-micromolar range, representing a greater than 30-fold increase in potency for some compounds.[7] Furthermore, creating hybrid molecules, such as conjugating analogue 7a with a tetraoxane moiety (a class of potent synthetic peroxides), maintains this high activity while offering the potential for a dual mechanism of action.[6][7] The high selectivity indices suggest low toxicity to mammalian cells, a crucial parameter for a viable drug candidate.

In Vivo Efficacy

In vivo studies have confirmed the potential of these analogues. For instance, 4-ethylprimaquine showed activity approximately equal to primaquine against P. cynomolgi in Rhesus monkeys but with lower toxicity.[8] Similarly, 2-ethyl-4-methylprimaquine was found to have activity equal to that of primaquine in the same model.[9] Glyco-conjugates of primaquine have also been synthesized with the rationale that the saccharide moiety would target the drug to the liver. One galactoside conjugate showed twofold higher radical curative activity than primaquine in rhesus monkeys, indicating enhanced efficacy against the hypnozoite stage.[10]

Antimalarial_MoA cluster_parasite Plasmodium in Erythrocyte Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic crystal) Heme->Hz Polymerization Death Parasite Death Heme->Death Accumulation leads to Drug 5-Phenoxy Primaquine Analogue Drug->Heme Inhibits Polymerization

Caption: Proposed mechanism for enhanced blood-stage antimalarial activity.

Comparative Efficacy: Anticancer Activity

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with potent anticancer activity.[11] This has prompted the evaluation of primaquine analogues as repurposed anticancer agents, with several derivatives showing promising results against a range of human cancer cell lines.

Analogue ClassCancer Cell LineGI₅₀ (µM)Reference
Adipic acid derivativeH460 (Lung)1.96[4]
Mesaconic acid derivativeMCF-7 (Breast)2.36[4]
Mesaconic acid derivativeHCT116 (Colon)4.31[4]
Mesaconic acid derivativeH460 (Lung)3.88[4]
PQ-cinnamic acid (o-fluoro)SW620 (Colon)0.3 - 2.1[5]
Acylsemicarbazide (p-methoxy)MCF-7, HeLa, etc.0.4 - 2.4[5]
PQ-cinnamic acid (p-CF₃)MCF-7 (Breast)0.03 ± 0.02[5]

Analysis: Modifications of the terminal amino group of the primaquine side chain have yielded compounds with significant antiproliferative activity.[5] Notably, a cinnamic acid derivative with a p-CF₃ substituent (compound 71) displayed nanomolar potency against the MCF-7 breast cancer cell line.[5] These results underscore the potential of the 8-aminoquinoline scaffold as a template for developing novel anticancer agents. The mechanism is likely multifactorial, consistent with other quinoline-based agents that can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[11]

Other Antiparasitic Applications: Leishmaniasis

The 8-aminoquinoline core is also active against other protozoan parasites. Several analogues derived from this compound have been tested for antileishmanial activity. For example, 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline showed significant activity against Leishmania donovani in hamsters, the causative agent of visceral leishmaniasis.[9] While some other analogues were found to be less active than their parent compounds, these findings confirm the broad-spectrum antiparasitic potential of this chemical class.[12]

Toxicity and Metabolism: The Quest for a Safer Profile

The clinical utility of primaquine is fundamentally limited by its metabolism. While metabolic activation is necessary for its therapeutic effects, it also produces metabolites responsible for its toxicity.[1][3] The primary pathway leading to hemolytic toxicity is believed to involve the formation of reactive oxygen species (ROS) through redox-cycling of metabolites like 5-hydroxyprimaquine and the primaquine-5,6-orthoquinone.[2][13]

A key strategy in analogue design is to block or alter these metabolic pathways. For example, introducing bulky substituents like the phenoxy group at the 5-position can sterically hinder the formation of the toxic 5-hydroxy metabolite.[7] This approach has led to compounds with potentially improved safety profiles. For instance, studies on the separated enantiomers of primaquine have shown that (+)-(S)-PQ is more potent but also more hematotoxic, while (-)-(R)-PQ may have a better safety margin.[14] This highlights that stereochemistry is a critical factor in the therapeutic index of 8-aminoquinolines.

Metabolism_Pathway cluster_active Bioactivation & Toxicity Pathway cluster_inactive Inactivation Pathway PQ Primaquine Metabolite1 5-Hydroxy-PQ / PQ-5,6-orthoquinone PQ->Metabolite1 CYP2D6-mediated Metabolite2 Carboxyprimaquine (Inactive & Toxic) PQ->Metabolite2 MAO-mediated ROS Reactive Oxygen Species (ROS) Metabolite1->ROS Redox Cycling Activity Antimalarial Activity Metabolite1->Activity Toxicity Hemolytic Toxicity (G6PD deficiency) ROS->Toxicity

Caption: Metabolic pathways of primaquine leading to efficacy and toxicity.

Conclusion and Future Outlook

The development of primaquine analogues from this compound has proven to be a highly successful strategy for addressing the limitations of the parent drug. The 5-phenoxy derivatives, in particular, stand out as a promising class of compounds with dramatically enhanced blood-stage antimalarial activity and potential for reduced toxicity. Furthermore, the versatility of the 8-aminoquinoline scaffold has been successfully leveraged to generate molecules with potent anticancer activity, opening new avenues for drug repurposing.

Future research should focus on comprehensive preclinical evaluation of the most promising leads, including detailed pharmacokinetic and toxicology studies in G6PD-deficient models. Further exploration of hybrid molecules, combining the 8-aminoquinoline core with other pharmacophores, could lead to next-generation therapies with multi-stage activity and improved resistance profiles. The insights gained from these analogues provide a robust foundation for the rational design of safer and more effective drugs to combat not only malaria but also other significant global health threats.

References

A Senior Application Scientist's Comparative Guide to the Analytical Techniques for 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the comparative analysis of 6-Methoxy-8-nitroquinoline (C₁₀H₈N₂O₃, CAS No: 85-81-4). As a key intermediate in the synthesis of pharmaceuticals, including the antimalarial drug primaquine, the accurate identification and quantification of this compound are paramount for ensuring product purity, stability, and efficacy.[1] This guide is designed for researchers, analytical chemists, and drug development professionals, offering a field-proven perspective on selecting the most appropriate analytical methodology for your specific application. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a robust and validated analytical approach.

The Analytical Landscape: An Overview

The analytical strategy for this compound is dictated by the objective: is the goal to quantify its concentration in a complex matrix, confirm its identity, or elucidate its precise chemical structure? No single technique is universally superior; instead, a multi-faceted approach is often required. The primary methods employed fall into two categories: separation techniques for quantification and spectroscopic techniques for identification and structural confirmation.[2]

This guide will compare the following core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantification.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): A powerful alternative for purity assessment and identification.

  • Spectroscopic Methods (NMR, IR, UV-Vis): Indispensable tools for structural elucidation and identity confirmation.

The logical relationship and typical application domains of these techniques are illustrated below.

G cluster_quant Quantification & Purity cluster_ident Identification & Structural Elucidation HPLC HPLC / UPLC GC_MS GC-MS MS Mass Spectrometry HPLC->MS LC-MS Coupling NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy UV_Vis UV-Vis Spectroscopy

Caption: Interplay of analytical techniques for this compound.

Separation Techniques: The Quantitative Powerhouses

For determining the concentration or purity of this compound, chromatographic methods are the industry standard. They excel at separating the analyte from impurities, degradation products, or matrix components.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the quantitative analysis of this compound due to the compound's polarity, aromaticity, and strong UV absorbance.[3] Reverse-phase (RP) HPLC is particularly well-suited for this purpose.

Expertise & Causality: The choice of a reverse-phase method is deliberate. This compound is a moderately polar molecule (LogP ≈ 1.87), making it ideal for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.[3] The inclusion of an acid (formic or phosphoric) in the mobile phase is critical; it protonates the quinoline nitrogen, preventing peak tailing by minimizing interactions with residual acidic silanols on the silica support, thereby ensuring sharp, symmetrical peaks essential for accurate integration.[4][5] Formic acid is specifically chosen for LC-MS applications due to its volatility, which prevents contamination of the mass spectrometer source.[3]

Trustworthiness through Self-Validation: A robust HPLC method must be validated. This involves establishing linearity with a calibration curve (typically R² > 0.999), determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), and assessing accuracy and precision through replicate injections of known standards and spiked samples.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is based on established methods for quinoline derivatives.[3][4]

  • Instrumentation: An HPLC or UPLC system equipped with a UV-Vis detector.

  • Column Selection: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 4.6 mm x 150 mm, 3 µm particle size. The smaller particle size of UPLC columns can provide faster analysis times and higher resolution.[3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: Acetonitrile.

    • Degas both solvents thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic or Gradient. An isocratic method (e.g., 50:50 Solvent A:Solvent B) is simpler and more robust for routine QC. A gradient elution may be necessary to separate closely eluting impurities.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C for stable retention times.

    • Detection Wavelength: 254 nm, where the quinoline ring system exhibits strong absorbance.[6]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Dissolve unknown samples in the initial mobile phase composition to avoid peak distortion. Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the calibration standards to generate a calibration curve, followed by the unknown samples.

Data Visualization: HPLC Workflow

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) B Prepare Standards & Samples C Filter all solutions (0.45 µm) D Equilibrate C18 Column C->D E Inject Sample (10 µL) D->E F Separate Analytes E->F G Detect at 254 nm F->G H Integrate Peak Area G->H J Quantify Concentration H->J I Generate Calibration Curve I->J

Caption: A typical workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a viable technique for analyzing this compound, as the compound has sufficient volatility and thermal stability.[7][8] It is most powerful when coupled with a mass spectrometer (MS), which provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern.

Expertise & Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. A nonpolar or mid-polarity column (e.g., DB-5ms) is typically used. The key advantage of GC-MS is its high selectivity and sensitivity, providing both quantitative data (from the peak area) and qualitative identity confirmation (from the mass spectrum) in a single run. The fragmentation pattern is a chemical fingerprint; for this compound, one would expect to see characteristic losses of the nitro group (NO₂, -46 Da), the methoxy group (OCH₃, -31 Da), or a methyl radical (CH₃, -15 Da).[9]

Experimental Protocol: General GC-MS

  • Instrumentation: GC system with a capillary column inlet and a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Inlet: Splitless mode, 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-300 m/z.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

Spectroscopic Techniques: The Identification Specialists

While chromatography excels at quantification, spectroscopy provides unequivocal proof of molecular structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom.[10]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the methoxy group (a singlet around 4.0 ppm), and a series of doublets and triplets in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring system.[11]

  • ¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon atoms, including the methoxy carbon, and the aromatic carbons, with chemical shifts indicative of their electronic environment.[12]

Mass Spectrometry (MS)

When not coupled to a chromatograph, direct infusion MS can rapidly confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing strong evidence of identity. The molecular weight of C₁₀H₈N₂O₃ is 204.18 g/mol .[10] HRMS would measure the monoisotopic mass of the molecular ion [M+H]⁺ at m/z 205.0608, confirming the elemental formula.[13]

Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: Provides information about the functional groups present. The IR spectrum of this compound will show characteristic strong absorption bands for the N-O stretching of the nitro group (~1530 and 1340 cm⁻¹), C-O stretching of the methoxy ether (~1250 cm⁻¹), and C=C and C=N stretching of the aromatic quinoline ring.[10][14]

  • UV-Vis Spectroscopy: The extended conjugated π-system of the nitroquinoline core results in strong absorption in the UV region.[15] While not highly specific, the wavelength of maximum absorbance (λmax) can be used for simple concentration measurements via the Beer-Lambert law, provided no interfering substances are present.

Comparative Analysis Summary

The choice of analytical technique is a balance of capability, speed, cost, and the specific question being asked. The table below provides a comparative summary to guide your decision-making process.

Technique Primary Application Strengths Weaknesses Relative Cost
HPLC-UV Quantification, Purity High precision & accuracy, Robust, High throughputModerate selectivity, Requires reference standardMedium
GC-MS Quantification, Identification High sensitivity & selectivity, Confirms identityRequires volatile/thermally stable analytesHigh
LC-MS Quantification, Identification High sensitivity & selectivity for non-volatile compoundsMatrix effects can be significant, ComplexHigh
NMR Structure Elucidation Unambiguous structure confirmationLow sensitivity, Low throughput, Requires pure sampleVery High
IR Functional Group ID Fast, InexpensiveLow specificity, Not suitable for quantificationLow
UV-Vis Simple Quantification Fast, Inexpensive, Good for concentration checksVery low specificity, Prone to interferenceLow

Conclusion and Recommendations

For the comprehensive analysis of this compound, a hierarchical approach is recommended:

  • For Routine Quality Control and Quantification: RP-HPLC with UV detection is the method of choice. It is robust, precise, and cost-effective for determining purity and concentration in production environments.

  • For Identity Confirmation and Impurity Profiling: LC-MS or GC-MS should be employed. These hyphenated techniques provide the highest degree of confidence by coupling chromatographic separation with mass-based identification.

  • For Structural Verification and Reference Standard Characterization: A full suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy , is essential to unequivocally confirm the structure of a new batch or reference material.

By understanding the strengths and limitations of each technique and applying them logically, researchers can develop a robust, validated, and efficient analytical workflow for this compound, ensuring the quality and integrity of their research and products.

References

A Comparative Guide to the Cost-Effective Synthesis of 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 6-methoxy-8-nitroquinoline is a critical step in the production of numerous vital pharmaceuticals, most notably antimalarial agents like primaquine and tafenoquine. The efficiency, cost, and environmental impact of the synthetic pathway chosen can significantly influence the overall feasibility of a research or manufacturing campaign. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, grounded in experimental data and practical insights to inform your selection of the optimal strategy.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, making the parent compound a highly valuable starting material.[2] The cost-effectiveness of its synthesis is therefore not merely an academic exercise but a crucial factor in the accessibility and development of life-saving medicines. This document will dissect the classical Skraup synthesis, its close relative the Doebner-von Miller reaction, and consider the implications of emerging green chemistry principles.

Classical Synthetic Pathways: A Head-to-Head Comparison

The most established methods for synthesizing the quinoline core are the Skraup and Doebner-von Miller reactions. Both typically employ an aniline derivative and a source of acrolein.

The Skraup Synthesis: The Workhorse Method

The Skraup synthesis is the most frequently cited and historically significant method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[3] In the case of this compound, the reaction starts from 3-nitro-4-aminoanisole (also known as 4-amino-3-nitroanisole).

Mechanism and Rationale: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ. The 3-nitro-4-aminoanisole then undergoes a Michael addition with the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. The final step is an oxidation to yield the aromatic quinoline ring. The oxidizing agent is crucial; historically, arsenic pentoxide or the aniline's own nitro group (in nitrobenzene) has been used.[3][4] The use of arsenic acid (or its oxide) is often preferred as it leads to a less violent reaction.[3]

Key Features:

  • Starting Materials: 3-nitro-4-aminoanisole, glycerol, sulfuric acid, arsenic pentoxide (or another oxidizing agent).

  • Conditions: Strongly acidic and high temperatures (typically 105-120°C).[4] The reaction is notoriously exothermic and requires careful temperature control to prevent violent runaway conditions.[4]

  • Yield: Reported yields are generally good, ranging from 65% to 76%.[4]

The Doebner-von Miller Reaction: A Close Variant

The Doebner-von Miller reaction is conceptually similar to the Skraup synthesis but uses α,β-unsaturated aldehydes or ketones directly, rather than generating them in situ from glycerol.[5][6] For the synthesis of this compound, this would involve reacting 3-nitro-4-aminoanisole with acrolein.

Mechanism and Rationale: The mechanism is believed to follow a similar path of conjugate addition, cyclization, and oxidation.[5] The reaction is catalyzed by Brønsted or Lewis acids.[5] One key difference is that the α,β-unsaturated carbonyl compound is not generated under the harsh dehydrating conditions of the Skraup reaction, which can sometimes offer better control.

Key Features:

  • Starting Materials: 3-nitro-4-aminoanisole, acrolein (or crotonaldehyde for a methyl-substituted product), acid catalyst (e.g., HCl, H₃PO₄).

  • Conditions: Acidic conditions, often at elevated temperatures. A 42.3% yield was reported when using acrolein directly under milder conditions (75-80°C).[7]

  • Yield: Yields can be more variable than the Skraup synthesis and are highly dependent on the specific substrates and conditions used.

Visualization of Synthetic Pathways

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Amine 3-Nitro-4-aminoanisole Amine->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Product This compound Dihydroquinoline->Product Oxidation [As₂O₅]

Caption: Workflow of the Skraup Synthesis.

Doebner_von_Miller_Reaction Acrolein_direct Acrolein Michael_Adduct Michael Adduct Acrolein_direct->Michael_Adduct 1,4-Addition Amine 3-Nitro-4-aminoanisole Amine->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Acid Catalyst Cyclization Product This compound Dihydroquinoline->Product Oxidation

Caption: Workflow of the Doebner-von Miller Reaction.

Cost-Effectiveness Analysis

To provide a tangible comparison, we have estimated the reagent cost for the synthesis of 100 g of this compound via the Skraup synthesis, which is the best-documented and highest-yielding classical method. Prices are based on bulk or semi-bulk listings for industrial or laboratory use and are subject to market fluctuations.

ReagentMolar Mass ( g/mol )Moles Req. (for 100g product)Mass Req. (g)Price (USD/kg)Estimated Cost (USD)Source
This compound (Product)204.180.49100---
3-Nitro-4-aminoanisole168.150.65 (assuming 75% yield)109.3150$16.40Estimated
Glycerol (USP Grade)92.092.55234.8~$1.00[8]$0.23[8][9][10][11][12]
Arsenic Pentoxide (used as Arsenic Oxide)197.840.4895.0~$15.00 $1.43Estimated
Sulfuric Acid (98%)98.081.83179.5~$0.15[13]$0.03[13][14][15][16][17][18]
Total Estimated Reagent Cost ~$18.09

*Price for 3-nitro-4-aminoanisole is estimated based on the price of its precursor, 2-methoxy-4-nitrophenol (4-nitroguaiacol), which is available at approximately ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">


13/kg (₹980/kg), and other arsenic compounds show similar pricing.[19][20][21][22]

Analysis: The Skraup synthesis is remarkably cost-effective from a reagent perspective. The primary cost driver is the substituted aniline starting material. The other reagents—glycerol, sulfuric acid, and even the arsenic-based oxidant—are inexpensive industrial chemicals. At an estimated reagent cost of under $0.20 per gram, the pathway is economically attractive for large-scale production. The Doebner-von Miller variant using crotonaldehyde would have a similar cost profile, with crotonaldehyde prices being in the range of $2-3/kg.[23][24][25][26][27]

Safety and Environmental Impact: The Hidden Costs

While economically favorable, the classical pathways carry significant safety and environmental burdens that must be factored into any true cost analysis.

  • Extreme Toxicity of Arsenic: Arsenic compounds are highly toxic and carcinogenic.[19] Their use necessitates stringent handling protocols, specialized waste disposal, and environmental monitoring, adding substantial operational costs and risks.

  • Corrosive and Hazardous Reagents: Concentrated sulfuric acid is highly corrosive and the reaction itself can be violent if not properly controlled.[3][4]

  • Environmental Persistence: Quinoline and its derivatives can be persistent in the environment, particularly in soil and water, posing risks to aquatic life.[28]

The Promise of Green Chemistry

In response to the drawbacks of classical methods, the field of green chemistry seeks to develop more sustainable synthetic routes.[29][30][31] For quinoline synthesis, this involves:

  • Eliminating Toxic Reagents: Replacing arsenic-based oxidants with safer alternatives.

  • Alternative Energy Sources: Using microwave or ultrasound irradiation to reduce reaction times and energy consumption.[2][31]

  • Greener Solvents: Employing water, ethanol, or solvent-free conditions to minimize harmful waste.[2]

  • Reusable Catalysts: Using solid-supported acid catalysts that can be easily recovered and reused.[29]

Green_Synthesis cluster_0 Reaction Inputs cluster_1 Process cluster_2 Outputs Start_Materials Starting Materials (e.g., Aniline, Carbonyl) Energy_Source Energy Source (Microwave, Ultrasound, Conventional Heat) Start_Materials->Energy_Source Green_Catalyst Green Catalyst (e.g., Solid Acid, Ionic Liquid) Green_Catalyst->Energy_Source Green_Solvent Green Solvent (e.g., Water, Ethanol) or Solvent-Free Green_Solvent->Energy_Source Product Product (this compound) Energy_Source->Product Byproducts Benign Byproducts (e.g., Water) Energy_Source->Byproducts

References

A Comparative Guide to the Synthesis of 6-Methoxy-8-nitroquinoline: An Environmental Impact Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Methoxy-8-nitroquinoline, a crucial intermediate in the development of various pharmaceuticals, presents a compelling case study in the evolution of synthetic chemistry towards greener and more sustainable practices.[1][2] This guide provides an in-depth comparison of the traditional Skraup synthesis with potential greener alternatives, offering a critical assessment of their environmental impact supported by available data and established green chemistry principles.

The Challenge: Balancing Efficiency with Environmental Responsibility

Historically, the synthesis of quinoline and its derivatives has relied on robust but often harsh methods developed over a century ago.[3] While effective in producing the desired molecular scaffolds, these traditional routes frequently employ hazardous reagents, energy-intensive conditions, and generate significant waste streams, posing environmental and safety challenges.[4][5] As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical re-evaluation of these established methods is not only desirable but essential.[6][7][8]

The Traditional Route: A Critical Look at the Skraup Synthesis

The most well-documented method for preparing this compound is a modification of the Skraup reaction.[9] This classical approach, while providing a viable pathway to the target molecule, is fraught with significant environmental and safety concerns.

Experimental Protocol: The Established Skraup Synthesis of this compound

Adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955)[9]

Reactants:

  • 3-Nitro-4-aminoanisole

  • Arsenic oxide (As₂O₅)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • A slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol is prepared.

  • Concentrated sulfuric acid is added dropwise, causing a spontaneous temperature increase.

  • The mixture is heated under reduced pressure to remove water.

  • Further concentrated sulfuric acid is added at an elevated and carefully controlled temperature (117-119 °C).

  • The reaction is maintained at 120 °C and then 123 °C for several hours.

  • The reaction is quenched with water and neutralized with ammonium hydroxide.

  • The crude product is purified by recrystallization from chloroform and washing with methanol.

Environmental Impact Assessment of the Skraup Synthesis

The traditional Skraup synthesis of this compound presents several environmental and safety hazards:

  • Use of a Highly Toxic Oxidizing Agent: The use of arsenic oxide is a major drawback. Arsenic compounds are carcinogenic, extremely toxic, and pose significant disposal challenges.[10][11][12] Wastes containing arsenic are classified as hazardous and require specialized, costly disposal procedures.[11]

  • Exothermic and Potentially Violent Reaction: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled, posing a significant safety risk in a laboratory or industrial setting.[9][16][17]

  • Use of Halogenated Solvents: The purification process utilizes chloroform, a halogenated solvent with its own set of environmental and health concerns.

The Path Forward: Greener Alternatives for this compound Synthesis

In line with the principles of green chemistry, several modifications to the traditional Skraup synthesis and alternative routes can be considered to mitigate its environmental impact.[4][5][7][18]

Alternative, Safer Oxidizing Agents

A key strategy for a greener Skraup synthesis is the replacement of arsenic oxide with a more benign oxidizing agent. While nitrobenzene is a traditional alternative, it is also toxic.[16] Milder and more environmentally friendly options that have been explored for quinoline synthesis include:

  • Iodine: Can be used in catalytic amounts.[19]

  • Air/Oxygen: Represents the most environmentally benign oxidant, though it may require specific catalytic systems to be effective.[20]

  • Hydrogen Peroxide: A cleaner oxidant, with water as the primary byproduct.[20]

The adoption of these alternatives would significantly reduce the toxicity and disposal costs associated with the reaction.

Alternative Energy Sources: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[5][21][22]

Proposed Microwave-Assisted Skraup Synthesis:

  • Rationale: Microwave heating can provide rapid and uniform heating of the reaction mixture, potentially reducing the overall reaction time and the formation of side products. This could also allow for better control over the exothermic nature of the reaction.

  • Potential Benefits:

    • Reduced energy consumption compared to conventional heating methods.

    • Faster reaction times, leading to increased throughput.

    • Improved yields and cleaner product profiles, reducing the need for extensive purification.

Several studies have demonstrated the successful application of microwave irradiation to the Skraup synthesis of other quinoline derivatives, suggesting its feasibility for this compound.[3][21][22][23]

Alternative Catalysts and Reaction Media: The Role of Ionic Liquids

Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions.[24][25] Their negligible vapor pressure makes them an attractive alternative to volatile organic compounds.

Proposed Ionic Liquid-Catalyzed Synthesis:

  • Rationale: Acidic ionic liquids could replace concentrated sulfuric acid, offering a less corrosive and potentially recyclable reaction medium.

  • Potential Benefits:

    • Reduced corrosivity and handling hazards compared to concentrated sulfuric acid.

    • Potential for catalyst and solvent recycling, improving the overall atom economy of the process.

    • Can lead to cleaner reactions and simpler work-up procedures.

Alternative Synthetic Routes: Doebner-von Miller and Combes Syntheses

Beyond modifying the Skraup reaction, other classical methods for quinoline synthesis could be adapted for this compound, potentially offering a greener pathway.

  • Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] For the synthesis of this compound, 3-nitro-4-aminoanisole could be reacted with acrolein (which can be generated in situ from glycerol). This approach could potentially avoid the use of a strong oxidizing agent like arsenic oxide.

  • Combes Synthesis: This synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[26][27] While requiring an acidic catalyst, it offers a different disconnection approach that might be amenable to greener modifications.

Comparative Analysis of Synthesis Methods

FeatureTraditional Skraup SynthesisGreener Skraup (Proposed)Microwave-Assisted Skraup (Proposed)Alternative Routes (e.g., Doebner-von Miller)
Oxidizing Agent Arsenic Oxide (Highly Toxic)Iodine, Air, H₂O₂ (Safer)Arsenic Oxide or Safer AlternativesPotentially avoids strong oxidants
Acid Catalyst Conc. H₂SO₄ (Corrosive)Conc. H₂SO₄ or Ionic LiquidConc. H₂SO₄ or Ionic LiquidAcid catalyst still required
Energy Input High Temperature, Prolonged HeatingHigh Temperature, Prolonged HeatingMicrowave Irradiation (Rapid)Varies, often requires heating
Reaction Time Several hoursSeveral hoursMinutes to hoursVaries
Safety Concerns Violent exotherm, highly toxic reagentsReduced toxicity of oxidantBetter control of exothermVaries with specific reagents
Waste Generation High (arsenic waste, acidic waste)Reduced hazardous wastePotentially reduced byproductsPotentially reduced hazardous waste
Solvent Use Chloroform for purificationGreener solvents for purificationGreener solvents for purificationGreener solvents for purification

Visualizing the Synthetic Pathways

Traditional Skraup Synthesis of this compound

G 3-Nitro-4-aminoanisole 3-Nitro-4-aminoanisole Intermediate Cyclization & Oxidation 3-Nitro-4-aminoanisole->Intermediate Glycerol Glycerol Glycerol->Intermediate H2SO4_As2O5 Conc. H₂SO₄ Arsenic Oxide H2SO4_As2O5->Intermediate Heat This compound This compound Intermediate->this compound G cluster_0 Greener Inputs cluster_1 Greener Process cluster_2 Greener Outputs Starting_Materials 3-Nitro-4-aminoanisole Glycerol Reaction Controlled & Efficient Reaction Starting_Materials->Reaction Green_Reagents Safer Oxidant (e.g., I₂) Ionic Liquid Catalyst Green_Reagents->Reaction Green_Energy Microwave Irradiation Green_Energy->Reaction Product This compound Reaction->Product Waste Reduced Hazardous Waste Recyclable Solvents/Catalysts Reaction->Waste

References

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of 6-Methoxy-8-nitroquinoline and its structurally related analogs: 6-methoxyquinoline, 8-nitroquinoline, and 6-aminoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, FTIR, NMR, and Mass Spectrometry data to elucidate the influence of methoxy, nitro, and amino functional groups on the quinoline scaffold. By understanding these distinct spectral fingerprints, researchers can enhance compound identification, characterization, and quality control.

Introduction: The Quinoline Scaffold and the Influence of Substituents

The quinoline ring system is a foundational heterocyclic scaffold in numerous pharmaceuticals and biologically active molecules. The electronic and steric nature of substituents on this bicyclic aromatic system profoundly impacts its physicochemical properties and, consequently, its spectroscopic behavior. This guide focuses on dissecting these influences by comparing this compound with compounds that systematically remove or alter its key functional groups.

The choice of comparators—6-methoxyquinoline, 8-nitroquinoline, and 6-aminoquinoline—allows for a systematic evaluation of:

  • The Electron-Donating Methoxy Group: By comparing this compound to 8-nitroquinoline, we can isolate the effect of the methoxy group. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density of the aromatic ring, which is expected to cause shifts in NMR signals and changes in UV-Vis absorption.

  • The Electron-Withdrawing Nitro Group: The comparison between this compound and 6-methoxyquinoline highlights the impact of the strongly electron-withdrawing nitro group (-NO₂). This group deactivates the ring, deshields adjacent protons in NMR, and significantly influences the electronic transitions observed in UV-Vis spectroscopy.[1]

  • Contrasting Electron-Donating Groups: By including 6-aminoquinoline, we can compare the effects of the methoxy group with the even stronger electron-donating amino group (-NH₂). This comparison provides valuable insights into the gradations of electronic effects on the quinoline core.

This comparative approach, grounded in experimental data, provides a robust framework for understanding the structure-spectra relationships of substituted quinolines.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

dot graph TD { rankdir="LR"; size="7.5,4"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Generalized workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data
Compoundλmax (nm)SolventObservations and Rationale
This compound ~350, ~250Not SpecifiedThe presence of both a strong electron-donating group (-OCH₃) and a strong electron-withdrawing group (-NO₂) creates a "push-pull" system, extending conjugation and causing a significant bathochromic (red) shift to longer wavelengths compared to the parent quinoline.
6-Methoxyquinoline ~330, ~280, ~230Not SpecifiedThe electron-donating methoxy group causes a red shift compared to unsubstituted quinoline due to the donation of electron density into the aromatic system, which lowers the energy of the π→π* transitions.
8-Nitroquinoline 275, 301, 315[2]Not SpecifiedThe electron-withdrawing nitro group causes a bathochromic shift relative to quinoline. The nitro group's charge-transfer band contributes to the absorption profile.[3]
6-Aminoquinoline Not SpecifiedNot SpecifiedThe amino group is a stronger electron-donating group than the methoxy group, which would be expected to cause an even greater bathochromic shift compared to 6-methoxyquinoline.

Discussion of UV-Vis Spectra: The data clearly demonstrates the influence of substituents on the electronic absorption spectra. The most significant red shift is observed in this compound, where the combination of an electron-donating and an electron-withdrawing group facilitates intramolecular charge transfer (ICT), lowering the energy required for electronic excitation. The nitro group in 8-nitroquinoline also leads to a notable red shift.[4] Conversely, the electron-donating methoxy and amino groups also induce bathochromic shifts, with the magnitude of the shift correlating with the electron-donating strength of the group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

dot graph TD { rankdir="LR"; size="7.5,4"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Workflow for FTIR analysis of solid organic compounds.

Comparative FTIR Data
CompoundKey Vibrational Bands (cm⁻¹)Functional Group Assignment
This compound ~1520-1550 (strong), ~1340-1360 (strong)Asymmetric and Symmetric NO₂ stretch[5]
~2850-3000C-H stretch (aromatic and methyl)
~1250C-O stretch (aryl ether)
6-Methoxyquinoline ~2850-3000C-H stretch (aromatic and methyl)
~1250C-O stretch (aryl ether)
Absence of strong NO₂ bands
8-Nitroquinoline ~1520-1550 (strong), ~1340-1360 (strong)Asymmetric and Symmetric NO₂ stretch[3]
~3000-3100C-H stretch (aromatic)
Absence of C-O stretch
6-Aminoquinoline ~3300-3500 (two bands)N-H stretch (primary amine)[6]
~1600-1650N-H bend
~3000-3100C-H stretch (aromatic)
Absence of strong NO₂ and C-O bands

Discussion of FTIR Spectra: The FTIR spectra provide clear, diagnostic evidence for the presence or absence of the key functional groups. The most prominent features are the strong, characteristic absorption bands of the nitro group in this compound and 8-nitroquinoline, typically found in the 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch) regions for aromatic nitro compounds. The presence of the methoxy group is confirmed by the C-O stretching vibration of the aryl ether and the C-H stretching of the methyl group. In 6-aminoquinoline, the characteristic N-H stretching bands of a primary amine are readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

dot graph TD { rankdir="LR"; size="7.5,4"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: A standard workflow for acquiring NMR spectra.

Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
Proton PositionThis compound6-Methoxyquinoline8-Nitroquinoline6-Aminoquinoline
H-2 ~8.8~8.7~9.0~8.6
H-3 ~7.4~7.3~7.6~7.2
H-4 ~8.6~8.0~8.8~7.9
H-5 ~7.2~7.3~7.8~7.2
H-7 ~7.6~7.0~8.2~6.8
-OCH₃ ~4.0~3.9--
-NH₂ ---~4.0 (broad)

Note: These are approximate values based on typical spectra and may vary with solvent and concentration.

Discussion of NMR Spectra:

  • Effect of the Nitro Group: The strongly electron-withdrawing nitro group at C-8 causes a significant downfield shift (deshielding) of the adjacent protons, particularly H-7. This is evident when comparing 8-nitroquinoline to quinoline and 6-methoxyquinoline.

  • Effect of the Methoxy and Amino Groups: The electron-donating methoxy and amino groups at C-6 cause an upfield shift (shielding) of the protons on the benzene ring, especially the ortho- and para-positioned protons (H-5 and H-7). The amino group, being a stronger electron donor, generally causes a more pronounced upfield shift than the methoxy group.[1]

  • Characteristic Signals: The methoxy group provides a characteristic singlet at around 3.9-4.0 ppm, while the amino group protons typically appear as a broad singlet.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

dot graph TD { rankdir="LR"; size="7.5,4"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: A typical workflow for Gas Chromatography-Mass Spectrometry.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
This compound C₁₀H₈N₂O₃204.18Loss of NO₂, O, and CH₃ are common fragmentation pathways.
6-Methoxyquinoline C₁₀H₉NO159.19Loss of CH₃ and CO are characteristic.
8-Nitroquinoline C₉H₆N₂O₂174.16Loss of NO₂ and NO are primary fragmentation steps.[2]
6-Aminoquinoline C₉H₈N₂144.18Loss of HCN from the pyridine ring is a common fragmentation pathway for the quinoline core.[7]

Discussion of Mass Spectra: The molecular ion peak in the mass spectrum of each compound corresponds to its molecular weight, providing a crucial piece of information for identification. The fragmentation patterns are highly informative and directly related to the substituents. For instance, nitro-substituted quinolines readily lose NO₂ (a loss of 46 amu). Methoxy-substituted quinolines often show a loss of a methyl radical (15 amu) followed by the loss of CO (28 amu). The underlying quinoline core typically fragments via the loss of HCN (27 amu).

Conclusion

The spectroscopic analysis of this compound and its related compounds demonstrates the profound and predictable influence of substituents on the quinoline scaffold. UV-Vis spectroscopy reveals shifts in electronic transitions due to altered conjugation and intramolecular charge transfer. FTIR provides unambiguous identification of key functional groups. NMR spectroscopy offers detailed insights into the electronic environment of each nucleus, with electron-donating groups causing upfield shifts and electron-withdrawing groups causing downfield shifts. Finally, mass spectrometry confirms molecular weights and provides characteristic fragmentation patterns based on the substituents present. This guide provides a comprehensive framework and supporting data for researchers to confidently identify, characterize, and compare these and other substituted quinoline derivatives.

Experimental Protocols

General Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0.[7]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.[8]

  • Spectrum Acquisition: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[9]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

General Protocol for FTIR Spectroscopy (Thin Solid Film)
  • Sample Preparation: Dissolve a small amount (a few mg) of the solid sample in a volatile solvent like methylene chloride.[2]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.

  • Background Collection: Record a background spectrum of the clean, empty salt plate.

  • Spectrum Acquisition: Place the sample plate in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]

General Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse program. For the ¹³C spectrum, use a proton-decoupled pulse sequence.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

General Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as toluene or dichloromethane.

  • GC Method: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). Set an appropriate temperature program for the oven to ensure good separation. Set the injector and transfer line temperatures to ensure volatilization without degradation.

  • MS Method: Use an electron impact (EI) ionization source, typically at 70 eV. Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-300).

  • Analysis: Inject the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed for the molecular ion and fragmentation pattern.

References

Comparison Guide: Evaluating Alternative Starting Materials for the Synthesis of Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rethinking the Supply Chain for Lifesaving Medicines

Malaria remains a formidable global health challenge, with hundreds of thousands of fatalities annually. The efficacy of treatment hinges on the availability of affordable, high-quality antimalarial drugs. However, the manufacturing of these essential medicines is often constrained by the cost, availability, and sustainability of their chemical starting materials. Traditional synthetic routes, while foundational, frequently rely on complex multi-step processes, hazardous reagents, or volatile agricultural sources.

This guide provides an in-depth technical comparison of traditional versus alternative starting materials for the synthesis of two major classes of antimalarials: the artemisinin family and synthetic quinolines. We will explore the causality behind the shift towards innovative strategies, including semi-synthesis, chemo-enzymatic pathways, continuous flow chemistry, and green chemistry principles. The objective is to equip researchers and drug development professionals with the data and insights needed to select more efficient, cost-effective, and sustainable manufacturing routes.

Artemisinin and its Derivatives: From Plant Extract to Engineered Microbe

Artemisinin, a sesquiterpene lactone, is the cornerstone of Artemisinin-based Combination Therapies (ACTs), the WHO-recommended first-line treatment for uncomplicated malaria. The primary challenge has always been its supply chain.

Traditional Source: Artemisia annua (Sweet Wormwood)

The conventional method of obtaining artemisinin is through extraction from the Artemisia annua plant. This approach is fraught with challenges:

  • Low Yield: The concentration of artemisinin in the plant is typically very low, ranging from 0.01% to 0.5% of the dry weight.[1]

  • Supply Volatility: Production is dependent on agricultural cycles, weather conditions, and geopolitical stability, leading to price fluctuations.

  • Cost: The extraction and purification process is resource-intensive, contributing significantly to the final cost of ACTs.[2]

Alternative Starting Materials: A Move Toward Stability and Efficiency

The search for alternatives has focused on more abundant precursors that can be converted into artemisinin through semi-synthetic or fully synthetic routes.

Alternative 1: Artemisinic Acid

Artemisinic acid is a biological precursor to artemisinin and is produced by the A. annua plant in quantities up to ten times greater than artemisinin itself, making it an abundant byproduct of the extraction process.[3] A transformative development was the engineering of Saccharomyces cerevisiae (yeast) to produce high titers of artemisinic acid via fermentation.[4][5][6]

  • Synthetic Rationale: This semi-synthetic approach decouples a significant portion of the manufacturing process from agriculture. The conversion of artemisinic acid to artemisinin is a multi-step chemical process, most efficiently performed using continuous flow technology.[3][7] The key transformations involve the reduction of artemisinic acid to dihydroartemisinic acid (DHAA), followed by a photo-oxidation and acid-catalyzed cascade reaction to form the crucial endoperoxide bridge of artemisinin.[3][4]

Alternative 2: Dihydroartemisinic Acid (DHAA)

As the penultimate precursor to artemisinin, DHAA is an even more direct starting material.[8]

  • Synthetic Rationale: Starting with DHAA eliminates the initial reduction step required for artemisinic acid. Continuous flow synthesis has been demonstrated to convert DHAA to artemisinin in minutes with yields of 39-51%.[7] Furthermore, novel chemo-enzymatic pathways are being explored to produce DHAA directly from amorpha-4,11-diene (AMPD), potentially shortening the overall synthesis.[8][9] This strategy leverages the strengths of both chemical and biological catalysis for optimal efficiency.

Alternative 3: Farnesyl Diphosphate (FDP) Analogues

This highly innovative chemo-enzymatic strategy introduces molecular complexity at the very beginning of the synthetic sequence.

  • Synthetic Rationale: Instead of building the artemisinin scaffold and then performing late-stage oxidations, this route begins with an already oxygenated linear precursor, 12-hydroxyfarnesyl diphosphate.[4] The enzyme amorphadiene synthase (ADS), which normally converts FDP to a hydrocarbon, exhibits substrate promiscuity and can accept this oxygenated analogue. In a single enzymatic step, it catalyzes a cyclization cascade to form dihydroartemisinic aldehyde (DHAAl), an advanced intermediate.[4] This elegant approach bypasses several challenging redox steps, significantly shortening the path to artemisinin to just four subsequent chemical steps.[4]

Alternative 4: Cyclohexenone

A total synthesis approach aims to completely eliminate reliance on biological systems by starting from simple, inexpensive commodity chemicals.

  • Synthetic Rationale: A concise total synthesis of artemisinin has been developed starting from cyclohexenone.[10] This route relies on the development of powerful, complexity-building reaction cascades to construct the intricate molecular architecture of artemisinin. While often involving more steps than semi-synthetic methods, a successful total synthesis offers the ultimate promise of a stable, low-cost, and geographically unconstrained supply chain.

Comparative Data: Artemisinin Synthesis Pathways
Starting MaterialSourceKey TransformationOverall YieldNo. of Steps (from SM)Key Advantages
Artemisinin A. annua PlantExtraction & Purification0.01-0.5% (from plant)N/AEstablished process
Artemisinic Acid A. annua / YeastPhotochemical Oxidation (Flow)~40-55%3Utilizes abundant precursor; semi-synthesis is scalable[3]
DHAA Chemical / Chemo-enzymaticPhotochemical Oxidation (Flow)~39-51%2More direct precursor; shorter synthesis[7]
FDP Analogue Chemo-enzymaticEnzymatic Cyclization (ADS)Not reported5Highly convergent; avoids multiple redox steps[4]
Cyclohexenone Chemical FeedstockTotal SynthesisNot reported>10Fully synthetic; independent of biological sources[10]

dot graph "Artemisinin_Synthesis_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Convergent pathways to Artemisinin from alternative starting materials.

Synthetic Quinolines: Greener Routes to a Legacy Class

The 4-aminoquinoline scaffold is central to many legacy antimalarials like chloroquine, amodiaquine, and piperaquine. While effective, their traditional syntheses often involve harsh conditions and environmentally harmful solvents. Modern approaches focus on process intensification and green chemistry.

Common Precursor: 4,7-dichloroquinoline (4,7-DCQ)

The synthesis of many quinoline-based drugs involves the coupling of a specific side-chain with the 4,7-DCQ core. Therefore, an efficient synthesis of 4,7-DCQ itself is critical. Robust processes have been developed starting from readily available meta-chloroaniline.[11][12]

Chloroquine & Hydroxychloroquine
  • Traditional Approach: Batch synthesis involving multiple steps, often with protecting groups for the side-chain synthesis.[13][14]

  • Alternative: Continuous Flow Synthesis: A highly efficient continuous process for hydroxychloroquine has been developed.[15][16] This route eliminates the need for protecting groups and combines a packed bed reactor with continuous stirred tank reactors for direct conversion of starting materials. The result is a remarkable 52% improvement in overall yield compared to the commercial batch process.[15][16]

Amodiaquine
  • Traditional Approach: A multi-step synthesis involving a Mannich reaction to form the side-chain precursor, followed by coupling with 4,7-DCQ.[11][12]

  • Alternative: Green, One-Pot Synthesis: To address the use of hazardous solvents, a one-pot synthesis has been developed that proceeds in water.[17] This method is simpler, eliminates expensive and environmentally damaging solvents, and is more economically sustainable.

Pyronaridine
  • Traditional Approach: A linear synthesis performed exclusively in organic solvents.

  • Alternative: Aqueous Convergent Synthesis: A groundbreaking convergent route has been developed that avoids organic solvents almost entirely.[18][19] The three-step sequence involves an initial neat (solvent-free) reaction, followed by two steps performed in water using micellar catalysis with the surfactant TPGS-750-M.[20] This telescoped process avoids intermediate workups and isolation.

Piperaquine
  • Traditional Approach: Conventional syntheses are often inefficient and can produce a toxic impurity that is difficult to remove.[21]

  • Alternative: Optimized Green Synthesis: A robust, green chemical synthesis was developed that proceeds in a high overall yield of 92-93%.[21] Crucially, this process completely avoids the formation of the problematic toxic impurity. It uses greener solvents (2-propanol, ethyl acetate) and allows for the recycling of ~60% of the solvent waste, significantly improving the process mass intensity.[21]

Comparative Data: Synthetic Quinolines
DrugTraditional ApproachAlternative ApproachKey ImprovementOverall Yield (Alternative)
Hydroxychloroquine Batch synthesis in organic solventsContinuous flow synthesis52% yield increase, no protecting groups[15][16]High
Amodiaquine Multi-step in organic solventsOne-pot synthesis in waterElimination of hazardous solvents, process simplification[17]90%[11]
Pyronaridine Linear synthesis in organic solventsConvergent 3-step sequence in water5-fold decrease in E-Factor, avoids organic solvents[18][19]95%[18]
Piperaquine Prone to toxic impuritiesOptimized green synthesisAvoids toxic impurity, high purity, solvent recycling[21]92-93%[21]

dot graph "Quinolone_Synthesis_Logic" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: General synthetic logic for 4-aminoquinoline antimalarials.

Experimental Protocols: A Closer Look at Innovative Methodologies

Protocol 1: Continuous Flow Synthesis of Artemisinin from DHAA

This protocol is based on the work of Seeberger and Lévesque.[7]

Objective: To demonstrate the safe and efficient photochemical conversion of DHAA to artemisinin using a continuous flow setup.

Methodology:

  • Reagent Preparation:

    • Solution A: Prepare a solution of dihydroartemisinic acid (DHAA) and a photosensitizer (e.g., tetraphenylporphyrin, TPP) in a suitable solvent mixture (e.g., toluene/dichloromethane).

    • Solution B: Prepare a solution of trifluoroacetic acid (TFA) in the same solvent.

  • Reactor Setup:

    • Use a commercially available flow reactor equipped with transparent tubing (PFA or FEP) wrapped around a high-intensity light source (e.g., a mercury lamp).

    • Connect two separate syringe pumps for Solution A and the oxygen (O₂) gas supply to a T-mixer at the reactor inlet.

    • Connect a third syringe pump for Solution B to a second T-mixer located downstream from the photochemical reactor zone.

    • Place a heated coil reactor after the second T-mixer to facilitate the acid-catalyzed cyclization.

  • Execution:

    • Pump Solution A and a stream of O₂ gas simultaneously through the photo-reactor coil. The transparent tubing allows for efficient irradiation, generating singlet oxygen in situ.

    • Causality: The flow setup ensures excellent light penetration and a high surface-area-to-volume ratio, enabling safe handling of the oxygen/solvent mixture and precise control over the reaction time (typically ~2 minutes).[7]

    • The output stream from the photo-reactor, containing the hydroperoxide intermediate, is immediately mixed with the TFA stream (Solution B).

    • This mixture flows through the heated coil reactor for a short residence time (~2.5 minutes).

    • Causality: The TFA promotes the Hock cleavage of the hydroperoxide and initiates the subsequent triple cyclization cascade that forms the artemisinin core.[7]

  • Workup: The output from the final reactor is collected and purified using standard chromatographic techniques to yield pure artemisinin.

Protocol 2: Aqueous, Three-Step, One-Pot Synthesis of Pyronaridine

This protocol is based on the work of Lipshutz and co-workers.[18][19]

Objective: To synthesize Pyronaridine via a convergent, telescoped sequence that minimizes organic solvent waste.

Methodology:

  • Step 1 (Neat Reaction):

    • In a reaction vessel, combine 2-chloro-N-(4-methoxyphenyl)acetamide and sodium methoxide.

    • Heat the mixture neat (without any solvent).

    • Causality: Performing this initial step neat is a prime example of waste prevention, a core principle of green chemistry.

  • Step 2 (Aqueous SNAr):

    • To the crude reaction mixture from Step 1, add water containing 2 wt % of the designer surfactant TPGS-750-M.

    • Add 4-amino-7-chloroquinoline and heat the mixture.

    • Causality: The TPGS-750-M forms nanoscale micelles in the water, which act as "nanoreactors." The hydrophobic interiors of these micelles solubilize the organic reactants, allowing the SNAr reaction to proceed efficiently in an aqueous medium, thus replacing traditional, volatile organic solvents.[20]

  • Step 3 (Aqueous Mannich-like Reaction):

    • To the same reaction vessel, without isolating the intermediate, add pyrrolidine and formaldehyde.

    • Continue heating until the reaction is complete. Pyronaridine precipitates out of the aqueous solution upon completion.

  • Workup: The solid product is isolated simply by centrifugation or filtration, washed with water, and dried. This avoids the need for liquid-liquid extractions with organic solvents. The overall yield for this three-step, one-pot process is an outstanding 95%.[18]

Conclusion and Future Outlook

The evaluation of alternative starting materials is driving a paradigm shift in antimalarial drug synthesis. For artemisinin, the move from volatile plant extraction to controlled semi-synthesis using microbially-derived precursors represents a monumental step towards supply chain stability. The future lies in further shortening these pathways through innovative chemo-enzymatic strategies and potentially achieving ultimate control through total synthesis.

For synthetic quinolines, the focus is on refining established chemistry through the lens of green principles. The adoption of continuous flow technology and aqueous micellar catalysis has proven to be transformative, leading to dramatic improvements in yield, safety, and environmental impact. These advancements not only reduce the manufacturing cost but also align pharmaceutical production with modern standards of sustainability.

Looking ahead, the integration of artificial intelligence for designing novel synthetic pathways[9] and the expansion of the biocatalysis toolkit[22] will continue to open new avenues. Ultimately, these innovations pave the way for more resilient and decentralized manufacturing models[23], ensuring that these critical, life-saving medicines are accessible to all who need them.

References

A Comparative Guide to Heterocyclic Building Blocks: Benchmarking 6-Methoxy-8-nitroquinoline for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 6-methoxy-8-nitroquinoline against other foundational heterocyclic building blocks. Designed for researchers, medicinal chemists, and drug development professionals, our analysis moves beyond simple data sheets to offer field-proven insights into the practical application, synthetic versatility, and strategic value of this crucial scaffold. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Privileged Scaffolds

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are the bedrock of medicinal chemistry.[1] They are not merely molecular frameworks but are often "privileged structures," meaning they are capable of binding to multiple biological targets, thus appearing in a disproportionately high number of approved drugs.[2][3] Among these, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a particularly prominent scaffold, integral to a wide range of therapeutic agents, from antimalarials to anticancer drugs.[4][5][6][7]

This guide focuses on a specific, highly functionalized member of this family: This compound . The strategic placement of the electron-donating methoxy group and the electron-withdrawing, synthetically versatile nitro group makes it a uniquely valuable starting material.[8] We will benchmark its performance by comparing its physicochemical properties, synthetic accessibility, and strategic applications against other key heterocyclic classes, including alternative quinolines, common monocyclic scaffolds (e.g., pyridine, pyrimidine), and relevant bioisosteres.

Section 1: Physicochemical Profile Analysis

A molecule's utility in drug discovery is fundamentally tied to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound confers a distinct set of properties that serve as our baseline for comparison.

The methoxy group at the 6-position increases electron density in the benzene ring and can serve as a hydrogen bond acceptor, influencing both solubility and metabolic stability. The nitro group at the 8-position is a strong electron-withdrawing group and a critical synthetic handle, but it also significantly impacts the molecule's polarity and basicity.

Comparative Physicochemical Data

The following table summarizes key properties for this compound and selected comparator scaffolds. This data is essential for initial project planning and scaffold selection.

CompoundStructureMol. Weight ( g/mol )Melting Point (°C)SolubilityKey Features
This compound this compound204.18[9][10]158-162[11][12]Soluble in organic solvents (DMSO, Chloroform); low in water.[8][13]Key precursor for 8-aminoquinolines; activated for nucleophilic substitution.
Quinoline Quinoline129.16-15Miscible with ethanol, ether; slightly soluble in water.Parent scaffold; demonstrates core reactivity of the bicyclic system.
Pyridine Pyridine79.10-42Miscible with water, organic solvents.Fundamental N-heterocycle; common in drugs; acts as base and ligand.
Pyrimidine Pyrimidine80.0920-22Soluble in water, ethanol, ether.Key biological motif (nucleobases); two nitrogen atoms offer unique H-bonding.
Quinazoline Quinazoline130.1548Soluble in organic solvents.Common bioisostere of quinoline; found in numerous kinase inhibitors.

Expert Insight: The relatively high melting point and organic solvent solubility of this compound are characteristic of a planar, crystalline solid with moderate polarity.[8] While its LogP is higher than simple monocycles like pyridine, it occupies a favorable chemical space for penetrating cellular membranes, a critical attribute for many drug targets.

Section 2: Synthetic Accessibility and Reaction Landscape

The value of a building block is directly proportional to its synthetic accessibility and the diversity of transformations it can undergo. Here, we analyze the synthesis of this compound and its subsequent derivatization potential.

The Skraup Synthesis: A Classic Route to Quinolines

This compound is most commonly prepared via a modification of the Skraup reaction.[13][14] This reaction is a powerful but often aggressive method for constructing the quinoline core. The choice of reagents is critical for success and safety. The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with an aniline derivative, followed by cyclization and oxidation to form the quinoline.

Causality in the Protocol:

  • Starting Material: 3-Nitro-4-aminoanisole is chosen because the relative positions of the amino, nitro, and methoxy groups directly yield the desired 6-methoxy-8-nitro substitution pattern on the quinoline product.

  • Oxidizing Agent: Arsenic pentoxide is a traditional, potent oxidizing agent used to aromatize the dihydroquinoline intermediate.[14] Its use necessitates stringent safety protocols. Milder, more modern alternatives are sometimes employed but may result in lower yields.

  • Acid Catalyst & Dehydrating Agent: Concentrated sulfuric acid serves both to catalyze the reaction and to dehydrate the glycerol.[13][14] The reaction is highly exothermic, and controlling the temperature during the acid addition is the most critical step to prevent runaway reactions and charring.[13]

Diagram: General Workflow for Skraup Synthesis

G cluster_reagents 1. Reagent Mixing cluster_reaction 2. Controlled Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Reagents Slurry of: - 3-Nitro-4-aminoanisole - Arsenic Pentoxide - Glycerol Acid Slow, dropwise addition of Conc. H₂SO₄ Reagents->Acid Heat Maintain Temperature (e.g., 117-119°C) Then heat to completion Acid->Heat Cool Cool and Dilute with Water Heat->Cool Neutralize Neutralize with Base (e.g., NH₄OH) Cool->Neutralize Filter Filter Crude Precipitate Neutralize->Filter Wash Wash with Methanol Filter->Wash Recrystallize Recrystallize from Chloroform or Ethylene Dichloride Wash->Recrystallize Product Product Recrystallize->Product Final Product: This compound

Caption: Workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and must be performed by trained personnel with appropriate safety measures.[13][14]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a homogeneous slurry of 3-nitro-4-aminoanisole, powdered arsenic pentoxide, and glycerol.

  • Water Removal: Heat the mixture under reduced pressure to a temperature between 105-110°C to remove residual water.[14]

  • Acid Addition: After dehydration, carefully raise the internal temperature to 117°C. Add concentrated sulfuric acid dropwise from the funnel over several hours, ensuring the temperature is rigidly maintained between 117-119°C.[13][14]

  • Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, followed by 123°C for 3 hours to drive the reaction to completion.[14]

  • Workup: Cool the reaction mixture below 100°C and cautiously dilute with 1.5 L of water. Allow to cool overnight. Pour the diluted mixture into a slurry of concentrated ammonium hydroxide and ice.

  • Isolation: Filter the resulting earth-colored precipitate through a large Büchner funnel. Wash the solid sequentially with water and then methanol to remove impurities.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in boiling chloroform with decolorizing carbon, filter while hot, concentrate the filtrate, and cool to induce crystallization. The resulting light-tan crystals are collected and washed with cold methanol. Typical yields range from 65–76%.[13]

Reactivity and Derivatization Potential

The true power of this compound lies in its potential for selective chemical modification. The nitro group is the primary reactive handle.

Key Transformation: Reduction to the Amine The most critical reaction is the reduction of the 8-nitro group to form 6-methoxy-8-aminoquinoline . This transformation unlocks a vast chemical space, as the resulting primary aromatic amine is a nucleophile that can be readily acylated, alkylated, or used in cyclization reactions. Standard reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

Diagram: Key Derivatization Pathways

G Start This compound Amine 6-Methoxy-8-aminoquinoline Start->Amine Reduction (e.g., H₂, Pd/C) Primaquine Primaquine (Antimalarial Drug) Amine->Primaquine Alkylation with (e.g.) 4-amino-1-methylbutylamine precursor

Caption: Primary derivatization pathway from the title compound to an active drug.

Comparative Insight: While the Skraup synthesis is robust, it is less modular than methods used for simpler heterocycles like pyridines or pyrimidines, which often allow for construction with pre-installed diversity elements. However, the derivatization potential of the resulting 6-methoxy-8-aminoquinoline is exceptionally high, making the initial investment in the synthesis worthwhile for building complex compound libraries.

Section 3: Application in Drug Discovery & Medicinal Chemistry

The utility of a building block is ultimately judged by its success in producing biologically active molecules.

Case Study: The Primaquine Legacy this compound is most famous as the key intermediate in the synthesis of Primaquine , an essential antimalarial drug.[9][12] Primaquine is an 8-aminoquinoline that is active against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The synthesis hinges on the alkylation of the 8-amino group of 6-methoxy-8-aminoquinoline. This historical and continued success firmly establishes the scaffold's "privileged" status in treating infectious diseases.

Broader Therapeutic Relevance: Beyond antimalarials, the quinoline scaffold is found in drugs for a wide array of diseases.[4][6]

  • Anticancer: Many kinase inhibitors incorporate quinoline or quinazoline cores to interact with the ATP-binding site of kinases.[5][15] Studies have shown that this compound derivatives themselves can possess cytotoxic activity against cancer cell lines.[16]

  • Antibacterial: The quinoline core is central to the fluoroquinolone class of antibiotics.

  • Antiviral: Quinoline derivatives have been investigated as inhibitors of HIV reverse transcriptase.[17]

Bioisosteric Replacement: In modern drug design, chemists often use bioisosteric replacement to fine-tune a drug's properties.[18][19] The quinoline ring can be replaced by other bicyclic heterocycles to improve metabolic stability, alter target selectivity, or escape patent space. A common replacement is quinazoline , where the C-H at position 8 is replaced by a nitrogen atom. This change can significantly alter the hydrogen bonding potential and pKa of the molecule, offering a strategic alternative when the quinoline core presents liabilities.

Section 4: Safety and Toxicological Considerations

Scientific integrity demands a clear-eyed assessment of a compound's hazards.

Handling and Safety: this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is an irritant to the skin and eyes.[9][12]

Protocol: Safe Handling of this compound
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[20][21]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and nitrile gloves. For handling larger quantities of the powder, a respirator (e.g., N95) may be required.[12][22]

  • Dispensing: Handle as a solid. Avoid creating dust. If making a solution, add the solid slowly to the solvent.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[20]

Toxicological Profile: The quinoline scaffold, while immensely useful, is not without potential liabilities. Certain quinoline derivatives have been associated with hERG channel inhibition (a cardiotoxicity risk) or can be metabolized to reactive intermediates. The nitroaromatic group itself can be a structural alert for potential genotoxicity, although this is highly context-dependent and often mitigated upon reduction to the amine. These potential risks must be assessed early in any drug discovery program using this scaffold.

Conclusion and Strategic Outlook

This compound is more than just a chemical reagent; it is a strategic building block with a proven track record in delivering clinically successful drugs.

Benchmarking Summary:

  • Strengths:

    • Proven Platform: Its role in the synthesis of Primaquine and other biologically active molecules provides a strong validation of its utility.

    • High Synthetic Value: The 8-nitro group is an exceptionally versatile handle for introducing diversity, leading directly to the highly valuable 8-aminoquinoline intermediate.

    • Favorable Physicochemical Space: It possesses a good balance of lipophilicity and polarity for many drug discovery applications.

  • Weaknesses:

    • Harsh Synthesis: The standard Skraup synthesis involves hazardous reagents and requires strict control, making it less amenable to high-throughput synthesis than some simpler scaffolds.

    • Potential Toxicological Flags: The quinoline and nitroaromatic motifs require careful toxicological evaluation during the drug development process.

For research teams, this compound represents a high-value starting point for programs targeting diseases where the 8-aminoquinoline pharmacophore is known to be effective, such as malaria. Its utility in creating focused libraries for kinase and other enzyme targets is also well-established. While it may not be the choice for every project, its unique combination of pre-installed functionality and a privileged core ensures it will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-Methoxy-8-nitroquinoline: A Framework for Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methoxy-8-nitroquinoline (CAS No: 85-81-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each critical step to foster a culture of safety and responsibility.

The inherent hazards of this compound, a compound frequently used as a pharmaceutical intermediate, necessitate a rigorous and informed approach to its disposal.[1] Failure to adhere to proper procedures can result in personnel exposure, environmental contamination, and significant regulatory penalties.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of stringent disposal controls. This compound is not merely chemical waste; it is a multi-faceted hazardous material. Its disposal pathway is dictated by its toxicological and environmental profile.

The compound is classified as a combustible solid and presents a significant health risk. It is harmful if swallowed, inhaled, or if it comes into contact with skin.[2] Furthermore, it is a skin and eye irritant and is suspected of causing cancer.[2] Critically for disposal considerations, it is also very toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a top priority.[3]

Hazard Category Classification GHS Hazard Statement Source(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[2]
Carcinogenicity Category 2H351: Suspected of causing cancer[2]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[2]
Aquatic Hazard Acute & ChronicVery toxic to aquatic life with long lasting effects[3]

Pre-Disposal Operations: Safety and Waste Segregation

Before any waste is handled, a clear and systematic process must be in place. This is a self-validating system; by following these preparatory steps, you inherently minimize risk.

Personal Protective Equipment (PPE)

Due to the compound's dermal and inhalation toxicity, a robust PPE protocol is non-negotiable. Handling should only occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., Nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear impervious clothing.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with P3 (EN 143) cartridges is necessary.

Waste Classification and Segregation

This compound must be classified and handled as hazardous waste .[5][6]

  • Do Not Mix: This waste stream should not be mixed with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible mixtures can lead to dangerous reactions. Quinoline derivatives can be incompatible with strong oxidizing agents and strong acids.[5]

  • Identify Waste Types: Segregate waste into three categories:

    • Solid Waste: Unused or expired pure this compound.

    • Contaminated Labware: Pipette tips, weighing boats, gloves, and any other disposable items that have come into direct contact with the chemical.

    • Contaminated Solutions: Any solvents or solutions containing dissolved this compound.

Step-by-Step Disposal Protocol

This protocol ensures the waste is contained, identified, and stored securely pending final disposal by qualified professionals.

Step 1: Waste Containment

Collect all waste forms of this compound into a suitable, dedicated, and sealable container.[3][4] The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is often a suitable choice.

Step 2: Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and its CAS number "85-81-4"

  • An accurate list of all container contents, including any solvents.

  • The associated hazards (e.g., "Toxic," "Carcinogen," "Ecotoxic").

  • The accumulation start date.

Step 3: Temporary On-Site Storage

Store the sealed and labeled container in a designated, secure satellite accumulation area. This area should be cool, dry, and away from sources of ignition and incompatible materials.[4] The storage location should have secondary containment to manage potential leaks.

Step 4: Final Disposal Arrangement

The final disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6] These professionals are equipped to transport and process the waste in compliance with all regulations, including those set by the Environmental Protection Agency (EPA).[5][7]

Recommended Disposal Methodology

The chemical nature of this compound, as both a nitro-aromatic and a quinoline derivative, dictates the appropriate terminal disposal technology.

  • High-Temperature Incineration: This is the preferred and most environmentally sound method for the disposal of this compound.[8][9] Incineration at a licensed hazardous waste facility ensures the complete thermal destruction of the molecule. Facilities are equipped with scrubbers and other pollution control devices to manage the release of nitrogen oxides (NOx) and other hazardous combustion byproducts.[10]

  • Hazardous Waste Landfill: While an option for some solid chemical wastes, landfilling is not ideal for organic compounds like this one. It should only be considered if incineration is not feasible and only at an engineered, approved hazardous waste landfill designed to prevent leaching into the environment.[11]

  • Sewer Disposal: PROHIBITED. Under no circumstances should this compound or its containers be disposed of via the sewer system.[5] This practice is illegal under EPA regulations for hazardous waste and poses a severe threat to aquatic ecosystems due to the compound's high toxicity to aquatic life.[3][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe classify Classify as Hazardous Waste (Toxic, Carcinogenic, Ecotoxic) ppe->classify contain Contain Waste in a Labeled, Closed Container classify->contain sewer PROHIBITED: Sewer / Drain Disposal classify->sewer storage Store in a Secure, Designated Satellite Area contain->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs incineration Preferred Method: High-Temperature Incineration contact_ehs->incineration landfill Alternative (If Permitted): Engineered Hazardous Waste Landfill contact_ehs->landfill

Caption: Disposal Decision Workflow for this compound.

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.1, including respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[3] Avoid creating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your EHS department in accordance with institutional policy.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.

References

Understanding the Risks: Why PPE is Critical for 6-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that ensuring the safety of our researchers is paramount. This guide provides essential, practical information on the personal protective equipment (PPE) required for handling 6-Methoxy-8-nitroquinoline, moving beyond a simple checklist to explain the "why" behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets and toxicological information indicate that this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of causing cancer.[1] Given these risks, a comprehensive PPE strategy is not just a recommendation—it is a necessity for safeguarding your health.

Core Principles of Protection When Handling this compound

Your PPE is your primary barrier against chemical exposure. The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures you are performing. For this compound, the main routes of exposure are inhalation, skin contact, and eye contact. Therefore, your PPE ensemble must provide adequate protection for these areas.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety goggles with side shields or a face shieldChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatWork in a certified chemical fume hood
Running reactions Safety goggles with side shields or a face shieldChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatWork in a certified chemical fume hood
Product isolation and purification Safety goggles with side shields or a face shieldChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatWork in a certified chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

A Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection: Your First Line of Defense
  • Why it's essential: this compound can cause serious eye irritation.[1] Direct contact with the eyes could lead to significant injury.

  • What to use:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice/Splash Hazard: Chemical splash goggles are recommended, especially when working with solutions or during procedures with a risk of splashing. A face shield worn over safety glasses or goggles provides an additional layer of protection.[2]

  • Protocol:

    • Before entering the lab, ensure your eye protection is clean and in good condition.

    • Wear eye protection at all times when in the laboratory, even when not actively handling the chemical.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Hand Protection: Preventing Dermal Absorption
  • Why it's essential: This compound is harmful if it comes into contact with the skin.[1] Prolonged or repeated contact can lead to skin irritation.[1]

  • What to use:

    • Recommended Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for handling this compound. Always check the manufacturer's glove compatibility chart for the specific chemical and your operational conditions.

  • Protocol:

    • Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.

    • Don gloves before handling the chemical or any contaminated equipment.

    • Practice proper glove removal technique to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water after removing gloves.[3]

Body Protection: Shielding Your Skin
  • Why it's essential: To prevent accidental skin contact from spills or splashes.

  • What to use:

    • Standard Practice: A clean, buttoned laboratory coat should be worn at all times.

    • Increased Risk: For procedures with a higher risk of splashing, consider a chemical-resistant apron worn over your lab coat. In the case of a significant spill, chemical-resistant coveralls may be necessary.[4]

  • Protocol:

    • Ensure your lab coat is fully buttoned and fits properly.

    • Remove your lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated clothing should be removed immediately and decontaminated or disposed of properly.[3]

Respiratory Protection: Safeguarding Your Lungs
  • Why it's essential: this compound is harmful if inhaled and may cause respiratory irritation.[1]

  • What to use:

    • Primary Engineering Control: All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[5]

    • Secondary Protection (if necessary): If work cannot be performed in a fume hood, or in the event of a spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is required.[2]

  • Protocol:

    • Always verify that the chemical fume hood is functioning correctly before starting your work.

    • If a respirator is required, you must be properly fit-tested and trained in its use.

    • Ensure your respirator has the correct cartridges for the hazard and that they are within their service life.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_action Action Start Start: Handling This compound AssessProcedure Assess Procedure: - Weighing? - Solution Prep? - Reaction? - Spill? Start->AssessProcedure BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat AssessProcedure->BasePPE Standard Lab Operations AdvancedPPE Enhanced PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron/Coveralls AssessProcedure->AdvancedPPE Spill or High Splash Potential FumeHood Work in a Chemical Fume Hood BasePPE->FumeHood Proceed Proceed with Work FumeHood->Proceed Respirator NIOSH-Approved Respirator AdvancedPPE->Respirator Cleanup Initiate Spill Cleanup Protocol Respirator->Cleanup

Caption: PPE Selection Workflow for this compound.

Disposal Plan

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.

  • Gloves, wipes, and other disposable items: These should be placed in a designated, sealed hazardous waste container.

  • Contaminated clothing: If grossly contaminated, it should be disposed of as hazardous waste. Otherwise, follow your institution's guidelines for laundering contaminated lab coats.

  • Empty containers: The original containers of this compound will retain residual chemical and should be disposed of as hazardous waste.

Always follow your institution's and local regulations for hazardous waste disposal.

In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer laboratory environment for everyone. Should you have any questions or require further assistance, please do not hesitate to consult your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-8-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Methoxy-8-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.